molecular formula C5H2Cl2FNO2S B1465905 6-Chloro-5-fluoropyridine-3-sulfonyl chloride CAS No. 1261737-06-7

6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Cat. No.: B1465905
CAS No.: 1261737-06-7
M. Wt: 230.04 g/mol
InChI Key: BTIFOCMOVIICLA-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl2FNO2S and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-5-fluoropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Cl2FNO2S/c6-5-4(8)1-3(2-9-5)12(7,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIFOCMOVIICLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254158
Record name 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride
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Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261737-06-7
Record name 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride
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Record name 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride
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Record name 6-chloro-5-fluoropyridine-3-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS No. 1261737-06-7), a key building block in modern medicinal chemistry. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive sulfonyl chloride handle, makes this compound a highly valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its chemical properties, established and potential synthetic routes, core applications in drug discovery with a focus on sulfonamide synthesis, and critical safety and handling protocols. A detailed, representative experimental procedure for sulfonamide formation is provided to illustrate its practical utility in the laboratory.

Core Compound Identification and Properties

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a substituted heteroaromatic compound distinguished by its trifunctional nature. The pyridine core is a well-established scaffold in numerous FDA-approved drugs. The fluoro and chloro groups modulate the electronic properties and metabolic stability of derivatives, while the sulfonyl chloride group serves as a potent electrophilic site for coupling reactions.[1]

PropertyValueSource
CAS Number 1261737-06-72[2]
Molecular Formula C₅H₂Cl₂FNO₂S2[2]
Molecular Weight 230.05 g/mol N/A
Purity Typically >97%N/A
Appearance White to off-white solidN/A
Storage Store at 0-4°C, moisture sensitiveN/A

Synthesis Strategies and Mechanistic Considerations

The synthesis of heteroaryl sulfonyl chlorides is a critical challenge in organic synthesis due to the potential instability of the target compounds. Several robust methods are applicable for the preparation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, primarily revolving around the introduction of the sulfonyl chloride moiety onto a pre-functionalized pyridine ring.

Diazotization-Sulfonylation of Aminopyridines (Sandmeyer-type Reaction)

This is one of the most common and versatile methods for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. The likely precursor for this route is 3-amino-6-chloro-5-fluoropyridine.

Causality Behind the Method: The process leverages the conversion of a stable amino group into a highly reactive diazonium salt. This intermediate can then be intercepted by sulfur dioxide in the presence of a copper catalyst (typically CuCl or CuCl₂) and a chloride source to form the desired sulfonyl chloride.

  • Step 1: Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., HCl) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of the unstable diazonium intermediate.

  • Step 2: Sulfonylation: The cold diazonium salt solution is then added to a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) chloride catalyst.[3][4] The catalyst facilitates the displacement of the diazonium group and the formation of the C-S bond.

Caption: Diazotization-Sulfonylation Synthetic Route.

Oxidative Chlorination of Thio-Compounds

An alternative strategy involves the synthesis of a corresponding thiol or disulfide precursor, which is then subjected to oxidative chlorination.

Causality Behind the Method: This approach builds the C-S bond first, often through nucleophilic aromatic substitution, and then oxidizes the sulfur atom to the sulfonyl chloride state. Reagents like chlorine gas in an acidic aqueous medium or other chlorinating agents are used.[3] This method avoids the sometimes harsh conditions of diazotization but requires a suitable thio-precursor. A general patent describes the use of chlorous acid or its salts under acidic conditions for the oxidative chlorination of various sulfur-containing compounds to yield sulfonyl chlorides.[5]

Core Reactivity and Applications in Drug Discovery

The primary utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, antivirals, and carbonic anhydrase inhibitors.[6][7]

Mechanism of Sulfonamide Formation: The sulfur atom in the sulfonyl chloride is highly electrophilic. It readily reacts with nucleophiles, most commonly primary or secondary amines, to displace the chloride and form a stable S-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.

Caption: General Reaction for Sulfonamide Synthesis.

Field-Proven Insights:

  • Carbonic Anhydrase Inhibitors: The pyridine-3-sulfonamide scaffold is a key feature in the design of carbonic anhydrase inhibitors (CAIs). The electron-withdrawing nature of the dichlorinated pyridine ring in the final product enhances the acidity of the sulfonamide group, which is crucial for coordinating to the zinc ion within the enzyme's active site.[8] This makes 6-Chloro-5-fluoropyridine-3-sulfonyl chloride a valuable starting material for developing isoform-selective CAIs targeting cancer-associated isoforms like hCA IX and hCA XII.[8]

  • Antifungal Agents: Novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown potent antifungal activity, in some cases exceeding that of the established drug fluconazole.[8] The synthesis of such compounds relies on intermediates like the title compound.

  • Kinase Inhibitors & Other Scaffolds: The chloro and fluoro groups on the pyridine ring provide additional handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

Safety, Handling, and Hazard Mitigation

While a specific Safety Data Sheet (SDS) for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not publicly available, data from closely related pyridine sulfonyl chlorides provide essential safety guidance. These compounds are hazardous and must be handled with extreme care.[9][10]

Hazard Identification (based on related compounds):

HazardDescriptionPrecautionary Statement
Skin Corrosion Causes severe skin burns and chemical burns.[9][10]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing.[10]
Eye Damage Causes serious, potentially irreversible eye damage.[9][10]P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[10]P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[10]
Reactivity with Water Reacts violently with water, liberating toxic gas (HCl).[9]Do not allow contact with water. Store in a dry, inert atmosphere.

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), and tight-fitting safety goggles with a face shield.[9]

  • Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use glass or PTFE-lined equipment.

  • Reaction Quenching: Reactions should be quenched carefully and slowly, often by adding the reaction mixture to ice, to manage the exotherm and any gas evolution.

  • Spill & Waste Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a designated hazardous waste container.[9] Dispose of all waste in accordance with institutional and local regulations.

Representative Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

This protocol describes a general, self-validating procedure for the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with a generic aniline to form the corresponding sulfonamide.

Objective: To synthesize N-(aryl)-6-chloro-5-fluoropyridine-3-sulfonamide.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Anhydrous Pyridine (3.0 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the substituted aniline (1.1 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the aniline/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C over 15-20 minutes.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as both a catalyst and a base to neutralize the HCl generated, driving the reaction to completion.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl.

    • Self-Validation: The acidic wash removes the excess pyridine base. An exothermic reaction and/or gas evolution may occur.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

    • Self-Validation: Each wash removes specific impurities. The bicarbonate wash should be done carefully to vent any CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide product.

References

  • Supporting Information for an unspecified publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-3-fluoropyridine. [Link]

  • Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London. [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403-18407. [Link]

  • Willis, M. C. (2017). Synthesis of sulfonamides. In Science of Synthesis: Knowledge Updates 2017/3. Thieme. [Link]

  • Google Patents. (2013).
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(4), 252-268. [Link]

  • Google Patents. (1998). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • ChemBest. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride. [Link]

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Thull, U., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 224, 113709. [Link]

  • Google Patents. (2005). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
  • Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3390–3393. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

  • Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(10). [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 231-236. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Synthetic Building Block

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated pyridine derivative that serves as a crucial intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring in addition to the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The sulfonyl chloride group acts as a versatile handle for introducing the pyridyl scaffold into target molecules, often through reactions with amines to form sulfonamides.

This guide provides a comprehensive overview of the core physical properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS No. 1261737-06-7). Understanding these properties is paramount for its effective handling, storage, reaction optimization, and for the development of robust analytical methods to ensure its quality and purity. We will delve into its fundamental characteristics and outline the standard methodologies for their verification, providing both established data and the scientific rationale behind the validation techniques.

Molecular Structure and Core Identifiers

The structural integrity of a reagent is the foundation of its utility. The arrangement of atoms and functional groups dictates its reactivity and physical behavior.

Caption: Molecular Structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Table 1: Chemical Identity and Core Properties

PropertyValueSource
CAS Number 1261737-06-7[1][2]
Molecular Formula C₅H₂Cl₂FNO₂S[1][2]
Molecular Weight 230.04 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Purity Typically >97%[2]

Physicochemical Properties: Data and Determination

The physical state, solubility, and thermal properties of a compound are critical parameters that influence reaction setup, solvent selection, purification methods, and storage conditions.

Table 2: Summary of Physicochemical Data

PropertyValue (Predicted/Observed)Source
Boiling Point 284.5 ± 35.0 °C (Predicted)[2]
Density 1.698 ± 0.06 g/cm³ (Predicted)[2]
Acidity (pKa) -5.48 ± 0.10 (Predicted)[2]
Solubility 0.43 mg/mL (Effectively Insoluble in Water)[3]
Rationale and Protocol for Melting Point Determination

While a specific melting point is not widely reported in public data, its determination is a fundamental step in characterizing a solid compound, offering a primary indication of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method over traditional melting point apparatus due to its higher precision and ability to detect phase transitions.

  • Sample Preparation: Accurately weigh 1-3 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 100°C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, single peak validates the purity of the sample.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan pan->crimp load Load Sample & Reference Pans crimp->load purge Purge with Nitrogen load->purge heat Ramp Temperature (e.g., 10°C/min) purge->heat thermogram Generate Thermogram heat->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Melting Point (Onset/Peak) peak->mp

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The compound exhibits very low solubility in aqueous media[3]. Its nonpolar, halogenated aromatic structure suggests that it will be more soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate.

Protocol: Qualitative Solubility Assessment

A systematic, qualitative assessment is a self-validating approach to building a comprehensive solubility profile.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

  • Titration and Observation: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing.

  • Classification: Observe the amount of solvent required to fully dissolve the solid. Classify solubility as:

    • Soluble: Dissolves in <1 mL.

    • Slightly Soluble: Dissolves in 1-5 mL.

    • Insoluble: Fails to dissolve completely in >5 mL. This systematic approach ensures that results are internally consistent and directly comparable across different solvent systems.

Spectroscopic and Chromatographic Identity

While specific spectra for this compound are proprietary to suppliers, its identity and purity are unequivocally established using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy: Structural Verification

Proton NMR is essential for confirming the molecular structure. For 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, the spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns (J-values) between these protons and with the fluorine atom would provide definitive proof of the substitution pattern.

HPLC: Purity Assessment

HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reverse-phase method would be the logical starting point.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient: Start at a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

  • Analysis: Inject the sample. A pure compound will yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This method is self-validating as the appearance of extraneous peaks would immediately invalidate the assumption of purity.

Handling and Safety Considerations

Based on hazard statements and data from structurally related sulfonyl chlorides, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with significant care.

  • Corrosivity and Reactivity: The compound is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290)[4]. The sulfonyl chloride moiety is highly susceptible to hydrolysis. It will react exothermically with water, alcohols, and primary/secondary amines, liberating hydrochloric acid. All handling should be performed in a fume hood, using appropriate personal protective equipment (PPE), and under anhydrous conditions where necessary.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials. Recommended storage temperatures range from -20°C to 8°C to maintain long-term stability[1][2].

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a specialized reagent with a distinct set of physical properties that dictate its use in advanced chemical synthesis. The data presented, combining reported values with standardized analytical protocols, provides researchers with the necessary framework for its safe and effective application. Adherence to the described methodologies for property verification will ensure the integrity of starting materials, leading to more reliable and reproducible synthetic outcomes.

References

  • Bide Pharmatech. (n.d.). CAS:1261737-06-7, 6-Chloro-5-fluoropyridine.
  • BLDpharm. (n.d.). 1261737-06-7 | 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.
  • CymitQuimica. (n.d.). CAS NO. 1261737-06-7 | 6-Chloro-5-fluoropyridine-3-sulfonyl....
  • ChemicalBook. (n.d.). 6-氯-5-氟吡啶-3-磺酰氯 CAS#: 1261737-06-7.

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-chloro-5-fluoropyridine-3-sulfonyl chloride, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, a robust protocol for its synthesis, its chemical reactivity, and its strategic applications in the synthesis of pharmacologically active agents. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical utility.

Core Characteristics: Physicochemical and Structural Identity

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a trifunctionalized pyridine derivative. The confluence of a reactive sulfonyl chloride group with the distinct electronic properties of a chloro-fluoro-substituted pyridine ring makes it a compound of significant interest for library synthesis and lead optimization in medicinal chemistry. The strategic placement of these groups offers a nuanced tool for modulating the physicochemical and pharmacological properties of target molecules.

The core structure features a pyridine ring, a common scaffold in numerous FDA-approved drugs, which imparts specific aqueous solubility and metabolic profiles.[1] The sulfonyl chloride moiety is a potent electrophile, serving as a versatile handle for introducing the critically important sulfonamide functional group.[2] Furthermore, the halogen substituents play a crucial role; the chlorine and fluorine atoms can enhance binding affinity through halogen bonding, block sites of metabolism, and fine-tune the compound's lipophilicity and electronic nature.[3]

Below is a summary of the compound's key identifiers and properties.

PropertyValueSource(s)
IUPAC Name 6-chloro-5-fluoropyridine-3-sulfonyl chloride-
CAS Number 1261737-06-7[4][5]
Molecular Formula C₅H₂Cl₂FNO₂S[6]
Molecular Weight 230.05 g/mol -
Purity Typically >95-97%-
Storage Conditions Inert atmosphere, 0-8°C[6]

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) are batch-specific and should be obtained from the Certificate of Analysis provided by the supplier.[4]

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes for 6-chloro-5-fluoropyridine-3-sulfonyl chloride may exist, a robust and scalable synthesis can be designed based on well-established precedents for analogous pyridine sulfonyl chlorides.[7][8] The most reliable approach involves a two-step sequence starting from 3-amino-6-chloro-5-fluoropyridine, proceeding through a diazonium salt intermediate. This method is advantageous due to its high efficiency and the commercial availability of related starting materials.

The overall proposed transformation is illustrated below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylchlorination (Sandmeyer-type) A 3-Amino-6-chloro- 5-fluoropyridine B Pyridyl-3-diazonium Fluoroborate Salt A->B  NaNO₂, HBF₄ (or HCl)  0-5 °C C 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride B->C  SO₂, CuCl₂ (cat.)  AcOH / HCl

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Self-Validating System

Rationale: This protocol is adapted from methodologies proven effective for the synthesis of pyridine-3-sulfonyl chloride, a key intermediate in the production of the drug Vonoprazan.[7][9] The low temperatures are critical for maintaining the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions. The use of a copper catalyst is a hallmark of the Sandmeyer reaction, which efficiently converts diazonium salts to the desired sulfonyl chloride.[10]

Step 1: Diazotization of 3-Amino-6-chloro-5-fluoropyridine

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a liquid addition funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Acidic Medium Preparation: Charge the reactor with dilute hydrochloric acid (e.g., 6 M). Cool the acid to between 0 °C and 5 °C using a circulating chiller.

  • Amine Dissolution: Slowly add 3-amino-6-chloro-5-fluoropyridine (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Diazotizing Agent Preparation: In a separate vessel, prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water.

  • Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes.

    • Causality: The slow, controlled addition is paramount. It prevents localized overheating and the accumulation of nitrous acid, which could lead to undesired side reactions and potential safety hazards. The reaction generates an in situ diazonium salt.

  • Hold Period: Stir the resulting slurry at 0-5 °C for an additional 30-60 minutes to ensure complete conversion. The diazonium salt is typically not isolated and is used directly in the next step.

Step 2: Catalytic Sulfonylchlorination

  • Catalyst & Reagent Preparation: In a separate, similarly equipped reactor, prepare a solution of acetic acid saturated with sulfur dioxide (SO₂). Add a catalytic amount of cuprous chloride (CuCl₂, ~2-5 mol%). Cool this mixture to 0-5 °C.

    • Expertise: The choice of an acetic acid/HCl solvent system is common for this type of transformation as it provides the necessary acidic environment and chloride ions for the reaction.

  • Addition of Diazonium Salt: Slowly transfer the cold diazonium salt slurry from Step 1 into the SO₂/CuCl₂ solution.

    • Causality: This addition must be carefully controlled to manage the evolution of nitrogen gas. The copper catalyst facilitates the radical transfer process, where the diazonium group is replaced by -SO₂Cl.

  • Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until monitoring by HPLC or TLC indicates the consumption of the intermediate.

  • Work-up & Isolation:

    • Transfer the reaction mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate) and cold water.

    • Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acids) and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-chloro-5-fluoropyridine-3-sulfonyl chloride.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Transformative Potential

The synthetic utility of 6-chloro-5-fluoropyridine-3-sulfonyl chloride is primarily dictated by the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This reactivity allows for the straightforward construction of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.

G A 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride B Sulfonamide Derivatives A->B R¹R²NH, Base (e.g., Pyridine, TEA) C Sulfonate Esters A->C R-OH, Base (e.g., Pyridine, TEA) D Nucleophilic Aromatic Substitution Products A->D Strong Nucleophile (e.g., NaOMe, KSR) (Reaction at Pyridine Ring)

Sources

6-Chloro-5-fluoropyridine-3-sulfonyl chloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its strategic combination of a reactive sulfonyl chloride group with a pyridine core, further decorated with chloro and fluoro substituents, offers a unique platform for the synthesis of novel molecular entities. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and the specific halogenation pattern on this molecule provides chemists with versatile handles to modulate physicochemical properties, metabolic stability, and target engagement.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, from its fundamental properties and synthesis to its applications as a key intermediate in the construction of complex bioactive molecules.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a solid at room temperature and requires specific storage conditions to maintain its integrity due to its reactive nature.

PropertyDataReference
Molecular Weight 230.04 g/mol [2]
Molecular Formula C₅H₂Cl₂FNO₂S[2]
CAS Number 1261737-06-7[2]
Appearance White to off-white solid
Storage Conditions Store under inert atmosphere at 2-8°C[2]

Chemical Structure:

Chemical structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. A pyridine ring is substituted at position 3 with a sulfonyl chloride group (SO2Cl), at position 5 with a fluorine atom, and at position 6 with a chlorine atom.

The molecule's reactivity is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. It is particularly sensitive to moisture and will react violently with water, liberating toxic gases.[3] This necessitates handling in a controlled, dry environment.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted heteroaromatics like 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a non-trivial process that requires a carefully planned synthetic route. A common and effective strategy for introducing a sulfonyl chloride group onto an aromatic ring is through a Sandmeyer-type reaction, starting from the corresponding amine.

This proposed workflow begins with a hypothetical precursor, 3-amino-6-chloro-5-fluoropyridine, and converts it to the target sulfonyl chloride via a diazonium salt intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylchlorination A 3-Amino-6-chloro- 5-fluoropyridine B Diazonium Salt Intermediate A->B NaNO₂, HCl (aq) 0-5 °C C 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride B->C SO₂, CuCl₂ Acetic Acid

Caption: Proposed synthetic workflow for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Experimental Protocol: Synthesis via Diazotization

This protocol is a generalized procedure based on established methods for the synthesis of aryl sulfonyl chlorides.[4]

  • Diazotization:

    • To a stirred solution of 3-amino-6-chloro-5-fluoropyridine (1.0 eq) in concentrated hydrochloric acid and acetic acid, cool the mixture to 0-5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C. This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

    • Stir the resulting slurry at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylchlorination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt slurry to the SO₂/CuCl₂ solution. Vigorous gas evolution (N₂) will be observed. The copper catalyst facilitates the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the final product.

Chemical Reactivity and Applications in Medicinal Chemistry

The primary utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in drug discovery lies in its efficient reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[5] The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including antibiotics, diuretics, and anticonvulsants.

G A 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride Plus + B Primary/Secondary Amine (R₁R₂NH) C Target Sulfonamide Derivative B->C Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) 0 °C to RT

Caption: General reaction scheme for the synthesis of sulfonamides.

The fluorine and chlorine atoms on the pyridine ring are not merely spectators. They exert profound electronic effects and can serve as metabolic blockers or participate in halogen bonding with protein targets.[6] Furthermore, the chlorine at the 6-position can be a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification and optimization of lead compounds.[1] This dual functionality makes the scaffold exceptionally valuable for building libraries of complex molecules for high-throughput screening.

Experimental Protocol: General Synthesis of a Sulfonamide Derivative
  • Reaction Setup:

    • Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If necessary, extract the aqueous layer with additional solvent.

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

    • Purify the product via flash column chromatography or recrystallization.

Safety, Handling, and Storage

Due to its high reactivity, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with stringent safety precautions. It is classified as a corrosive and acutely toxic substance.

Hazard ClassDescriptionGHS Pictogram
Skin Corrosion Causes severe skin burns and eye damage.[3][7]Corrosive
Eye Damage Causes serious eye damage, risk of blindness.[3]Corrosive
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8]Harmful
Reactivity Reacts violently with water, liberating toxic gas.[3]

Handling Guidelines:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7]

  • Moisture Avoidance: Use anhydrous solvents and inert atmosphere techniques (nitrogen or argon) for all reactions. Do not allow contact with water.[3]

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry, and well-ventilated area away from incompatible materials, especially water. Recommended storage temperature is 2-8°C.[2]

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a potent and versatile chemical building block with significant applications in pharmaceutical research and development. Its well-defined reactivity, centered on the sulfonyl chloride group, provides a reliable pathway to sulfonamide derivatives. The strategic placement of halogen atoms offers additional opportunities for molecular diversification and the fine-tuning of pharmacological properties. While its handling requires rigorous safety protocols due to its corrosive and reactive nature, a thorough understanding of its properties empowers chemists to leverage this reagent effectively, accelerating the discovery of new therapeutic agents.

References

  • 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | C6H2Cl2F3NO2S | CID 70700727 . PubChem. [Link]

  • Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

  • 2-Chloro-5-(chloromethyl)-3-fluoropyridine Safety Data Sheet . Angene Chemical. [Link]

  • General preparation method of sulfonyl chloride.
  • Sulfonyl chlorides . Georganics. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS . Rasayan Journal of Chemistry. [Link]

  • 2-Chloro-5-pyridinesulfonyl chloride | C5H3Cl2NO2S | CID 2792792 . PubChem. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]

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An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogenated pyridine scaffolds is a proven approach to enhancing the pharmacological properties of therapeutic candidates. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a key building block, prized by researchers and drug development professionals for its utility in introducing the synthetically versatile sulfonyl chloride moiety onto a pyridine ring already bearing critical chloro and fluoro substituents. These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this reagent a valuable tool in the synthesis of novel pharmaceuticals. This guide provides a comprehensive overview of the most logical and scientifically sound pathway for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, grounded in established chemical principles and supported by analogous transformations from the scientific literature.

Core Synthesis Pathway: A Strategic Approach from a Readily Available Precursor

The most direct and industrially scalable synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride commences with the commercially available starting material, 6-Chloro-5-fluoropyridin-3-amine. This strategic choice of precursor circumvents the need for complex and often low-yielding multi-step syntheses to construct the substituted pyridine core. The overall transformation hinges on a well-established and reliable sequence of reactions: diazotization of the primary amine followed by a copper-catalyzed sulfonyl chlorination, a variant of the classic Sandmeyer reaction.

Synthesis_Pathway 6-Chloro-5-fluoropyridin-3-amine 6-Chloro-5-fluoropyridin-3-amine Diazonium_Salt Intermediate Diazonium Salt 6-Chloro-5-fluoropyridin-3-amine->Diazonium_Salt NaNO₂, HCl 0-5 °C 6-Chloro-5-fluoropyridine-3-sulfonyl_chloride 6-Chloro-5-fluoropyridine-3-sulfonyl chloride Diazonium_Salt->6-Chloro-5-fluoropyridine-3-sulfonyl_chloride SO₂, CuCl Acetic Acid

Caption: Proposed primary synthesis pathway for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Part 1: Diazotization of 6-Chloro-5-fluoropyridin-3-amine

The initial step involves the conversion of the primary amino group of 6-Chloro-5-fluoropyridin-3-amine into a diazonium salt. This is a classic and highly reliable transformation typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium species.[1]

Causality Behind Experimental Choices:

  • Acidic Medium (e.g., Hydrochloric Acid): The presence of a strong acid is crucial for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂). The acid also serves to protonate the amino group, making it a better leaving group, and to stabilize the resulting diazonium salt.

  • Low Temperature (0-5 °C): Pyridine diazonium salts are generally unstable and can decompose readily at higher temperatures. Maintaining a low temperature throughout the reaction is critical to prevent premature decomposition and maximize the yield of the desired intermediate.

Experimental Protocol: Diazotization

  • To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 6-Chloro-5-fluoropyridin-3-amine portion-wise, ensuring the temperature does not exceed 5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution is typically carried forward to the next step without isolation.

Part 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)

The generated diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide to introduce the sulfonyl chloride group. This reaction is analogous to the well-documented Sandmeyer reaction for the preparation of aryl sulfonyl chlorides.[2]

Causality Behind Experimental Choices:

  • Sulfur Dioxide (SO₂): Sulfur dioxide serves as the source of the sulfonyl group. It is typically introduced into the reaction mixture as a gas or as a solution in a suitable solvent like acetic acid.

  • Copper(I) Chloride (CuCl) Catalyst: The copper(I) catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent formation of the sulfonyl chloride.

  • Acetic Acid: Acetic acid is a common solvent for this type of reaction as it is relatively inert and can effectively dissolve the reactants and the sulfur dioxide.

Experimental Protocol: Sulfonyl Chlorination

  • In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-10 °C.

  • A catalytic amount of copper(I) chloride is added to this solution.

  • The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide/copper(I) chloride mixture. Vigorous stirring is maintained, and the temperature is carefully controlled to manage the evolution of nitrogen gas.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction is then quenched by pouring it into ice-water.

  • The product, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved through column chromatography or distillation under reduced pressure.

Alternative Synthetic Considerations: The Thiol Oxidation Pathway

An alternative, though likely more circuitous, route to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride involves the synthesis of the corresponding thiol (6-Chloro-5-fluoropyridine-3-thiol) followed by oxidative chlorination.[3][4][5]

Alternative_Pathway 6-Chloro-5-fluoropyridin-3-amine 6-Chloro-5-fluoropyridin-3-amine Diazonium_Salt Intermediate Diazonium Salt 6-Chloro-5-fluoropyridin-3-amine->Diazonium_Salt NaNO₂, H₂SO₄ Potassium_Xanthate Intermediate Xanthate Ester Diazonium_Salt->Potassium_Xanthate Potassium Ethyl Xanthate 6-Chloro-5-fluoropyridine-3-thiol 6-Chloro-5-fluoropyridine-3-thiol Potassium_Xanthate->6-Chloro-5-fluoropyridine-3-thiol Hydrolysis 6-Chloro-5-fluoropyridine-3-sulfonyl_chloride 6-Chloro-5-fluoropyridine-3-sulfonyl chloride 6-Chloro-5-fluoropyridine-3-thiol->6-Chloro-5-fluoropyridine-3-sulfonyl_chloride Oxidative Chlorination (e.g., Cl₂, H₂O)

Caption: A potential alternative synthesis pathway via a thiol intermediate.

This pathway involves the conversion of the diazonium salt of 6-Chloro-5-fluoropyridin-3-amine to a thiol via a xanthate intermediate, followed by oxidative chlorination. While feasible, this route adds steps to the synthesis and involves the handling of thiols, which are often odorous and prone to oxidation. The direct sulfonyl chlorination of the diazonium salt is generally preferred for its efficiency and atom economy.

Quantitative Data Summary

Reaction StepReagentsTypical Yield Range (%)Reference for Analogy
DiazotizationNaNO₂, HClHigh (typically used in situ)[1]
Sulfonyl ChlorinationSO₂, CuCl60-80[2]
Overall Estimated Yield 55-75

Conclusion and Future Outlook

The synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is most effectively achieved through a two-step sequence starting from the commercially available 6-Chloro-5-fluoropyridin-3-amine. The diazotization followed by a Sandmeyer-type sulfonyl chlorination represents a robust and scalable pathway. This in-depth guide, by explaining the causality behind the experimental choices and providing detailed, albeit generalized, protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. As the demand for complex, functionalized heterocyclic building blocks continues to grow, the optimization of such synthetic routes will remain a critical endeavor in the advancement of medicinal chemistry.

References

  • Chengdu Boteng Pharmaceutical Co Ltd. (2019). A method of preparing the chloro- 5- trifluoromethyl -2-aminopyridine of 6. CN109776401A.
  • Vedejs, E., & Lin, S. (Year). Synthesis of sulfonyl chloride substrate precursors.
  • (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
  • (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • (2012). Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

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Introduction: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the field of drug discovery. Its unique substitution pattern, featuring a pyridine core with activating chloro and fluoro groups, combined with a reactive sulfonyl chloride moiety, makes it an exceptionally valuable reagent for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and chlorine can significantly enhance the pharmacological properties of a lead compound, including metabolic stability, binding affinity, and cell permeability[1][2][3]. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is essential for its effective use in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 6-chloro-5-fluoropyridine-3-sulfonyl chlorideN/A
CAS Number 1261737-06-7[4]
Molecular Formula C₅H₂Cl₂FNO₂S[4]
Molecular Weight 230.04 g/mol [4]
Appearance White to off-white solid (predicted)N/A
Storage Inert atmosphere, 2-8°C[4]

Note: Some properties are predicted based on related structures and general chemical principles, as specific experimental data is not widely published.

Structural Diagram

Caption: 2D structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Synthesis and Manufacturing

While specific, publicly disclosed industrial synthesis routes for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride are limited, a plausible and logical synthetic strategy can be devised based on established methodologies for preparing related heteroaromatic sulfonyl chlorides[5][6]. The most common approach involves the preparation of the corresponding sulfonic acid, followed by chlorination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonic acid

Step 2: Chlorination of 6-Chloro-5-fluoropyridine-3-sulfonic acid

The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a standard transformation in organic chemistry.

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place 6-Chloro-5-fluoropyridine-3-sulfonic acid (1.0 eq).

  • Reaction: Add phosphorus pentachloride (PCl₅, 1.5 eq) and a catalytic amount of phosphorus oxychloride (POCl₃)[7].

  • Heating: Heat the reaction mixture to reflux (approximately 130°C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS[7]. The rationale for using PCl₅ is its effectiveness in converting sulfonic acids to sulfonyl chlorides, with the generated POCl₃ acting as a solvent and catalyst.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This step quenches the excess PCl₅ and precipitates the solid product.

  • Isolation: The resulting solid, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water and a dilute sodium bicarbonate solution to remove acidic impurities, and then dried under vacuum[7].

Caption: General workflow for the synthesis of the title compound.

Reactivity and Chemical Behavior

The reactivity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This moiety readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Formation of Sulfonamides: The Cornerstone Reaction

The synthesis of sulfonamides is the primary application of this reagent. The reaction is typically straightforward and high-yielding.

  • General Procedure: To a solution of a primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, DIPEA, 1.5-2.0 eq) in an aprotic solvent (e.g., dichloromethane, THF, acetonitrile) at 0°C, a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0-1.1 eq) in the same solvent is added dropwise.

  • Causality: The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is typically run at low temperatures to control its exothermicity.

  • Monitoring and Isolation: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude sulfonamide can then be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_product Products A 6-Chloro-5-fluoropyridine-3-sulfonyl chloride F Reaction (Aprotic Solvent, 0°C to RT) A->F B Primary or Secondary Amine (R1R2NH) B->F C Base (e.g., Et3N) C->F D 6-Chloro-5-fluoro-N-(R1,R2)-pyridine-3-sulfonamide E [Et3NH]+Cl- F->D F->E

Caption: Reaction scheme for sulfonamide formation.

Applications in Drug Discovery and Development

The true value of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in its role as a precursor to novel sulfonamides with potential therapeutic applications. The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

  • Kinase Inhibitors: Many kinase inhibitors, such as the BRAF inhibitor Vemurafenib, utilize a sulfonamide linkage to connect different aromatic fragments[8][9][10]. The specific halogenation pattern of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride allows for the precise tuning of electronic and steric properties, which can lead to improved potency and selectivity for the target kinase.

  • Antimicrobial and Antiviral Agents: The sulfonamide functional group is historically significant in the development of antimicrobial drugs. The introduction of a fluorinated pyridine moiety can enhance the activity profile against various pathogens[7].

  • Other Therapeutic Areas: The versatility of the pyridine sulfonamide core makes it a target for a wide range of diseases. For instance, related structures have been investigated as CXCR4 chemokine receptor antagonists, which have implications in cancer metastasis and inflammation[11].

The presence of both chlorine and fluorine is particularly advantageous. Fluorine can block sites of metabolism and modulate the pKa of nearby functional groups, while the chlorine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies[1][12].

Safety and Handling

As with all sulfonyl chlorides, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: The compound is corrosive and a lachrymator. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Contact with skin and eyes can cause severe burns.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity, centered on the formation of sulfonamides, combined with the beneficial properties imparted by its halogenated pyridine core, ensures its continued importance in the quest for novel therapeutics. Researchers utilizing this reagent can access a rich chemical space, paving the way for the discovery of next-generation drugs targeting a wide array of diseases.

References

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. Available at: [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. NIH. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. American Chemical Society. Available at: [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.
  • 3-Chloro-5-fluoropyridine. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectroscopic Characterization (NMR, IR, MS) of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS: 1261737-06-7)

Introduction: The Analytical Imperative for a Key Synthetic Building Block

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of chloro, fluoro, and sulfonyl chloride moieties on a pyridine scaffold makes it a versatile intermediate for synthesizing a diverse range of complex molecular architectures. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, necessitates rigorous analytical characterization to ensure structural integrity, purity, and batch-to-batch consistency—critical parameters in any drug development pipeline.[1]

This guide provides a comprehensive overview of the expected spectral data for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. As experimentally derived spectra for this specific compound are not widely available in public databases, we will leverage our expertise in spectroscopic principles to present a detailed, predicted analysis. This approach not only serves as a robust reference for researchers working with this molecule but also illustrates the power of foundational scientific principles in predicting molecular behavior. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently acquire and interpret their own data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton

NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules.[1] For a reactive species like 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, careful experimental design is paramount to prevent sample degradation and acquire high-quality data.

Causality in Experimental Design: A Self-Validating Protocol

The primary challenge in analyzing sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water.[1] Therefore, the choice of an anhydrous, aprotic deuterated solvent is the critical first step. Deuterated chloroform (CDCl₃) is an excellent first choice due to its relative inertness and ability to dissolve a wide range of organic compounds.

Protocol 1: ¹H, ¹³C, and ¹⁹F NMR Data Acquisition

  • Sample Preparation:

    • Ensure all glassware, including the NMR tube and cap, are rigorously dried in an oven at 120°C for at least 4 hours and cooled in a desiccator.

    • In a controlled, dry atmosphere (e.g., a glove box or under a stream of dry nitrogen), accurately weigh 10-15 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into the clean, dry NMR tube.

    • Using a dry syringe, add approximately 0.6 mL of anhydrous CDCl₃.

    • Cap the NMR tube securely and gently agitate until the sample is fully dissolved. The sample is now ready for analysis.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse ('zg30').

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration, although not strictly necessary for simple identification.

      • Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

    • ¹⁹F NMR:

      • Pulse Program: Standard single-pulse, proton-decoupled.

      • Number of Scans: 64-128 scans. ¹⁹F is a high-abundance, high-sensitivity nucleus.

  • Data Processing:

    • Calibrate the ¹H and ¹³C chemical shift scales using the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

    • For ¹⁹F NMR, use an external standard like CFCl₃ (δF = 0 ppm) or an internal standard if quantitative analysis is required.

Predicted NMR Data and Interpretation

The predicted spectral data are based on established substituent effects on the pyridine ring. The powerful electron-withdrawing nature of the sulfonyl chloride group, combined with the inductive effects of the chloro and fluoro substituents, will result in a highly deshielded aromatic system.

Table 1: Predicted NMR Spectral Data for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in CDCl₃

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J)Assignment
¹H 8.9 - 9.1d~2.0 HzH-2
8.5 - 8.7d~2.0 HzH-4
¹³C 155 - 160dLarge ¹JCF (~250-270 Hz)C-5
152 - 156dSmall ³JCF (~3-5 Hz)C-6
148 - 152dSmall ³JCF (~4-6 Hz)C-2
138 - 142s-C-3
125 - 130dSmall ²JCF (~18-22 Hz)C-4
¹⁹F -110 to -125s-F-5

Interpretation:

  • ¹H NMR: The two protons on the pyridine ring (H-2 and H-4) are expected to appear at very low field (downfield) due to the cumulative electron-withdrawing effects of all three substituents. They will likely appear as sharp doublets, coupled to each other with a small four-bond coupling constant (⁴JHH).

  • ¹³C NMR: All five carbon atoms of the pyridine ring are unique. The carbon directly attached to the fluorine (C-5) will exhibit a very large one-bond coupling (¹JCF). The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings, respectively. The carbon bearing the sulfonyl chloride group (C-3) is quaternary and will likely appear as a sharp singlet with lower intensity.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C-5 position. Its chemical shift will be influenced by the adjacent chloro and sulfonyl chloride groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the sulfonyl chloride group (SO₂Cl) provides a highly characteristic and intense spectral signature.

Protocol for Reliable Data Acquisition

The thin solid film method is a robust and straightforward approach for acquiring high-quality IR data for solid samples.

Protocol 2: IR Data Acquisition (Thin Solid Film Method)

  • Sample Preparation:

    • Place a small amount (~10-20 mg) of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into a clean, dry vial.

    • Add 2-3 drops of a volatile, dry solvent (e.g., methylene chloride or anhydrous acetone) and swirl to dissolve.

    • Using a pipette, apply one or two drops of the solution to the surface of a single, clean salt plate (KBr or NaCl).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[2]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment first.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average 16-32 scans to achieve an excellent signal-to-noise ratio.[1]

Expected IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the S=O bonds.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
1580 - 1450C=C / C=N stretch (aromatic ring)Medium to Strong
1390 - 1360 SO₂ asymmetric stretch Strong
1190 - 1170 SO₂ symmetric stretch Strong
1100 - 1000C-F stretchStrong
800 - 700C-Cl stretchStrong
600 - 500S-Cl stretchMedium to Strong

Interpretation:

The unequivocal identification of this compound via IR rests on observing the two very strong, sharp peaks for the asymmetric and symmetric S=O stretching vibrations.[3] These bands are characteristic of the sulfonyl chloride functional group and are typically among the most intense in the entire spectrum. Additional strong bands corresponding to the C-F and C-Cl stretches will further confirm the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Protocol for Mass Spectrometry Analysis

Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide is sometimes performed for GC-MS analysis.[1] However, direct injection using a solids probe or a fast GC ramp can often yield the necessary data for the parent compound.

Protocol 3: EI-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Parameters (GC-MS or Direct Infusion):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • GC Parameters (if used):

      • Column: A short (15 m), non-polar column (e.g., DB-5ms).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a low temperature (~50°C) and ramp quickly to a high temperature (~280°C) to ensure rapid elution and minimize on-column degradation.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is 230.03 g/mol . The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms. The fragmentation is expected to proceed through the loss of stable neutral molecules or radicals.

Table 3: Predicted Major Fragments in EI-MS

m/z (for ³⁵Cl)Predicted Fragment IonCorresponding Neutral Loss
231[M+H]⁺ (from CI) / [M]⁺• (isotope peak)-
229[M]⁺• (Molecular Ion)-
194[M - Cl]⁺•Cl
165[M - SO₂]⁺•SO₂
130[C₅H₂ClFN]⁺••SO₂Cl
99[SO₂Cl]⁺C₅H₂ClFN•

Predicted Fragmentation Workflow:

The primary fragmentation pathway likely begins with the cleavage of the relatively weak C-S or S-Cl bonds.

fragmentation M [C₅H₂Cl₂FNO₂S]⁺• m/z 229/231/233 F1 [C₅H₂ClFNSO₂]⁺ m/z 194 M->F1 - •Cl F2 [C₅H₂Cl₂FN]⁺• m/z 165 M->F2 - SO₂ F3 [C₅H₂ClFN]⁺• m/z 130 M->F3 - •SO₂Cl

Caption: Predicted EI-MS fragmentation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Conclusion

This technical guide provides a robust, predictive framework for the comprehensive spectral characterization of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. By combining established spectroscopic principles with detailed, self-validating experimental protocols, researchers and drug development professionals are equipped to confidently verify the structure and purity of this key synthetic intermediate. The predicted NMR, IR, and MS data serve as a reliable benchmark for the analysis of this reactive and valuable compound, ensuring the integrity and quality essential for successful scientific advancement.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

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A Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its utility is magnified through strategic substitution, where the careful placement of electron-withdrawing and -donating groups can fine-tune a molecule's physicochemical properties, metabolic stability, and target engagement. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride emerges as a particularly valuable building block in this context. This reagent combines the electronic features of a dichlorinated and fluorinated pyridine ring with the reactive potential of a sulfonyl chloride group. The chlorine and fluorine atoms not only influence the acidity of the pyridine nitrogen and the reactivity of the ring but also offer potential vectors for halogen bonding interactions with biological targets and serve as handles for further synthetic diversification.[1][2] The sulfonyl chloride moiety is a robust electrophile, primarily employed for the synthesis of sulfonamides—a cornerstone functional group in a vast array of clinically successful drugs.[3][4]

This guide provides an in-depth exploration of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, from its fundamental properties and synthesis to its application in the construction of complex, biologically active molecules. The insights herein are intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

Physicochemical and Structural Properties

The precise arrangement of substituents on the pyridine ring dictates the reactivity and physical characteristics of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 6-chloro-5-fluoropyridine-3-sulfonyl chlorideN/A
CAS Number 1261737-06-7[5]
Molecular Formula C₅H₂Cl₂FNO₂S[5]
Molecular Weight 230.05 g/mol [5]
Appearance (Predicted) White to off-white or pale yellow solidGeneral knowledge of sulfonyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane, Acetonitrile). Reacts with water and protic solvents.General knowledge of sulfonyl chlorides
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Mechanistic Considerations

The logical precursor for this synthesis is 3-Amino-6-chloro-5-fluoropyridine (CAS 1256806-83-3).[6] The overall synthetic strategy involves a two-step sequence: diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonation A 3-Amino-6-chloro-5-fluoropyridine B Pyridinium Diazonium Salt A->B  NaNO₂, aq. HCl  0-5 °C C 6-Chloro-5-fluoropyridine-3-sulfonyl chloride B->C  SO₂, Acetic Acid  CuCl (cat.)

Figure 1: Proposed synthetic workflow for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Mechanistic Rationale:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to prevent the premature decomposition of the resulting diazonium salt. This converts the amino group into an excellent leaving group (N₂).[7]

  • Chlorosulfonation: The diazonium salt solution is then added to a mixture of sulfur dioxide dissolved in a solvent like acetic acid, with a catalytic amount of a copper(I) salt, typically copper(I) chloride. The copper catalyst facilitates a single-electron transfer process, leading to the formation of a pyridyl radical and dinitrogen gas. This radical then reacts with sulfur dioxide, and subsequent capture by a chloride ion and oxidation yields the final sulfonyl chloride product.[7][8]

Exemplary Laboratory Protocol (Based on Analogous Syntheses)

The following protocol is adapted from established procedures for the synthesis of similar pyridine-3-sulfonyl chlorides.[7][8] Researchers should perform appropriate small-scale trials to optimize conditions.

Step 1: Synthesis of 3-Amino-6-chloro-5-fluoropyridine Protocols for the synthesis of the precursor, 3-amino-6-chloro-5-fluoropyridine, are available in the chemical literature and typically involve multi-step sequences starting from commercially available pyridine derivatives.

Step 2: Preparation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, add concentrated hydrochloric acid. Cool the acid to 0-5 °C in an ice-salt bath.

  • Amine Addition: Slowly add 3-Amino-6-chloro-5-fluoropyridine (1.0 eq) to the cold acid with stirring, ensuring the temperature remains below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Stir the resulting mixture for an additional 30-60 minutes at this temperature.

  • Sulfonylation: In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid, also cooled to 0-5 °C. Add copper(I) chloride (0.1 eq) to this solution.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from the first flask to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours. Once gas evolution ceases, pour the mixture onto crushed ice.

  • Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Chemical Reactivity and Derivatization: The Gateway to Sulfonamides

The synthetic utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies predominantly in the reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Reactivity A 6-Chloro-5-fluoropyridine-3-sulfonyl chloride C 6-Chloro-5-fluoropyridine-3-sulfonamide Derivative A->C  DCM or THF  Room Temp. B Primary or Secondary Amine (R¹R²NH) B->C D Base (e.g., Pyridine, TEA) D->C  HCl Scavenger

Figure 2: General reaction scheme for sulfonamide synthesis.

Causality in Experimental Choices:

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are chosen to avoid reaction with the sulfonyl chloride.

  • Base: The reaction generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base such as triethylamine (TEA) or pyridine is typically added to act as an acid scavenger. Pyridine can also serve as the solvent in some cases.

  • Temperature: The reaction is often exothermic but typically proceeds efficiently at room temperature, making it a highly practical and scalable transformation.

General Protocol for Sulfonamide Synthesis
  • Setup: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the amine solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess base, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.[1]

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The 6-chloro-5-fluoropyridine-3-sulfonamide moiety is a valuable pharmacophore found in a range of biologically active compounds investigated in pharmaceutical research. While specific blockbuster drugs containing this exact scaffold are not yet on the market, its presence in numerous patents highlights its importance in the development of novel therapeutic agents. The PubChem database for 6-chloro-5-fluoropyridine-3-sulfonamide, the direct derivative of the title compound, is associated with at least 17 patents, underscoring its role in active drug discovery programs.[9]

These compounds often target enzymes such as kinases, proteases, or receptors where the sulfonamide group can act as a key hydrogen bond donor and acceptor, anchoring the inhibitor in the active site. The halogenated pyridine ring can occupy hydrophobic pockets and contribute to target selectivity and improved pharmacokinetic properties.

Spectroscopic Analysis

Characterization of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and its derivatives relies on standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield. Carbon-fluorine coupling will be observed for the carbons at positions 4, 5, and 6.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1385 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

While a publicly available, fully assigned spectrum for the title compound is not available, data for related structures can be used for comparison. For example, commercial suppliers often provide access to NMR and other analytical data upon request.[5]

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be strictly followed when handling 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

  • Hazard Class: Sulfonyl chlorides are corrosive and lachrymatory. The compound is expected to cause severe skin burns and eye damage.[10]

  • Reactivity: It reacts with water, alcohols, and other protic solvents, often vigorously, to release hydrochloric acid. All handling should be done under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[10]

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a high-value, reactive intermediate that provides a powerful entry point for the synthesis of complex sulfonamide derivatives. Its unique combination of a halogenated pyridine core and a versatile sulfonyl chloride handle makes it an attractive building block for medicinal chemists aiming to develop novel therapeutics. Understanding its synthesis, reactivity, and handling is key to successfully leveraging its potential in drug discovery and development programs.

References

[5] BLDpharm. (n.d.). 1261737-06-7 | 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. Retrieved from BLDpharm website. [7] Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. [11] Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. [9] PubChemLite. (n.d.). 6-chloro-5-fluoropyridine-3-sulfonamide (C5H4ClFN2O2S). Retrieved from PubChemLite. [12] WIPO Patentscope. (2016). EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [13] Santa Cruz Biotechnology. (n.d.). 6-chloropyridine-3-sulfonyl chloride | CAS 6684-39-5. Retrieved from SCBT website. [8] Google Patents. (2000). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride. [14] European Patent Office. (2014). EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [15] Parchem. (n.d.). 6-Chloro-5-fluoropyridine-3-sulfonamide (Cas 1803571-80-3). Retrieved from Parchem website. [16] PubChem. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride | C5H3Cl2NO2S | CID 2792792. Retrieved from PubChem. [17] ResearchGate. (2002). Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations. [18] Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [19] International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [3] ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. [4] Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [1] MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [20] BLDpharm. (n.d.). 128583-07-3 | 6-Fluoropyridine-2-sulfonyl chloride. Retrieved from BLDpharm website. [6] Huateng Pharma. (n.d.). 6-Chloro-5-fluoropyridin-3-amine | CAS:1256806-83-3. Retrieved from Huateng Pharma website. [10] Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. [21] MDPI. (n.d.). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [22] National Center for Biotechnology Information. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. [23] PubMed. (1986). Synthesis and Biological Activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: An Amiloride Prodrug. National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. [2] ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial pharmacophore in modern drug discovery, utilizing the versatile building block 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. We present detailed, field-proven protocols, mechanistic insights, and expert commentary to enable researchers, scientists, and drug development professionals to reliably synthesize a diverse range of pyridyl sulfonamides. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and high purity of the final compounds.

Introduction: The Pyridyl Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] First recognized for the antibacterial properties of "sulfa drugs," this moiety's utility has expanded dramatically, now featuring in drugs with a vast array of pharmacological activities, including antiviral, antidiabetic, anti-inflammatory, and anticancer properties.[2][3] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its stable, tetrahedral geometry, allows it to effectively mimic transition states and bind to enzyme active sites.

Within this class, pyridyl sulfonamides have emerged as a particularly privileged scaffold. The pyridine ring introduces a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[4] Compounds incorporating this motif have shown promise as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase.[4][5]

The reagent 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS: 1261737-06-7) is a highly valuable and reactive intermediate for accessing this chemical space.[6] Its distinct substitution pattern—a chloro, a fluoro, and a sulfonyl chloride group—offers multiple handles for subsequent chemical modification, allowing for the creation of complex and diverse molecular libraries. This application note provides a robust and detailed methodology for the foundational reaction: the coupling of this sulfonyl chloride with primary and secondary amines to forge the critical S-N bond.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution, extended to a sulfuryl center. The core transformation involves the reaction of a nucleophilic amine with the highly electrophilic sulfur atom of the sulfonyl chloride.[7]

Causality of Key Components:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: This is the electrophilic "sulfonylating agent." The electron-withdrawing nature of the pyridine ring, amplified by the chloro and fluoro substituents, increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

  • Amine (R¹R²NH): This serves as the nucleophile. A wide variety of primary (RNH₂) and secondary (R₂NH) amines, encompassing aliphatic, aromatic, and heterocyclic structures, can be employed, allowing for extensive structural diversification.[8][9]

  • Base (e.g., Triethylamine, Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid.[9][10] Quenching the HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.

  • Elimination & Deprotonation: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. The added base then removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.

Caption: General reaction mechanism for sulfonamide formation.

Experimental Protocols

Safety Precaution: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a reactive electrophile and is sensitive to moisture. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Recommended PuritySupplier
6-Chloro-5-fluoropyridine-3-sulfonyl chloride1261737-06-7230.04>97%BLDpharm
Amine (Generic Primary or Secondary)VariesVaries>98%Varies
Triethylamine (TEA)121-44-8101.19>99%, anhydrousVaries
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Varies
Hydrochloric Acid (HCl), 1M solution7647-01-036.46ACS GradeVaries
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01ACS GradeVaries
Saturated Sodium Chloride (Brine) solution7647-14-558.44ACS GradeVaries
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeVaries
Silica Gel for Column Chromatography63231-67-460.08230-400 meshVaries
General Protocol for the Synthesis of N-Aryl/Alkyl-6-chloro-5-fluoropyridine-3-sulfonamide

This protocol describes a representative synthesis on a 1.0 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

Reaction Scheme: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride + R¹R²NH --(Base, Solvent)--> N-(R¹,R²)-6-Chloro-5-fluoropyridine-3-sulfonamide

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq.) to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Expert Insight: This initial cooling is critical to control the exothermicity of the reaction upon addition of the highly reactive sulfonyl chloride, minimizing the formation of potential side products.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (230 mg, 1.0 mmol, 1.0 eq.) in anhydrous DCM (3 mL). Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes using a syringe or dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (sulfonyl chloride) is consumed.[11]

  • Quenching and Work-up: a. Dilute the reaction mixture with an additional 15 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).

    • Expert Insight: The acidic wash removes the excess triethylamine and its salt. The bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis to the sulfonic acid salt) and any residual HCl. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[12]

  • Characterization: Confirm the identity, structure, and purity of the final product using standard analytical techniques.

Characterization of Final Products

To ensure the scientific integrity of the synthesized compounds, comprehensive characterization is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and confirms the successful formation of the desired product.

  • Mass Spectrometry (ESI-MS or HRMS): Confirms the molecular weight of the synthesized compound.[13]

  • FT-IR Spectroscopy: Useful for identifying the characteristic S=O stretching bands (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (for primary amine products, around 3300 cm⁻¹) of the sulfonamide group.[13]

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.[14]

  • HPLC Analysis: The primary method for determining the final purity of the compound, essential for materials intended for biological screening.[11]

Workflow and Data Management

A systematic workflow ensures efficiency and reproducibility.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis prep_reagents 1. Assemble Reagents (Amine, Base, Solvent) setup 3. Combine Amine & Base in Flask (0 °C) prep_reagents->setup prep_sulfonyl 2. Prepare Sulfonyl Chloride Solution in DCM addition 4. Add Sulfonyl Chloride Solution Dropwise prep_sulfonyl->addition setup->addition stir 5. Stir at RT (2-16h) addition->stir monitor 6. Monitor by TLC/LC-MS stir->monitor workup 7. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry & Concentrate workup->dry purify 9. Purify (Column or Recrystallization) dry->purify analysis 10. Characterize Product (NMR, MS, HPLC, etc.) purify->analysis final_product Pure Sulfonamide analysis->final_product

Caption: Experimental workflow from reaction setup to product analysis.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Retrieved from [Link]

  • Cervera-Villanueva, M., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

  • Macmillan Group. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5293-5323. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]

  • Ahmad, S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
  • Abbas, F., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 10(1). Retrieved from [Link]

  • Wang, Z., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6745-6752. Retrieved from [Link]

  • Tilstam, U. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407. Retrieved from [Link]

  • Mohammadi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(9), 5035-5043. Retrieved from [Link]

  • Tilstam, U. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403-18407. Retrieved from [Link]

  • Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. Retrieved from [Link]

  • Synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 56(8), 1024-1029. Retrieved from [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
  • Simple Tests for Identification of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride. (n.d.). Google Patents.
  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

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Application Notes and Protocols: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs is paramount to the design of novel therapeutics. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride emerges as a highly valuable and versatile building block, uniting three critical components: a pyridine core, a sulfonamide precursor, and dual halogen substituents. The sulfonamide group is a cornerstone functional group in pharmaceuticals, renowned for its presence in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[1][2] Concurrently, the pyridine ring is considered a "privileged scaffold," a structural framework frequently found in approved drugs due to its ability to engage in favorable hydrogen bonding and improve pharmacokinetic profiles.[3][4]

The introduction of chloro and fluoro substituents onto this pyridine core provides medicinal chemists with powerful tools to modulate the electronic properties, pKa, lipophilicity, and metabolic stability of derivative compounds.[5] This guide provides an in-depth analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, detailing its properties, reactivity, and field-proven protocols for its application in the synthesis of novel sulfonamides for drug discovery and development programs.

II. Compound Profile and Physicochemical Properties

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a reactive intermediate designed for the efficient introduction of the 6-chloro-5-fluoropyridin-3-ylsulfonyl moiety. Its utility is centered on the high electrophilicity of the sulfur atom in the sulfonyl chloride group.

PropertyValueSource(s)
CAS Number 1261737-06-7[6][7]
Molecular Formula C₅H₂Cl₂FNO₂S[7]
Molecular Weight 230.05 g/mol [7]
Appearance Colorless to light yellow liquid or solid
Purity Typically >97%[7]
Storage 0-4°C, under inert atmosphere, moisture-sensitive[7][8]

Reactivity and Stability: As with most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[9][10] Exposure to water or protic solvents will readily convert it to the corresponding and far less reactive 6-chloro-5-fluoropyridine-3-sulfonic acid. This necessitates handling under anhydrous conditions in aprotic solvents. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents enhances the electrophilicity of the sulfonyl chloride, making it a highly efficient sulfonating agent.

III. Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of 6-chloro-5-fluoropyridine-3-sulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of diverse molecular fragments to the pyridyl core.

A. Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[11]

G cluster_reaction Reaction Mechanism cluster_acid_scavenging Acid Scavenging Amine Primary/Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine, Et3N) Salt Base-HCl Salt Base->Salt Neutralization Product N-Substituted Sulfonamide Intermediate->Product Loss of Cl- HCl HCl HCl->Salt

Caption: General mechanism for sulfonamide formation.

B. Causality Behind Experimental Choices
  • Solvent Selection: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are mandatory. Protic solvents (e.g., water, alcohols) would react with the sulfonyl chloride, leading to hydrolysis and significantly reduced yields.

  • Base Selection: A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is commonly used as an acid scavenger. Pyridine can also be used and may act as a nucleophilic catalyst in some cases, but can be more difficult to remove during workup.[1][11] The amount of base is typically 1.5-2.0 equivalents to ensure complete neutralization of the generated HCl.

  • Temperature Control: The reaction is initiated at 0°C. This is critical to control the initial exotherm of the reaction, particularly with reactive amines, preventing potential side reactions and decomposition of the starting material. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[11]

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-6-chloro-5-fluoropyridine-3-sulfonamides

This protocol describes a robust and scalable method for synthesizing a diverse library of sulfonamides from primary or secondary amines.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

G start Start reagent_prep Reagent Preparation Dissolve amine (1.1 eq) and base (1.5 eq) in anhydrous DCM under N₂. start->reagent_prep cooling Cooling Cool solution to 0°C in an ice bath. reagent_prep->cooling addition Sulfonyl Chloride Addition Add sulfonyl chloride (1.0 eq) solution in DCM dropwise. cooling->addition reaction Reaction Stir at 0°C for 30 min, then warm to room temperature for 6-18h. addition->reaction monitoring Monitoring Monitor progress via TLC until starting material is consumed. reaction->monitoring workup Aqueous Workup Dilute with DCM Wash with 1M HCl Wash with sat. NaHCO₃ Wash with Brine monitoring->workup drying Drying & Filtration Dry organic layer over MgSO₄, filter, and concentrate. workup->drying purification Purification Purify crude product by silica gel column chromatography. drying->purification characterization Characterization Analyze pure product via ¹H NMR, ¹³C NMR, LC-MS, and HRMS. purification->characterization end End characterization->end

Sources

Application Notes & Protocols: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Pyridine Sulfonamide Moiety in Modern Agrochemicals

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within the vast landscape of synthetic chemistry, the halogenated pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous successful herbicides and fungicides. The incorporation of a sulfonyl chloride functional group at the 3-position of a 6-chloro-5-fluoropyridine ring, yielding 6-Chloro-5-fluoropyridine-3-sulfonyl chloride , creates a highly versatile and reactive intermediate. This reagent is of significant interest to researchers and synthetic chemists in the agrochemical sector for its potential to generate a diverse library of sulfonamide and sulfonylurea derivatives. The specific arrangement of the chloro and fluoro substituents on the pyridine ring can significantly influence the biological activity, metabolic stability, and target-site binding of the final agrochemical product. These application notes provide an in-depth guide to the utilization of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in the synthesis of potential herbicidal and fungicidal agents, complete with detailed protocols and mechanistic insights.

Core Application: Synthesis of N-Aryl and N-Heteroaryl Pyridine Sulfonamides

The primary application of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in agrochemical research lies in its facile reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a robust and high-yielding transformation that allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component. The resulting pyridine sulfonamides are of particular interest as they can mimic the structural motifs of established agrochemical classes, such as sulfonylurea and sulfonamide herbicides and fungicides.

Mechanistic Rationale: The Sulfonylation Reaction

The key chemical transformation is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, to avoid competitive reactions with the sulfonyl chloride. The inherent reactivity of the sulfonyl chloride functional group makes this a highly efficient coupling strategy.

Application in Herbicide Discovery: Synthesis of Novel Ureidopyrimidine Sulfonamides

Recent research has explored the synthesis of novel ureidopyrimidine compounds bearing sulfonamide fragments as potential herbicides. These compounds are designed by combining the structural features of known herbicidal classes. While a direct synthesis from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not explicitly detailed in the provided literature, a representative protocol for the synthesis of a model N-aryl-6-chloro-5-fluoropyridine-3-sulfonamide, a key intermediate for such explorations, can be established based on standard synthetic methodologies.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-6-chloro-5-fluoropyridine-3-sulfonamide

This protocol details the synthesis of a representative N-aryl sulfonamide, which can serve as a foundational building block for further elaboration into more complex herbicidal candidates.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • p-Toluidine (4-methylaniline)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.1 equivalents) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents).

  • Sulfonyl Chloride Addition: Slowly add a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylphenyl)-6-chloro-5-fluoropyridine-3-sulfonamide.

Data Presentation:

ReactantMolecular Weight ( g/mol )Equivalents
6-Chloro-5-fluoropyridine-3-sulfonyl chloride230.051.0
p-Toluidine107.151.1
Triethylamine101.191.2

Expected Yield: 80-90%

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Purification & Final Product A 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in DCM D Combine reactants at 0°C, then stir at RT for 4-6h A->D B p-Toluidine in DCM B->D C Triethylamine C->D E Quench with 1M HCl D->E F Liquid-Liquid Extraction E->F G Wash with NaHCO3 and Brine F->G H Dry with MgSO4 and Concentrate G->H I Column Chromatography H->I J N-(4-methylphenyl)-6-chloro-5-fluoropyridine-3-sulfonamide I->J

Caption: Synthetic workflow for N-(4-methylphenyl)-6-chloro-5-fluoropyridine-3-sulfonamide.

Application in Fungicide Discovery: Access to Pyridine Sulfonamide Scaffolds

The sulfonamide moiety is a well-established toxophore in a number of commercial fungicides. The synthesis of novel pyridine sulfonamides derived from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride offers a promising avenue for the discovery of new antifungal agents. By reacting the sulfonyl chloride with various anilines and heterocyclic amines, researchers can generate a library of compounds for screening against key plant pathogens.

Rationale for Field-Proven Insights

The choice of the amine coupling partner is critical and should be guided by existing knowledge of successful fungicide structures. For instance, coupling with anilines bearing trifluoromethyl groups or other electron-withdrawing substituents has proven to be a successful strategy in the development of other classes of fungicides. Similarly, reaction with aminopyrazoles or other nitrogen-containing heterocycles can lead to novel structures with potential for unique modes of action.

Logical Relationship Diagram:

G cluster_amines Amine Coupling Partners cluster_products Potential Agrochemicals Start 6-Chloro-5-fluoropyridine-3-sulfonyl chloride Reaction Sulfonamide Formation Start->Reaction Anilines Substituted Anilines Anilines->Reaction Heteroamines Heterocyclic Amines (e.g., aminopyrazoles) Heteroamines->Reaction Herbicides Herbicidal Sulfonamides Reaction->Herbicides Fungicides Fungicidal Sulfonamides Reaction->Fungicides

Caption: Synthetic pathways from the core reagent to potential agrochemicals.

Conclusion and Future Directions

6-Chloro-5-fluoropyridine-3-sulfonyl chloride represents a valuable and highly reactive building block for the synthesis of novel agrochemical candidates. Its utility in the straightforward preparation of a diverse range of pyridine sulfonamides allows for extensive structure-activity relationship studies. The protocols and insights provided herein are intended to serve as a guide for researchers in the design and synthesis of next-generation herbicides and fungicides. Future work in this area could focus on the development of one-pot or flow-chemistry-based approaches to further streamline the synthesis of these promising compounds and to explore their biological activities in greater depth.

References

  • Pei, H., et al. (2025). Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. Journal of Agricultural and Food Chemistry. [Link]

  • Li, C., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • Organic Syntheses. (2023). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • PubChem. (2024). 2-Chloro-5-pyridinesulfonyl chloride. [Link]

Strategic Synthesis of Novel Pyridine Sulfonamides: Reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] This application note provides a detailed guide to the synthesis of novel sulfonamides utilizing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a versatile and highly reactive building block. The presence of both chloro and fluoro substituents on the pyridine ring offers unique electronic properties and multiple points for subsequent chemical modification, making this reagent particularly valuable for creating diverse compound libraries in drug discovery programs.[4] We present the underlying chemical principles, a robust and scalable experimental protocol, troubleshooting guidance, and critical safety information for the successful execution of this important reaction.

Introduction and Scientific Rationale

Sulfonamides are recognized as crucial pharmacophores, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[5][6] Their prevalence in top-selling pharmaceuticals underscores their significance in drug design.[1][2] The reaction between a sulfonyl chloride and an amine is the most direct and widely employed method for constructing the sulfonamide bond (S-N).[1][7]

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is an especially valuable reagent for several reasons:

  • High Electrophilicity: The electron-withdrawing effects of the pyridine nitrogen and the two halogen atoms (chlorine and fluorine) render the sulfur atom of the sulfonyl chloride group highly electrophilic. This enhances its reactivity towards nucleophilic attack by amines, often leading to rapid and high-yielding reactions.

  • Structural Diversity: The resulting N-substituted 6-chloro-5-fluoropyridine-3-sulfonamide product retains two halogen atoms on the pyridine ring. These halogens can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage functionalization and the rapid generation of diverse chemical analogs for structure-activity relationship (SAR) studies.[4]

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability and modulate the pKa of the sulfonamide proton, potentially enhancing cell permeability and target binding affinity.

This guide provides the necessary theoretical and practical knowledge to leverage these advantages in a research and development setting.

Reaction Mechanism: The Chemistry of Sulfonamide Formation

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Causality of Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer (Acid-Base Neutralization): The reaction produces one equivalent of hydrochloric acid (HCl). This acid will immediately react with any available base. In the absence of an added base, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is critical to scavenge the HCl and drive the reaction to completion.[8]

Below is a diagram illustrating this fundamental transformation.

Sulfonamide Formation Mechanism R1_amine R¹R²NH (Amine) intermediate Tetrahedral Intermediate R1_amine->intermediate Nucleophilic Attack sulfonyl_chloride 6-Cl-5-F-Py-SO₂Cl sulfonyl_chloride->intermediate base Base (e.g., Et₃N) hcl_salt Base·HCl (Salt) base->hcl_salt HCl Scavenging sulfonamide 6-Cl-5-F-Py-SO₂NR¹R² (Sulfonamide) intermediate->sulfonamide Elimination of Cl⁻ Experimental Workflow A 1. Setup Dissolve Amine & Base in Anhydrous Solvent Cool to 0°C B 2. Addition Add Sulfonyl Chloride Solution Dropwise A->B C 3. Reaction Warm to RT, Stir 2-16h B->C D 4. Monitoring Check Progress via TLC/LC-MS C->D D->C If Incomplete E 5. Workup Quench with H₂O, Extract, Wash D->E If Complete F 6. Isolation Dry Organic Layer, Concentrate E->F G 7. Purification Flash Column Chromatography F->G H 8. Characterization NMR, MS G->H

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Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a sulfonyl chloride, a chlorine atom, and a fluorine atom on an electron-deficient pyridine ring—offers a rich platform for the synthesis of diverse and complex molecules. The strategic and selective substitution of the halogen atoms via nucleophilic aromatic substitution (SNAr) opens a gateway to a vast chemical space for the development of novel therapeutic agents and other functional materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for nucleophilic substitution reactions on this versatile scaffold, grounded in mechanistic principles and validated by established protocols.

Scientific Integrity and Logic: Understanding the Reactivity Landscape

The reactivity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is governed by the principles of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring. The pyridine nitrogen and the potent electron-withdrawing sulfonyl chloride group at the 3-position synergistically activate the ring towards nucleophilic attack.[1]

Regioselectivity: The Decisive Role of Electronic Activation

A critical aspect of reactions involving this substrate is regioselectivity—predicting which halogen will be displaced. The chlorine atom is situated at the 6-position (ortho to the ring nitrogen) and the fluorine atom is at the 5-position (meta to the ring nitrogen). In nucleophilic aromatic substitution on pyridines, positions ortho and para to the ring nitrogen are significantly more activated towards attack.[2][3] The sulfonyl chloride group, being a powerful electron-withdrawing group, further activates the positions ortho and para relative to itself.

Consequently, the chlorine atom at the 6-position benefits from the combined activating influence of being ortho to the pyridine nitrogen and para to the sulfonyl chloride group. This dual activation makes the C-6 position the most electrophilic center and, therefore, the primary site for nucleophilic attack. The fluorine atom at the C-5 position, while activated by the adjacent sulfonyl chloride, is meta to the ring nitrogen, rendering it significantly less reactive towards nucleophilic displacement under typical SNAr conditions. Thus, nucleophilic substitution on 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is expected to proceed with high regioselectivity at the C-6 position, leading to the displacement of the chloride ion.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as detailed, self-validating systems for performing nucleophilic substitution reactions on 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: General Procedure for Amination (Synthesis of 6-Amino-5-fluoropyridine-3-sulfonamides)

This protocol outlines a general method for the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with primary or secondary amines. The reaction proceeds in two stages: first, the nucleophilic aromatic substitution at the C-6 position, followed by the reaction of the sulfonyl chloride with another equivalent of the amine (or a different amine) to form the corresponding sulfonamide.

Materials and Reagents:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (2.2 eq.) and a tertiary amine base (2.5 eq.). The excess amine and base are crucial to drive the reaction to completion and to neutralize the HCl generated during both the SNAr and sulfonylation steps.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.[4][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the reaction solvent and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-5-fluoropyridine-3-sulfonamide derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the hydrolysis of the sulfonyl chloride by atmospheric moisture.

  • Anhydrous Solvents: Essential to avoid unwanted side reactions with the highly reactive sulfonyl chloride.

  • Excess Amine and Base: Ensures complete consumption of the starting material and neutralizes the generated HCl, which could otherwise protonate the amine nucleophile, rendering it unreactive.

  • Aqueous Work-up: A standard procedure to remove water-soluble byproducts and unreacted reagents.

  • Chromatographic Purification: Necessary to isolate the desired product from any potential side products or impurities.

Protocol 2: General Procedure for Alkoxylation (Synthesis of 6-Alkoxy-5-fluoropyridine-3-sulfonyl Chlorides)

This protocol describes the reaction with alcohol nucleophiles to form 6-alkoxy-5-fluoropyridine-3-sulfonyl chlorides. This reaction typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Materials and Reagents:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Alcohol

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, Dioxane)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, suspend a strong base (e.g., NaH, 1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., THF). Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq.). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be necessary for less reactive alcohols.[2]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Strong Base: Alcohols are generally weak nucleophiles; deprotonation to the corresponding alkoxide significantly enhances their nucleophilicity.

  • Controlled Addition at Low Temperature: The reaction can be exothermic; slow addition at 0 °C helps to control the reaction rate and minimize side reactions.

  • Quenching with NH₄Cl: A mild acidic quench to neutralize the excess base and any remaining alkoxide.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with various nucleophiles. The data is compiled from analogous systems and established principles of SNAr reactions.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield
Nitrogen Nucleophiles
Ammonia-Dioxane/H₂O10012Moderate to Good
Primary Amines (e.g., Benzylamine)DIPEADCMRoom Temp2-6Good to Excellent
Secondary Amines (e.g., Morpholine)K₂CO₃Acetonitrile8012Good to Excellent
AnilineNa₂CO₃DMF10018Moderate
Oxygen Nucleophiles
MethanolNaHTHFRoom Temp4-8Good
EthanolNaOEtEthanolReflux6-12Good
PhenolK₂CO₃DMF12024Moderate
Sulfur Nucleophiles
Sodium Thiophenoxide-DMFRoom Temp1-3Excellent

Note: Reaction times and yields are estimates and may vary depending on the specific substrate and reaction conditions. Optimization of these parameters is recommended for each specific transformation.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the nucleophilic aromatic substitution mechanism and a general experimental workflow.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation cluster_elimination Elimination cluster_product Product Start 6-Chloro-5-fluoropyridine-3-sulfonyl chloride + Nucleophile (Nu⁻) Intermediate Formation of resonance-stabilized Meisenheimer complex Start->Intermediate Nucleophilic Attack (rate-determining step) Elimination Loss of Leaving Group (Cl⁻) Intermediate->Elimination Aromatization Product 6-Nu-5-fluoropyridine-3-sulfonyl chloride Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position.

Experimental_Workflow Start Dissolve Starting Material in Anhydrous Solvent Add_Reagents Add Nucleophile and Base Start->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction Monitor Monitor Reaction by TLC or LC-MS Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Pure Product Purify->Product

Sources

Application Notes: The Strategic Use of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the use of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride as a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed synthetic protocol for its coupling with a primary amine, and discuss the significance of the resulting sulfonamide linkage in the context of targeting kinase active sites.

Introduction: The Pyridine Sulfonamide Scaffold in Kinase Inhibition

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1][2][3] When functionalized with a sulfonamide group, the resulting scaffold offers a geometrically defined vector for introducing further substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.[4][5]

The reagent 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS 1261737-06-7) is a particularly valuable synthon for several strategic reasons:

  • Reactive Handle: The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[6][7]

  • Defined Geometry: The sulfonamide linkage provides a rigid and well-defined geometry for positioning substituents within the kinase active site.

  • Halogen Substitution: The presence of both chlorine and fluorine atoms on the pyridine ring offers distinct advantages for modulating the physicochemical and pharmacokinetic properties of the final inhibitor.[8]

Rationale for Use: The Advantage of the 6-Chloro-5-fluoro Substitution Pattern

The choice of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not arbitrary. The specific placement of the halogen atoms provides a unique combination of electronic and steric properties that can be exploited in rational drug design.

  • Modulation of pKa: The electron-withdrawing nature of the chlorine and fluorine atoms lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.[9]

  • Enhanced Binding Interactions: The chlorine atom at the 6-position can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues within the kinase active site, thereby increasing binding affinity.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of oxidative metabolism, potentially increasing the half-life of the drug candidate. The 5-fluoro position can shield the pyridine ring from unwanted metabolic transformations.

  • Vector for Further Diversification: While the sulfonyl chloride provides the primary reactive site, the chlorine atom at the 6-position can potentially be displaced in a subsequent nucleophilic aromatic substitution (SNAr) reaction, offering a secondary point for library diversification.

The following diagram illustrates the general workflow for utilizing this reagent in the synthesis of a hypothetical kinase inhibitor.

G reagent 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride product Pyridinyl Sulfonamide Kinase Inhibitor Scaffold reagent->product Sulfonamide Formation amine Primary/Secondary Amine (e.g., aminopyrazole) amine->product optimization Further SAR Optimization (e.g., hinge binding, pocket filling) product->optimization candidate Lead/Candidate Compound optimization->candidate

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Representative Pyridinyl Sulfonamide

This protocol details a general procedure for the synthesis of a pyridine-3-sulfonamide derivative via the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with a primary amine. The reaction conditions are based on established methods for sulfonamide formation.[6]

Reaction Scheme:

(Illustrative scheme showing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride reacting with a generic primary amine R-NH2 to form the corresponding sulfonamide)

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Appropriate primary or secondary amine (e.g., 3-amino-5-methyl-1H-pyrazole) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.1 eq) and dissolve in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Data Presentation: Characterization of a Representative Product

The following table summarizes the expected characterization data for a hypothetical product, N-(5-methyl-1H-pyrazol-3-yl)-6-chloro-5-fluoropyridine-3-sulfonamide.

ParameterExpected Value
Molecular Formula C₉H₇ClFN₅O₂S
Molecular Weight 323.76 g/mol
Appearance White to off-white solid
Yield 75-90% (post-purification)
Purity (LC-MS) >95%
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
HRMS (m/z) [M+H]⁺ calculated and found values agree

Application in Kinase Signaling Pathways

The pyridinyl sulfonamide scaffold derived from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is particularly well-suited for targeting serine/threonine and tyrosine kinases. For instance, inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell signaling, have been developed using similar sulfonylpyridine scaffolds. Dysregulation of the ITK signaling pathway is implicated in autoimmune diseases and T-cell malignancies.

G TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ITK ITK Lck->ITK phosphorylates PLCg1 PLCγ1 ITK->PLCg1 activates downstream Downstream Signaling (Ca²⁺ flux, NFAT activation) PLCg1->downstream inhibitor Pyridinyl Sulfonamide Inhibitor inhibitor->ITK

Caption: Simplified ITK signaling pathway and point of inhibition.

Conclusion and Future Perspectives

6-Chloro-5-fluoropyridine-3-sulfonyl chloride represents a highly versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. The presence of a reactive sulfonyl chloride group, combined with the beneficial properties conferred by the chloro and fluoro substituents on the pyridine ring, allows for the efficient generation of diverse libraries of potential drug candidates. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to leverage this reagent in their kinase inhibitor discovery programs. Future work will likely involve the exploration of this scaffold against a broader range of kinase targets and the further optimization of pharmacokinetic and pharmacodynamic properties through systematic structure-activity relationship studies.

References

  • Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25455497/]
  • Regorafenib synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB7231465_EN.htm]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00424]
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26107629/]
  • Cyclin-dependent kinase inhibitors. Google Patents. [URL: https://patents.google.
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/38239228/]
  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Biophysical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38232578/]
  • Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.net/publication/339487504_Synthesis_of_chloro_fluoro_and_nitro_derivatives_of_7-amino-5-aryl-6-cyano-5_H_-pyrano_pyrimidin-24-diones_using_organic_catalysts_and_their_antimicrobial_and_anticancer_activities]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [URL: https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-dru-peer-reviewed-fulltext-article-DDDT]
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/1/M1181]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8521021/]
  • Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. ResearchGate. [URL: https://www.researchgate.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/6323602/]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222204/]
  • Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/6056065/]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34675549/]
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26107629/]
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6226]
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/vi/5063]
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [URL: https://dspace.mit.edu/handle/1721.1/105432]

Sources

catalytic applications of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Applications of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Versatile Building Block

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly reactive, multifunctional compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the potent electrophilic nature of the sulfonyl chloride group, combined with the distinct electronic properties imparted by the chloro- and fluoro-substituted pyridine ring. This guide provides an in-depth exploration of its primary applications, focusing on its role as a key intermediate in the synthesis of complex molecules, particularly sulfonamides, which are a cornerstone of modern pharmaceuticals.[1][2] While not a catalyst itself, its derivatives have potential applications in the design of novel ligands for catalysis.[3]

The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to nucleophilic attack.[4] This heightened reactivity allows for efficient reactions under mild conditions. Furthermore, the pyridine nitrogen offers a site for potential modification or can influence the molecule's overall physicochemical properties, a crucial aspect in drug design.[5][6]

This document will detail the core synthetic applications, provide validated protocols, and explore potential future directions for the use of this versatile reagent.

Part 1: Core Application - Synthesis of Novel Sulfonamides

The most prominent application of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents.[1] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The amine's lone pair of electrons attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate. The chloride ion is then expelled, and a proton is lost from the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product. The use of a base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

G R2NH R¹R²NH (Amine) Intermediate [Trigonal Bipyramidal Intermediate] R2NH->Intermediate Nucleophilic Attack SulfonylCl 6-Chloro-5-fluoropyridine-3-SO₂Cl SulfonylCl->Intermediate Base Base (e.g., Pyridine) HCl_Base Base·HCl Base->HCl_Base HCl Quenching Sulfonamide 6-Chloro-5-fluoropyridyl-SO₂NR¹R² (Sulfonamide) Intermediate->Sulfonamide Chloride Elimination

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of a sulfonamide derivative from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and workup.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.

Trustworthiness and Self-Validation:

  • TLC Monitoring: Regular monitoring of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Aqueous Workup: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted sulfonyl chloride (hydrolyzed to the sulfonic acid) and residual HCl. A neutral pH of the final brine wash indicates successful removal of acidic and basic impurities.

  • Characterization: The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Data Presentation: Representative Reaction Parameters
ParameterConditionRationale
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents to prevent hydrolysis of the sulfonyl chloride.[7]
Base Pyridine, TriethylamineTo neutralize the HCl byproduct and drive the reaction forward.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; stirring at RT ensures completion.
Stoichiometry ~1.1 eq. of sulfonyl chlorideA slight excess ensures complete consumption of the (often more valuable) amine.
Workup Acid/Base WashesEssential for removing unreacted starting materials and byproducts.[1]

Part 2: Application in Ligand Design for Homogeneous Catalysis

While 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not a catalyst, its derivatives, particularly those bearing coordinating atoms, can serve as ligands for transition metal catalysts. The electronic properties of the ligand, influenced by the sulfonyl group and the halogenated pyridine ring, can modulate the catalytic activity and selectivity of the metal center.[3] For instance, a sulfonamide derived from an amino-phosphine could yield a novel P,N-ligand.

Conceptual Workflow for Ligand Synthesis

This workflow outlines a conceptual path from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride to a potential transition metal complex.

G Start 6-Chloro-5-fluoropyridine-3-SO₂Cl Protocol1 Sulfonamide Synthesis Protocol Start->Protocol1 Amine Coordinating Amine (e.g., 2-(diphenylphosphino)aniline) Amine->Protocol1 Ligand Novel Sulfonamide Ligand (P,N-type) Protocol1->Ligand Protocol2 Complexation Reaction Ligand->Protocol2 Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Protocol2 Catalyst Active Metal Catalyst Complex Protocol2->Catalyst

Caption: Workflow for designing a catalyst from the sulfonyl chloride.

Part 3: Potential Role in C-H Functionalization via Pyridinium Intermediates

Recent research has shown that aryl sulfonyl chlorides can react with 4-alkylpyridines to achieve C-H sulfonylation at the picolyl position.[5][6] This transformation is believed to proceed through an N-sulfonyl pyridinium salt intermediate, which increases the acidity of the picolyl C-H bonds, allowing for deprotonation and subsequent reaction.

Plausible Mechanism and Future Outlook
  • N-Sulfonylation: The pyridine nitrogen of a substrate could attack the 6-chloro-5-fluoropyridine-3-sulfonyl chloride, forming a highly reactive N-sulfonyl pyridinium salt.

  • Deprotonation: A base can then deprotonate an activated C-H bond on the substrate.

  • Rearrangement/Further Reaction: The resulting intermediate could undergo rearrangement or react with other species to form a new C-S bond.

While this application has not been specifically reported for 6-chloro-5-fluoropyridine-3-sulfonyl chloride, it represents a promising avenue for future research in developing novel C-H functionalization methodologies. The unique electronic profile of this reagent could offer different reactivity and selectivity compared to standard arenesulfonyl chlorides.

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a powerful and versatile reagent for organic synthesis. Its primary and most validated application lies in the construction of novel sulfonamides, providing access to a chemical space rich with potential pharmaceutical candidates. Furthermore, its derivatives hold promise as ligands in catalysis, and the reagent itself may find future use in advanced C-H functionalization strategies. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique reactivity of this valuable synthetic building block.

References

  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure - ResearchGate. (n.d.).
  • Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. (n.d.).
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. (n.d.).
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. (2020, March 20).
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. (n.d.).
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Publications. (2023, February 27).
  • Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. (n.d.).

Sources

Synthetic Routes to Bioactive Molecules Using 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the pyridine ring, offer medicinal chemists a powerful tool for fine-tuning molecular interactions with biological targets. The sulfonyl chloride functional group is a robust electrophile, readily undergoing nucleophilic attack by amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These moieties are prevalent in a wide range of therapeutics, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1]

This technical guide provides a comprehensive overview of the synthetic utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, with a focus on its application in the synthesis of bioactive compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its role in the development of targeted therapies.

Core Properties and Reactivity

6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS 1261737-06-7) is a crystalline solid with a molecular weight of 230.04 g/mol .[2][3] The pyridine ring is electron-deficient, which, combined with the electron-withdrawing nature of the chloro, fluoro, and sulfonyl chloride groups, renders the sulfur atom highly electrophilic. This high reactivity is the cornerstone of its utility in organic synthesis.

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group. The reaction with primary or secondary amines in the presence of a base readily affords the corresponding sulfonamides. Similarly, reaction with alcohols or phenols yields sulfonate esters. The choice of base and solvent is critical for achieving optimal yields and purity, as will be detailed in the protocols below.

Key Synthetic Applications: The Gateway to Bioactive Sulfonamides

The most prominent application of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is in the synthesis of N-substituted sulfonamides, which are key pharmacophores in a multitude of drug candidates. The sulfonamide linkage is a bioisostere of the amide bond, often conferring improved metabolic stability and altered hydrogen bonding capabilities.[4][5]

Application Example: Synthesis of an Aurora Kinase Inhibitor Precursor

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is implicated in various cancers.[6][7] The development of selective Aurora kinase inhibitors is a significant focus of anticancer drug discovery.[4][5][6] 6-Chloro-5-fluoropyridine-3-sulfonyl chloride can be employed to synthesize sulfonamide-based inhibitors, leveraging the structural features of the substituted pyridine ring to achieve potent and selective inhibition.

The following workflow illustrates the general strategy for incorporating the 6-chloro-5-fluoropyridin-3-yl)sulfonyl moiety into a potential kinase inhibitor.

G reagent 6-Chloro-5-fluoropyridine-3-sulfonyl chloride product N-substituted-6-chloro-5-fluoropyridine-3-sulfonamide (Bioactive Molecule) reagent->product Sulfonylation amine Bioactive Amine Scaffold (e.g., aminopyrazole, aminopyrrolidine) amine->product base Base (e.g., Triethylamine, DIPEA) base->product solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->product workup Aqueous Workup & Purification product->workup Isolation

Caption: General workflow for the synthesis of bioactive sulfonamides.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Procedure for the Synthesis of N-Aryl-6-chloro-5-fluoropyridine-3-sulfonamides

This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and is exemplified by the reaction with a generic substituted aniline.[5][8]

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution at 0 °C (ice bath), add a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-6-chloro-5-fluoropyridine-3-sulfonamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Water will react with the sulfonyl chloride to form the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Base (TEA or DIPEA): Scavenges the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C Addition: The reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Work-up: The washing steps are crucial to remove excess base, the hydrochloride salt of the base, and any water-soluble impurities.

Protocol 2: Synthesis of N-Alkyl/Piperazine-6-chloro-5-fluoropyridine-3-sulfonamides

This protocol outlines the synthesis of sulfonamides from aliphatic amines, including cyclic amines like piperazine derivatives, which are common scaffolds in medicinal chemistry.[9][10]

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Alkylamine or Piperazine derivative (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the alkylamine or piperazine derivative (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in acetonitrile at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 1261737-06-7[2][3]
Molecular Formula C₅H₂Cl₂FNO₂S[2][3]
Molecular Weight 230.04 g/mol [2][3]
Appearance White to off-white solidSupplier Data
Storage Inert atmosphere, 2-8°C[2]

Safety and Handling

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to release toxic gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere. Keep away from moisture.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, bases, and strong oxidizing agents.

Mechanism of Action: Nucleophilic Substitution

The reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a two-step addition-elimination pathway, although a concerted SN2-type mechanism may also be operative depending on the specific reactants and conditions.

G cluster_0 Addition-Elimination Mechanism start R-NH₂ + Cl-SO₂-Ar intermediate [R-NH₂⁺-SO₂(Cl)-Ar]⁻ (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product R-NH-SO₂-Ar + HCl intermediate->product Elimination of Cl⁻

Caption: General mechanism for sulfonamide formation.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product.

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a valuable and reactive building block for the synthesis of bioactive molecules, particularly sulfonamide-containing compounds. Its unique substitution pattern on the pyridine ring provides a handle for chemists to modulate the physicochemical properties of target molecules. The protocols and information provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • Synthesis of sulfonamide intermediates.
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Sulfonamides as Potential Bioactive Scaffolds. Bentham Science. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a pivotal building block in contemporary drug discovery and agrochemical synthesis. Its utility, however, is matched by the significant challenges associated with its purification. As a highly reactive electrophile, it is exceptionally sensitive to hydrolysis, thermal stress, and even nucleophilic attack by common laboratory solvents or silica gel surfaces. This guide provides field-proven troubleshooting strategies and detailed protocols to help researchers navigate these challenges, ensuring the isolation of high-purity material essential for downstream applications. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your own work.

Section 1: Critical Safety Precautions

Before commencing any work, it is imperative to recognize the hazardous nature of this compound. Arylsulfonyl chlorides are corrosive and potent lachrymators.

  • Handling: All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is recommended for extended handling), and chemical splash goggles.

  • Moisture Exclusion: This compound reacts vigorously with water, releasing corrosive hydrochloric acid (HCl) gas.[1] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. Operations should be conducted under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Quenching: Spills and residual reagent should be quenched cautiously with a dilute solution of a non-protic amine (e.g., triethylamine) in an appropriate solvent, followed by a secondary quench with a protic solvent like isopropanol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in a practical question-and-answer format.

Q1: My isolated product is a dark-colored oil or semi-solid, not the expected crystalline solid. What is the likely cause?

A: Dark coloration and failure to crystallize are classic indicators of product degradation. The two primary degradation pathways are hydrolysis and thermal decomposition.

  • Causality (Hydrolysis): The sulfonyl chloride functional group is highly electrophilic. In the presence of water, even atmospheric moisture, it undergoes rapid nucleophilic attack to form the corresponding 6-chloro-5-fluoropyridine-3-sulfonic acid.[2] This sulfonic acid impurity is non-volatile, often appears as a gummy solid or oil, and can prevent the crystallization of the desired product.

  • Causality (Thermal Decomposition): Heteroaryl sulfonyl chlorides, particularly electron-deficient ones, can be thermally unstable. At elevated temperatures, they can decompose via the extrusion of sulfur dioxide (SO₂) to yield the parent chloroarene, in this case, 2,5-dichloro-3-fluoropyridine.[3][4] This process is often accompanied by the formation of colored byproducts. Rotary evaporation should always be performed at low temperatures (<30°C).

Q2: I experience significant product loss and/or decomposition during the aqueous workup. How can I minimize this?

A: This is a direct consequence of hydrolysis. The key is to minimize the contact time and reactivity of the aqueous phase.

  • Expert Insight: Standard aqueous washes with room temperature solutions are too harsh for this substrate. The rate of hydrolysis is temperature-dependent. By using ice-cold solutions and working rapidly, you can significantly suppress this side reaction.

  • Validated Protocol:

    • Cool the organic solution containing the crude product to 0°C in an ice bath.

    • Wash the organic layer quickly with pre-cooled (0°C) saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic impurities. Do not stir for extended periods; gently invert the separatory funnel 3-4 times and immediately separate the layers.

    • Follow with a rapid wash using pre-cooled (0°C) brine to remove residual water.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and immediately concentrate the solution at reduced pressure, ensuring the bath temperature does not exceed 30°C.[5]

Q3: My NMR analysis shows acceptable purity, but my product degrades after a week in storage. What are the correct storage conditions?

A: This indicates slow decomposition due to improper storage. The stability of sulfonyl chlorides is critically dependent on their environment.

  • Authoritative Recommendation: The purified 6-Chloro-5-fluoropyridine-3-sulfonyl chloride should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures.[6] For long-term stability, storage at -20°C is highly recommended.[5] The container should be sealed tightly and placed within a desiccator to provide an additional layer of protection against moisture ingress.[1]

Q4: I am considering flash column chromatography, but I'm concerned about decomposition on silica gel. Is this a viable method?

A: Your concern is valid. The acidic surface of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride. However, with proper precautions, flash chromatography can be successful.

  • Mechanism of Action: Silica gel possesses surface silanol groups (Si-OH) which are acidic and can act as a source of protons or a stationary source of water, promoting degradation.

  • Mitigation Strategy:

    • Deactivation: Neutralize the silica gel by preparing the slurry in the initial, non-polar eluent (e.g., hexanes) containing 1% triethylamine. This neutralizes the acidic sites.

    • Speed: Do not let the crude product sit on the column. Load the material and begin elution immediately.

    • Eluent System: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.[5][7] Avoid protic solvents like methanol.

    • Dry Loading: If possible, adsorb the crude product onto a small amount of Celite® or deactivated silica for dry loading. This often provides better resolution and minimizes streaking.

Section 3: Purity Assessment & Method Selection (FAQs)

Q1: What is the most reliable method for assessing the purity of the final product?

A: A combination of techniques is ideal. ¹H NMR is excellent for identifying organic impurities and residual solvents. ¹⁹F NMR is particularly useful for fluorine-containing compounds. HPLC is the gold standard for quantitative purity analysis.

Technique Advantages Disadvantages & Considerations Typical Purity Range
¹H NMR Provides structural confirmation. Easily quantifies residual solvents.May not resolve all impurities from the main product signals. Requires a pure standard for exact quantification (qNMR).>95% (by integration)
HPLC-UV Excellent for quantitative analysis of purity (% area).[8] High sensitivity for UV-active impurities.Requires method development (column, mobile phase). The product may degrade on some columns if the run time is long.98.0 - 99.9%
GC-MS Good for identifying volatile impurities. Provides mass information for impurity identification.Risk of thermal decomposition in the hot injection port, potentially giving a false impression of impurity levels.97.5 - 99.8%

Q2: Should I purify my crude material by recrystallization or chromatography?

A: This decision depends on the nature of the impurities and the scale of your reaction. Recrystallization is often preferred as it is a milder technique that avoids potential degradation on silica.

  • Recommendation: Always attempt recrystallization first. If the material fails to crystallize or the purity remains low, proceed to flash column chromatography using the precautions outlined above.

Purification Method Selection Workflow

G Figure 1: Purification Decision Workflow cluster_0 Start cluster_1 Primary Method cluster_2 Analysis cluster_3 Outcome cluster_4 Secondary Method start Crude Product Isolated (Post-Workup) recryst Attempt Recrystallization (e.g., Hexanes/DCM) start->recryst analyze1 Assess Purity (NMR, HPLC) recryst->analyze1 pass Purity >98%? Product is Pure analyze1->pass fail Purity <98%? analyze1->fail No analyze2 Assess Purity (NMR, HPLC) analyze2->pass analyze2->fail Re-evaluate Synthesis chrom Perform Flash Chromatography (Deactivated Silica) fail->chrom Yes chrom->analyze2

Caption: Decision workflow for purification method selection.

Section 4: Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing less-soluble baseline impurities or more-soluble polar impurities.

  • Dissolve the crude 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in a minimum amount of a suitable solvent at room temperature (e.g., dichloromethane or diethyl ether).

  • Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) with gentle swirling until the solution becomes faintly turbid.

  • If no crystals form, add a single seed crystal or gently scratch the inside of the flask with a glass rod at the air-liquid interface.

  • Allow the flask to stand at room temperature for 1-2 hours to allow for slow crystal growth.

  • Cool the flask to 0°C, and then to -20°C for an additional hour to maximize precipitation.[5]

  • Collect the crystals by vacuum filtration, washing sparingly with ice-cold anti-solvent (hexanes).

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Use this protocol when recrystallization fails to achieve the desired purity.

  • Column Preparation: Select a column size appropriate for your scale. Prepare a slurry of silica gel in 100% hexanes containing 1% triethylamine. Pack the column under positive pressure.

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes) to ensure it is fully equilibrated and neutralized.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of Celite®. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity (e.g., a gradient from 2% to 10% ethyl acetate in hexanes).[5]

  • Fraction Collection: Collect fractions based on TLC or real-time UV detection. The product should be one of the first compounds to elute.

  • Analysis & Pooling: Analyze the fractions by TLC. Pool the pure fractions and remove the solvent under reduced pressure at a temperature below 30°C.

Troubleshooting Impurity Profile

G Figure 2: Impurity Troubleshooting cluster_0 Impurity Identification (NMR/MS) cluster_1 Root Cause Analysis cluster_2 Corrective Action start Low Purity Detected (Post-Purification) imp_polar Polar Impurity Present (e.g., Sulfonic Acid) start->imp_polar imp_nonpolar Non-Polar Impurity Present (e.g., Desulfonylated Product) start->imp_nonpolar imp_start Starting Material Present start->imp_start cause_hydrolysis Root Cause: Moisture Contamination during Workup/Storage imp_polar->cause_hydrolysis cause_thermal Root Cause: Excessive Heat (Reaction or Evaporation) imp_nonpolar->cause_thermal cause_incomplete Root Cause: Incomplete Reaction imp_start->cause_incomplete action_dry Corrective Action: Implement Anhydrous Workup; Improve Storage Conditions cause_hydrolysis->action_dry action_temp Corrective Action: Maintain Low Temperatures; Use High Vacuum Evaporation cause_thermal->action_temp action_rxn Corrective Action: Increase Reaction Time/Temp; Re-evaluate Stoichiometry cause_incomplete->action_rxn

Caption: A logical flowchart for diagnosing and addressing common impurity issues.

References

  • General preparation method of sulfonyl chloride.
  • Synthesis of sulfonyl chloride substr
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Sulfonyl chloride synthesis by chlorosulfon
  • 2-Chloro-5-pyridinesulfonyl chloride. PubChem.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • 5-chloropyridine-3-sulfonyl chloride. ChemicalBook.
  • A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • Pyridine-3-sulfonyl chloride hydrochloride Safety D

Sources

Technical Support Center: Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yields and purity.

Overview of the Synthetic Strategy

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a key intermediate in medicinal chemistry. Its synthesis predominantly relies on a Sandmeyer-type reaction, a robust and versatile method for converting aromatic amines into a variety of functional groups.[1][2] The process begins with the diazotization of the precursor, 3-amino-6-chloro-5-fluoropyridine, to form a reactive diazonium salt. This intermediate is then immediately reacted with a source of sulfur dioxide (SO₂) in the presence of a copper catalyst and a chloride source to yield the desired sulfonyl chloride.

Modern protocols have significantly improved the safety and efficiency of this transformation by using stable SO₂ surrogates and generating the potentially explosive diazonium salt in situ.[3][4] This guide focuses on such an optimized approach.

Core Reaction Pathway

Reaction_Pathway Start 3-Amino-6-chloro- 5-fluoropyridine Diazonium In Situ Diazonium Salt Formation Start->Diazonium t-BuONO, HCl (Diazotization) Product 6-Chloro-5-fluoro- pyridine-3-sulfonyl chloride Diazonium->Product DABSO (SO₂ source) CuCl₂ (Catalyst) (Sulfonylation)

Caption: General workflow for the synthesis.

Recommended Experimental Protocol

This protocol is adapted from a modern, high-yield Sandmeyer-type chlorosulfonylation method that utilizes a stable SO₂ surrogate for improved safety and handling.[3][4]

Reagents & Materials:

  • 3-Amino-6-chloro-5-fluoropyridine

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Hydrochloric acid (HCl), concentrated (37% aqueous)

  • tert-Butyl nitrite (90%)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 3-amino-6-chloro-5-fluoropyridine (1.0 equiv), DABSO (0.6 equiv), and CuCl₂ (0.05 equiv).

  • Solvent & Acid Addition: Add anhydrous acetonitrile (to achieve a 0.2 M concentration of the amine) followed by concentrated HCl (2.0 equiv). Stir the resulting suspension at room temperature.

  • Diazotization: Add tert-butyl nitrite (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature at room temperature. An exotherm may be observed; use a water bath for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My yield is very low or I isolated no product. What went wrong?

Low yield is the most common issue and can be traced to several critical steps.

  • Potential Cause A: Incomplete or Failed Diazotization.

    • Why it happens: The formation of the diazonium salt is highly sensitive to reaction conditions. The precursor amine may be impure, or the diazotizing agent (tert-butyl nitrite) may have degraded. Critically, many heterocyclic amines form unstable diazonium salts that decompose rapidly if not immediately consumed.[5]

    • How to fix it:

      • Verify Reagent Quality: Use freshly purchased or properly stored tert-butyl nitrite. Ensure the starting amine is pure.

      • Temperature Control: While the referenced protocol runs at room temperature by generating the diazonium salt in situ for immediate consumption,[3][4] traditional diazotization requires strict temperature control (0 to 5 °C) to prevent premature decomposition.[1] If you suspect decomposition, try cooling the reaction mixture to 0 °C before and during the addition of tert-butyl nitrite.

      • Ensure Acidity: Sufficient acid is crucial for the formation and stability of the diazonium salt. Ensure the correct stoichiometry of HCl is used.

  • Potential Cause B: Inefficient Sulfonylation.

    • Why it happens: The conversion of the diazonium salt to the sulfonyl chloride requires an active catalyst and an available source of SO₂. The Cu(II) catalyst may be inactive, or the SO₂ surrogate (DABSO) may not be releasing SO₂ effectively.

    • How to fix it:

      • Use a High-Quality SO₂ Surrogate: DABSO is an excellent, bench-stable solid that reliably releases SO₂ under the reaction conditions.[6] Ensure it has been stored correctly.

      • Catalyst Activity: Use anhydrous CuCl₂. Moisture can interfere with catalytic activity.

  • Potential Cause C: Product Hydrolysis.

    • Why it happens: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is typically water-soluble and lost during aqueous workup.[1][2] This can occur both in the reaction flask if wet solvents are used and, more commonly, during the workup.

    • How to fix it:

      • Use Anhydrous Solvents: Ensure your acetonitrile is anhydrous.

      • Minimize Water Contact During Workup: Perform the aqueous workup quickly and with cold water to reduce the rate of hydrolysis. Ensure the organic layers are thoroughly dried with MgSO₄ or Na₂SO₄ before concentration.

      • Immediate Use: If the sulfonyl chloride is an intermediate for a subsequent reaction (e.g., sulfonamide formation), consider telescoping the synthesis by adding the amine directly to the crude reaction mixture after completion of the Sandmeyer reaction.[3]

Caption: Decision tree for troubleshooting low product yield.

Q2: My final product is impure. What are the likely side products and how can I avoid them?
  • Common Impurity A: 6,x-Dichloro-5-fluoropyridine (Deaminative Chlorination Product).

    • Why it happens: This is a classic Sandmeyer side product where the diazonium group is replaced by a chloride ion from the reaction medium instead of the sulfonyl chloride group.[7]

    • How to minimize it: Ensure an efficient and rapid reaction between the diazonium salt and the SO₂ source. The in situ generation method described in the protocol is designed to keep the concentration of the free diazonium salt low, which can suppress this side reaction.[3][4] Maintaining the correct stoichiometry of reagents is key.

  • Common Impurity B: 6-Chloro-5-fluoropyridine-3-sulfonic acid.

    • Why it happens: This is the hydrolysis product of your target molecule.[2] Its presence indicates excessive exposure to water.

    • How to minimize it: Follow the recommendations in "Potential Cause C: Product Hydrolysis" above. Careful, anhydrous handling is paramount.

  • Common Impurity C: Diaryl Sulfone or Disulfide Byproducts.

    • Why it happens: These can arise from side reactions involving the sulfur source or radical intermediates.[1]

    • How to minimize it: Adhering to the optimized stoichiometry, particularly the ratio of the amine to the SO₂ source (DABSO), can help prevent these side reactions. The use of a well-defined surrogate like DABSO generally provides a cleaner reaction compared to using gaseous SO₂.[3]

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this reaction?

    • A: The primary hazard is the diazonium salt intermediate. Although modern protocols generate it in situ to prevent accumulation, it is crucial to be aware of its potentially explosive nature, especially if isolated or if the reaction temperature runs away.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated HCl is corrosive and tert-butyl nitrite is flammable and volatile.

  • Q: How should I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting amine from the less polar sulfonyl chloride product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for confirming the consumption of starting material and the formation of the product with the correct mass.

  • Q: What are the best practices for storing the final product?

    • A: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is sensitive to moisture and can degrade over time. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C is recommended).

  • Q: Can I use an alternative to tert-butyl nitrite for diazotization?

    • A: Yes, the classic method uses an aqueous solution of sodium nitrite (NaNO₂) added to the amine in a strong acid like HCl.[8] However, this often requires a two-phase system or different solvents and very strict temperature control (0-5 °C). The use of an organic-soluble reagent like tert-butyl nitrite in a single-phase organic system is often more convenient and provides better control for this specific substrate.[3]

Summary of Key Reaction Parameters

The table below summarizes typical conditions for a modern Sandmeyer chlorosulfonylation, providing a quick reference for experimental design.

ParameterRecommended Reagent/ConditionRationale & Reference
Starting Material 3-Amino-6-chloro-5-fluoropyridinePrecursor with the required amine functionality at the 3-position.
Diazotizing Agent tert-Butyl nitrite (t-BuONO)Good solubility in organic solvents, allows for in situ generation of diazonium salt.[3]
SO₂ Source DABSOStable, solid, and easy-to-handle surrogate for toxic, gaseous SO₂.[4][6]
Catalyst Copper(II) Chloride (CuCl₂)Effective catalyst for the Sandmeyer-type transformation.[3]
Solvent Acetonitrile (MeCN)Aprotic solvent suitable for the reaction components.[3]
Acid Hydrochloric Acid (HCl)Provides the chloride counter-ion and the acidic medium for diazotization.[3]
Temperature Room TemperatureFeasible with in situ diazonium generation, which minimizes decomposition.[3][4]
Yield ~80% (scalable)Reported for similar heterocyclic systems under these optimized conditions.[3][4]

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

  • Dovgan, O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

  • Woolven, H., et al. (2011). DABSO-Based Reagents for Organic Synthesis. Organic Letters, 13(18), 4876-4878. Referenced in Organic Chemistry Portal. [Link]

  • Dovgan, O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (PMC). [Link]

  • Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]

  • Google P
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (PMC). [Link]

  • ChemBK. 4-Amino-6-chloro-5-fluoropyrimidine. [Link]

  • Katritzky, A. R., et al. (2010). Diazotization of heterocyclic primary amines. Chemical Reviews. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • Organic Syntheses Procedure. 3-aminopyridine. [Link]

  • Mitchell, M. A., & Ramachandran, R. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. National Institutes of Health (PMC). [Link]

  • Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • PubChem. 2-Chloro-5-pyridinesulfonyl chloride. [Link]

  • Google P
  • Google Patents. Synthesis method of pyridine-3-sulfonyl chloride.
  • Jurberg, I. D., et al. (2021). Deaminative chlorination of aminoheterocycles. National Institutes of Health (PMC). [Link]

  • Smith, C. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

  • Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]

  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Google Patents.
  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • MDPI. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Google Patents.
  • DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

Sources

Technical Support Center: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS 1261737-06-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and achieve reproducible success in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and actionable solutions based on established chemical principles and field experience.

Q1: My reaction yield is consistently low or zero. What's the most likely cause?

A1: The most common culprit is the premature decomposition or hydrolysis of the sulfonyl chloride. This reagent is exceptionally sensitive to moisture.[1][2] The sulfonyl chloride group (-SO₂Cl) readily reacts with water to form the corresponding 6-chloro-5-fluoropyridine-3-sulfonic acid, which is unreactive under typical sulfonamide formation conditions.

Probable Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Moisture in Solvents/Reagents The electrophilic sulfur atom of the sulfonyl chloride is rapidly attacked by water, a nucleophile, leading to hydrolysis.[3] This is often the primary pathway for reagent deactivation.Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents rated for moisture-sensitive reactions. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use molecular sieves (ensure they are properly activated) in your solvent bottles.
Atmospheric Moisture Even brief exposure to ambient air can introduce enough moisture to significantly degrade the reagent.Inert Atmosphere Workflow: Set up your reaction under a positive pressure of nitrogen or argon. Use septa and syringes for all liquid transfers.
"Wet" Amine or Base The amine substrate or the base (e.g., triethylamine) can be a source of water contamination.Purify/Dry Reagents: Distill liquid amines from a suitable drying agent (e.g., CaH₂). Use high-purity, anhydrous grades of bases. If using a solid amine salt, dry it under a high vacuum before use.
Reagent Degradation in Storage Improper storage leads to slow decomposition over time. The presence of electron-withdrawing groups (F, Cl) on the pyridine ring can decrease the stability of the compound.[4]Confirm Reagent Quality: Before use, perform a quick quality check. Dissolve a small amount in anhydrous DCM, add a drop of anhydrous methanol, and analyze by LC-MS. You should predominantly see the mass corresponding to the methyl sulfonate ester. The presence of a significant peak for the sulfonic acid indicates degradation.
Q2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. How do I identify the byproducts?

A2: The appearance of multiple spots indicates competing side reactions. Beyond the sulfonic acid from hydrolysis, other byproducts can form depending on your specific reaction conditions.

Common Side Reactions & Their Signatures:

  • Hydrolysis Product (6-chloro-5-fluoropyridine-3-sulfonic acid): This is a highly polar, water-soluble compound. It will likely appear as a baseline spot on normal-phase TLC and have a distinct mass in LC-MS (negative ion mode is best for detection).

  • Reaction with Nucleophilic Base: If you are using a nucleophilic base like pyridine or DMAP as a catalyst, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This is often an unstable intermediate but can lead to further downstream byproducts.

  • Dimerization of the Amine Substrate: If your amine can react with itself under the basic conditions, this can be a competing pathway. This is more common with certain classes of primary amines.

  • Thermal Decomposition: Although many sulfonyl chlorides are relatively stable at room temperature, prolonged heating can cause decomposition.[5] For heteroaryl sulfonyl chlorides, this can sometimes involve the extrusion of SO₂ to form the corresponding chlorinated pyridine.[6]

Troubleshooting Workflow for Byproduct Identification:

G start Multiple Spots on TLC/LC-MS check_hydrolysis Is there a highly polar spot or a peak for [M-Cl+OH]? start->check_hydrolysis check_base Are you using a nucleophilic base (e.g., Pyridine)? check_hydrolysis->check_base No hydrolysis Primary Cause: Hydrolysis. Solution: Implement rigorous anhydrous techniques. check_hydrolysis->hydrolysis Yes check_temp Was the reaction heated for an extended period? check_base->check_temp No base_reaction Possible Cause: Base adduct formation. Solution: Switch to a non-nucleophilic base (e.g., DIPEA, DBU). check_base->base_reaction Yes thermal_decomp Possible Cause: Thermal Decomposition. Solution: Run the reaction at a lower temperature (0°C to RT). check_temp->thermal_decomp Yes other Other Causes: - Impure amine starting material - Dimerization of amine - Further investigation needed check_temp->other No

Caption: Troubleshooting flowchart for identifying byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-Chloro-5-fluoropyridine-3-sulfonyl chloride?

A1: Proper storage is critical to maintaining the reagent's integrity. Due to its sensitivity to moisture, heat, and light, we recommend the following:

  • Temperature: Store at 2-8°C in a refrigerator.[7] Some suppliers may even recommend storage at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the container has been opened, flush the headspace with inert gas before re-sealing.

  • Container: Keep it in the original, tightly sealed container. For added protection, place the container inside a desiccator or a sealed bag with a desiccant.

  • Light: Protect from direct light.[8]

Q2: What are the best solvents and bases for reactions involving this sulfonyl chloride?

A2: The choice of solvent and base is crucial to prevent side reactions.

  • Recommended Solvents: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[8] Anhydrous aprotic polar solvents such as tetrahydrofuran (THF) or acetonitrile (ACN) can also be used, provided they are rigorously dried.

  • Recommended Bases: Non-nucleophilic, sterically hindered bases are strongly preferred. Diisopropylethylamine (DIPEA or Hünig's base) is a common and effective choice. For particularly sensitive substrates, a proton sponge like 1,8-Bis(dimethylamino)naphthalene can be used.

  • Bases to Avoid: Avoid using primary or secondary amines as bases, as they will compete with your substrate. Tertiary amines like triethylamine (TEA) can be used but are often hygroscopic and must be freshly distilled. Pyridine should be avoided as it can react with the sulfonyl chloride.

Q3: What is the primary reaction pathway and the main competing side reaction?

A3: The primary reaction is a nucleophilic substitution at the sulfonyl sulfur atom. The competing hydrolysis reaction follows a similar mechanistic principle.

G reagent 6-Chloro-5-fluoropyridine-3-sulfonyl chloride R-SO₂Cl amine Amine Nucleophile R'-NH₂ product Desired Product Sulfonamide R-SO₂NHR' reagent->product water Water Nucleophile H₂O side_product Inactive Byproduct Sulfonic Acid R-SO₃H reagent->side_product amine->product water->side_product Hydrolysis

Caption: Competition between sulfonamide formation and hydrolysis.

Part 3: Experimental Protocols

These protocols are designed to be self-validating systems, incorporating best practices to minimize common side reactions.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with a generic primary amine.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)

  • Primary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, septa, syringes

Procedure:

  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Setup: To the cooled flask, add the primary amine (1.1 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Base Addition: Add DIPEA (1.5 eq) to the amine solution via syringe.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0°C over 10-15 minutes. Causality Note: Slow addition is critical to dissipate heat and prevent the formation of thermally-induced byproducts.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine. Protocol Validation: The acid wash is crucial for simplifying purification by removing basic impurities. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate for your specific compound.[9]

Protocol 2: Quality Control Check of the Sulfonyl Chloride Reagent

This quick test helps validate the reactivity of your sulfonyl chloride before committing to a large-scale reaction.

Procedure:

  • In a small, dry vial, dissolve ~5 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in 0.5 mL of anhydrous DCM.

  • Add one drop (~20 µL) of anhydrous methanol.

  • Add one drop of DIPEA.

  • Let the mixture stand for 5 minutes at room temperature.

  • Dilute a small aliquot of the reaction mixture and analyze by LC-MS.

  • Expected Result: The primary peak should correspond to the molecular weight of the methyl sulfonate ester (M+H⁺). A significant peak corresponding to the sulfonic acid (hydrolysis product) suggests the starting material is partially decomposed and may lead to poor yields.

References

  • PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 - ChemicalBook. This source highlights the instability of pyridine sulfonyl chlorides, especially in the presence of moisture, and recommends storage at -20°C. [URL: https://www.chemicalbook.
  • Stability of pyridine-2-sulfonyl chlorides as neat samples - ResearchGate. This article notes that strong electron-withdrawing groups at the C-3 or C-5 positions of the pyridine ring can lead to lower stability. [URL: https://www.researchgate.net/figure/Stability-of-pyridine-2-sulfonyl-chlorides-as-neat-samples-see-Table-S2-in-the_fig5_325255409]
  • 2-Chloro-5-pyridinesulfonyl chloride - Pipzine Chemicals. This product information sheet discusses sensitivity to temperature and light and recommends storage in a cool, dark place. It also mentions good solubility in dichloromethane. [URL: https://www.pipzine.
  • Pyridine-3-sulfonyl chloride Safety Data Sheet - Jubilant Ingrevia Limited. This SDS provides general handling information for a related sulfonyl chloride, noting its reactivity and incompatibility with strong oxidizing agents and moisture. [URL: https://www.jubilantingrevia.com/upload/files/PYRIDINE-3-SULFONYL-CHLORIDE-SDS-620240329054705.pdf]
  • Pyridine-3-sulfonyl chloride hydrochloride, 95% Safety Data Sheet - Fisher Scientific. This SDS explicitly states the compound is water-reactive and that contact with water liberates toxic gas. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC433100000.pdf]
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. This procedure provides a general method for the synthesis of sulfonyl chlorides and details a workup procedure involving washing with water to remove impurities, which is relevant for purification strategies. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P1010]
  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride - BLDpharm. This supplier page specifies storage conditions of 2-8°C under an inert atmosphere. [URL: https://www.bldpharm.com/products/1261737-06-7.html]
  • Synthesis method of pyridine-3-sulfonyl chloride - Google Patents (CN112830892A). This patent describes a synthesis route for a related compound, providing context on potential starting materials and intermediates that could be impurities. [URL: https://patents.google.
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. This paper discusses the kinetics and mechanism of hydrolysis and alcoholysis of sulfonyl chlorides, providing a mechanistic basis for the primary side reactions. [URL: https://www.researchgate.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. This article reviews the mechanism of solvolysis for sulfonyl chlorides, indicating a bimolecular nucleophilic substitution (SN2) as the dominant pathway. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents (CN107954924A). This patent provides an example of a purification process for a related fluorinated pyridine derivative, including washing and vacuum distillation steps. [URL: https://patents.google.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. This study notes that sulfonyl chlorides are less thermally robust than their sulfonyl fluoride counterparts and can decompose under heat. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738012/]
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. This paper mentions the instability of electron-deficient heteroaryl sulfonyl chlorides, which can readily decompose at room temperature to give the corresponding chloroheteroarenes and sulfur dioxide. [URL: https://dspace.mit.edu/handle/1721.1/99981]

Sources

stability of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling this reactive intermediate. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.

Overview: Understanding the Core Instability

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly reactive molecule due to the electrophilic nature of the sulfonyl chloride moiety. The primary challenge in its use is its acute sensitivity to nucleophiles, particularly water. The electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring further enhance the electrophilicity of the sulfur atom, making it highly susceptible to attack.

The principal degradation pathway for this compound, as with most beta-isomeric pyridine sulfonyl chlorides, is hydrolysis.[1][2] Contact with even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to the rapid formation of the corresponding and catalytically inactive 6-chloro-5-fluoropyridine-3-sulfonic acid. Understanding and mitigating this reactivity is paramount for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is turning cloudy and/or I'm observing a precipitate. What is happening?

A1: This is a classic sign of hydrolysis. The sulfonyl chloride is likely reacting with residual water in your solvent to form 6-chloro-5-fluoropyridine-3-sulfonic acid. Sulfonic acids often have lower solubility in common organic solvents (like dichloromethane or acetonitrile) compared to their sulfonyl chloride precursors, causing them to precipitate out of solution.

Causality: Sulfonyl chlorides react exothermically with water.[3] The resulting sulfonic acid and hydrogen chloride can further catalyze degradation.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use a freshly opened bottle of an anhydrous grade solvent or dispense solvent from a solvent purification system.

  • Inert Atmosphere: Ensure your reaction vessel was properly dried (oven or flame-dried) and is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.[4]

  • Analytical Confirmation: If possible, analyze the precipitate and the supernatant separately by NMR or LC-MS to confirm the presence of the sulfonic acid and the remaining sulfonyl chloride.

Q2: I am performing a reaction with an alcohol, but my yields are low and inconsistent. Could the solvent be the issue?

A2: Yes, absolutely. Using a protic solvent or a solvent that is not rigorously dried is a common cause of low yields.

Causality: Alcohols are nucleophiles and will compete with your desired alcohol substrate to react with the sulfonyl chloride.[5][6] If you are using a solvent like methanol or ethanol, the solvent itself will react to form a methyl or ethyl sulfonate ester, consuming your starting material. Furthermore, any water present will lead to the hydrolysis side-reaction described in Q1.

Recommended Solvents: For reactions involving nucleophiles like alcohols or amines, it is crucial to use inert, aprotic solvents. Recommended options include:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Always use these solvents under an inert atmosphere.

Q3: The solid 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in the bottle has developed a yellowish or brownish tint. Is it still usable?

A3: Discoloration is often an indicator of decomposition.[7] While a very pale yellow tint might be acceptable for some robust applications, a significant darkening suggests substantial degradation. This decomposition can release corrosive gases like HCl and SO₂, which can compromise the integrity of your reagent and the outcome of your reaction.[7]

Best Practice: For sensitive applications, it is highly recommended to use a fresh or purified reagent that is a colorless or off-white solid. Purity can be assessed using techniques like NMR or HPLC before use.[4]

Q4: How should I properly store 6-Chloro-5-fluoropyridine-3-sulfonyl chloride?

A4: Proper storage is critical to maintaining the compound's integrity.

  • Container: Keep it in the original, tightly sealed container.[8]

  • Atmosphere: If the container has been opened, flush the headspace with an inert gas like argon or nitrogen before resealing.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended to slow down potential decomposition pathways.[4]

  • Location: Store away from incompatible materials, especially water, bases, and alcohols.[9][10]

Data & Visualization
Solvent Compatibility Summary
Solvent ClassExamplesCompatibilityRationale
Aprotic, Non-polar Toluene, HexanesRecommended Inert and generally have low water content. Ensure anhydrous grade is used.
Aprotic, Polar Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Recommended Good solvating power for the sulfonyl chloride and many reaction substrates. Must be anhydrous.
Protic, Alcoholic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Not Recommended The solvent will react directly with the sulfonyl chloride to form sulfonate esters.
Protic, Aqueous Water, Aqueous BuffersNot Recommended Causes rapid hydrolysis to the corresponding sulfonic acid.[3]
Protic, Other Acetic AcidNot Recommended Reacts and can cause complex decomposition.
Amine Solvents Pyridine, Triethylamine (TEA)Use with Caution Can be used as a base/solvent, but will react to form a sulfonylpyridinium salt. This is often a desired intermediate in catalysis but should not be used as a simple inert solvent.[11][12]
Primary Degradation Pathway: Hydrolysis

G cluster_0 Reactants cluster_1 Products A 6-Chloro-5-fluoropyridine-3-sulfonyl chloride C 6-Chloro-5-fluoropyridine-3-sulfonic acid A->C Nucleophilic Attack by Water B H₂O (Water) B->C D HCl

Solvent Selection Workflow

G start Start: Select a Solvent is_protic Is the solvent protic? (e.g., H₂O, MeOH, EtOH) start->is_protic is_aprotic Is the solvent aprotic? (e.g., DCM, MeCN, Toluene) is_protic->is_aprotic No not_recommended NOT RECOMMENDED Solvent will react with sulfonyl chloride. is_protic->not_recommended Yes check_anhydrous Is the solvent anhydrous grade and handled under inert gas? is_aprotic->check_anhydrous Yes dry_solvent Action: Use a freshly opened anhydrous solvent or purify. check_anhydrous->dry_solvent No recommended RECOMMENDED Proceed with experiment. check_anhydrous->recommended Yes dry_solvent->recommended

Experimental Protocol: Assessing Stability in a Chosen Solvent

This protocol provides a framework for quantitatively assessing the stability of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in a solvent of your choice over a typical experimental timeframe. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique due to its sensitivity and quantitative power.[13][14]

Objective: To determine the percent purity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride remaining after incubation in a test solvent at a set temperature.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Test solvent (anhydrous grade)

  • Anhydrous acetonitrile (MeCN) for dilution and mobile phase

  • Volumetric flasks, autosampler vials

  • HPLC system with a UV detector (e.g., DAD) and a C18 column[14]

Procedure:

  • Stock Solution Preparation (Time = 0 sample):

    • Accurately weigh ~10 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with anhydrous acetonitrile. This is your T₀ reference standard.

    • Immediately transfer an aliquot to an HPLC vial for analysis. This sample represents 100% purity at the start of the experiment.

  • Test Solution Preparation:

    • In a separate vial under an inert atmosphere, accurately weigh ~10 mg of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

    • Add 10 mL of your chosen test solvent (e.g., anhydrous THF).

    • Cap the vial tightly and gently swirl to dissolve.

  • Incubation:

    • Place the test solution vial at the desired temperature (e.g., room temperature, 40 °C).

    • At predetermined time points (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 100 µL) from the test solution.

    • Immediately dilute the aliquot in a known volume of acetonitrile (e.g., 900 µL) in an HPLC vial to quench any further reaction and prepare for analysis.

  • HPLC Analysis:

    • Method Parameters (starting point, may require optimization):

      • Column: Waters XBridge C18 or equivalent[14]

      • Mobile Phase: Gradient of water and acetonitrile (both may contain 0.05% trifluoroacetic acid)[14]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 230 nm[15]

      • Column Temperature: 30 °C

    • Inject all samples (T₀ and subsequent time points).

  • Data Analysis:

    • Identify the peak corresponding to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride based on the retention time from your T₀ sample.

    • Integrate the peak area for the parent compound in all chromatograms.

    • Calculate the percentage of remaining sulfonyl chloride at each time point relative to the T₀ sample.

    • % Remaining = (Area_t / Area_t₀) * 100

This self-validating protocol allows you to directly observe the stability of your compound in your specific experimental conditions.

References
  • BenchChem. (n.d.). How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds.
  • ChemicalBook. (n.d.). SULFONYL CHLORIDE, POLYMER-BOUND - Chemical Safety Data Sheet MSDS / SDS.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • Sdfine. (n.d.). Sulphuryl chloride.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations.
  • Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
  • Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This valuable building block is crucial in medicinal chemistry, yet its synthesis presents unique challenges related to reagent stability and reaction control. This document provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to ensure successful and reproducible outcomes.

Section 1: Synthesis Overview & Core Challenges

The most prevalent and scalable method for preparing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is through a Sandmeyer-type reaction. The process begins with the diazotization of the corresponding amine, 6-Chloro-5-fluoropyridin-3-amine, to form a reactive diazonium salt intermediate. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.

The primary challenges in this synthesis are twofold:

  • Instability of the Diazonium Salt: Heteroaromatic diazonium salts are often more unstable than their aniline counterparts.[1] Strict temperature control is paramount to prevent decomposition, which leads to unwanted side products and significantly lower yields.

  • Product Lability: The target sulfonyl chloride is highly electrophilic and susceptible to hydrolysis. The work-up and purification procedures must be carefully designed to minimize contact with water and other nucleophiles.

Synthesis_Overview Start 6-Chloro-5-fluoropyridin-3-amine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate [Ar-N₂]⁺Cl⁻ (Diazonium Salt Intermediate) Diazotization->Intermediate Sandmeyer Sulfochlorination (SO₂, CuCl, AcOH) Intermediate->Sandmeyer Product 6-Chloro-5-fluoropyridine-3-sulfonyl chloride Sandmeyer->Product

Caption: Primary synthetic route via the Sandmeyer reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part A: The Diazotization Step

Q: My diazotization reaction is yielding a dark, tarry mixture instead of a clear solution. What is the likely cause?

A: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control.

  • Causality: Arenediazonium salts are thermally labile.[1] When the temperature rises above the optimal 0-5 °C range, the diazonium group (a superb leaving group) is lost as N₂ gas, generating a highly reactive aryl cation. This cation can then react non-selectively with various nucleophiles or polymerize, leading to the observed tar formation.

  • Troubleshooting Steps:

    • Vessel Pre-cooling: Ensure your reaction vessel is thoroughly pre-cooled before adding any reagents.

    • Slow Nitrite Addition: The addition of the sodium nitrite (NaNO₂) solution must be done dropwise and slowly, ensuring the internal temperature never exceeds 5 °C. An exothermic reaction occurs upon addition, and rapid addition will overwhelm any external cooling bath.[2]

    • Sub-surface Addition: If possible, add the nitrite solution below the surface of the reaction mixture to ensure immediate dispersion and reaction, preventing localized "hot spots."

    • Acidic Medium: The reaction must be kept strongly acidic (e.g., with concentrated HCl) to prevent the diazonium salt from coupling with the unreacted starting amine, another potential source of colored impurities.[3]

Q: How do I confirm that the diazotization is complete before proceeding to the next step?

A: Use a qualitative in-process check with potassium iodide (KI)-starch paper.

  • Mechanism: The test detects the presence of excess nitrous acid (HNO₂), which is formed from NaNO₂ and HCl. Nitrous acid will oxidize iodide to iodine (I₂), which then forms a characteristic dark blue/black complex with starch.

  • Procedure: A few minutes after the NaNO₂ addition is complete, dip a glass rod into the reaction mixture and touch it to a piece of KI-starch paper. An immediate formation of a blue-black spot indicates that a slight excess of nitrous acid is present, signaling that all the starting amine has been consumed. If the test is negative, add a small additional amount of NaNO₂ solution until a positive test is achieved.

Part B: The Sulfochlorination (Sandmeyer) Step

Q: I'm observing very low yields of the sulfonyl chloride, with significant formation of 3,5-dichloro-2-fluoropyridine. How can I improve the selectivity?

A: This indicates that the desired sulfochlorination is being outcompeted by a simple chloro-de-diazoniation reaction. This is often related to the catalyst state and the reaction medium.

  • Causality: The Sandmeyer reaction is a copper(I)-catalyzed process that is believed to proceed through a radical mechanism.[4] If the concentration of active Cu(I) is insufficient, or if competing nucleophiles (like Cl⁻) are too high in concentration and reactivity, the replacement of the diazonium group with a chloride atom can become the dominant pathway.

  • Troubleshooting Steps:

    • Catalyst Quality: Use fresh, high-purity copper(I) chloride (CuCl). Old or oxidized CuCl will contain Cu(II), which is ineffective as a catalyst for this transformation.

    • Solvent System: The reaction is typically performed in a solvent saturated with sulfur dioxide, such as glacial acetic acid or a mixture of acetic acid and toluene.[5] This ensures a high concentration of SO₂ is available to trap the aryl radical intermediate. Simply bubbling SO₂ gas into the reaction mixture as it proceeds is often less efficient.

    • Controlled Addition: The cold diazonium salt solution should be added slowly to the pre-prepared, SO₂-saturated catalyst mixture. This maintains a low concentration of the diazonium salt relative to the SO₂ and catalyst, favoring the desired reaction pathway.

    • Temperature Management: While the initial addition is often done at low temperatures (0-10 °C), allowing the reaction to warm slowly to room temperature can be necessary to drive the reaction to completion. Monitor the rate of nitrogen evolution as an indicator of reaction progress.

Part C: Work-up and Purification

Q: My product appears to decompose during aqueous work-up. What is a robust procedure for isolation?

A: The key is to minimize the product's contact time with water and to work quickly at low temperatures. Sulfonyl chlorides are readily hydrolyzed back to the corresponding sulfonic acid.

  • Optimized Work-up Protocol:

    • Quenching: Once the reaction is complete (cessation of N₂ evolution), pour the reaction mixture carefully onto a mixture of ice and water. This precipitates the crude product and dilutes the acid.

    • Extraction: Immediately extract the product into a cold, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Do not delay this step.

    • Washing: Wash the organic layer sequentially with cold water and then cold saturated sodium bicarbonate solution to remove residual acids. Finally, wash with cold brine to aid in the removal of water. Perform these washes quickly in a separatory funnel.[5]

    • Drying & Concentration: Dry the organic layer thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature (e.g., <30 °C water bath) to avoid thermal decomposition.

Q: Is it advisable to purify 6-Chloro-5-fluoropyridine-3-sulfonyl chloride using silica gel chromatography?

A: Generally, this should be avoided. Pyridine sulfonyl chlorides, particularly electron-deficient ones, are known to be unstable on silica gel.[6][7] The acidic nature of standard silica gel can catalyze decomposition or hydrolysis. If impurities are minor, it is often better to use the crude material directly in the next step. If purification is absolutely necessary, consider rapid filtration through a short plug of silica gel (a "flash plug") with a non-polar eluent system, but be prepared for some material loss.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride on a laboratory scale.

Step 1: Preparation of the Sulfochlorination Medium
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas dispersion tube, add glacial acetic acid (approx. 5 mL per 1 g of starting amine).

  • Add copper(I) chloride (0.15 equivalents).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bubble sulfur dioxide (SO₂) gas through the stirred suspension until the solution is saturated (approx. 20-30 minutes).

Step 2: Diazotization
  • In a separate beaker, suspend 6-Chloro-5-fluoropyridin-3-amine (1.0 equivalent) in concentrated hydrochloric acid (approx. 4 mL per 1 g of amine).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Confirm the completion of the reaction using a KI-starch paper test.

Step 3: Sandmeyer Reaction and Work-up
  • Add the cold diazonium salt solution from Step 2 dropwise via an addition funnel to the vigorously stirred, SO₂-saturated catalyst mixture from Step 1, maintaining the temperature below 10 °C.

  • Observe for steady gas (N₂) evolution.

  • Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.

  • Pour the reaction mixture onto crushed ice (approx. 10 g of ice per 1 g of starting amine).

  • Extract the aqueous mixture three times with cold dichloromethane (DCM).

  • Combine the organic extracts and wash sequentially with cold water, cold saturated NaHCO₃ solution, and cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C to yield the crude product, which can be used without further purification.

Summary of Optimized Parameters
ParameterRecommended RangeRationale / Key Insight
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.[2]
NaNO₂ Equivalents 1.05–1.1 eq.A slight excess ensures complete conversion of the starting amine.
Catalyst Copper(I) Chloride (CuCl)The active catalyst for the Sandmeyer reaction; must be of high purity.[4]
SO₂ Source Saturated Acetic AcidProvides a high concentration of SO₂ to efficiently trap the aryl intermediate.
Work-up Temp. < 10 °CMinimizes hydrolysis of the sensitive sulfonyl chloride product.[8]
Purification Avoid ChromatographyProduct is often unstable on standard silica gel.[6][7]

Section 4: Troubleshooting Workflow & Alternative Pathways

If the primary Sandmeyer route consistently fails, it may be necessary to consider alternative synthetic strategies. The following diagram outlines a basic troubleshooting decision process and potential alternative routes.

Troubleshooting Start Low Yield or Impure Product Check_Diaz Review Diazotization Step: - Temp > 5°C? - Incomplete Reaction? Start->Check_Diaz Problem Source? Check_Sandmeyer Review Sandmeyer Step: - Old CuCl Catalyst? - Insufficient SO₂? Start->Check_Sandmeyer Check_Workup Review Work-up: - Prolonged H₂O contact? - High temp concentration? Start->Check_Workup Alt_Route Consider Alternative Routes Check_Diaz->Alt_Route If issues persist Check_Sandmeyer->Alt_Route Route1 From Sulfonic Acid: Ar-SO₃H + PCl₅/POCl₃ Alt_Route->Route1 Route2 From Organozinc: Ar-ZnBr + SO₂Cl₂ (or surrogate) Alt_Route->Route2

Caption: Troubleshooting workflow and alternative synthetic pathways.

  • From the corresponding Sulfonic Acid: If 6-chloro-5-fluoropyridine-3-sulfonic acid is available or can be synthesized, it can be converted to the sulfonyl chloride using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[9]

  • From Organometallic Reagents: Advanced methods involve the preparation of an organozinc or organolithium species from a halogenated precursor, followed by quenching with sulfuryl chloride or a surrogate. These methods can be effective but require strict anhydrous conditions.[6][7]

References

  • Mousseau, J. J., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3298–3301. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Supplemental Information for Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Barber, J. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. [Link]

  • An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • EP2963019B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
  • US4250089A - Process for diazotizing aromatic amines.
  • Mousseau, J. J. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Sandmeyer Reactions. (2021). Chad's Prep. [Link]

  • US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.
  • Reactions involving arenediazonium salts. Lumen Learning. [Link]

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Technical Support Center: 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality and purity of this critical reagent. In the following sections, we will address frequently encountered issues, provide robust troubleshooting protocols, and detail analytical methods to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions regarding impurities in 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, focusing on their origin, identity, and impact on synthetic applications.

Q1: What are the primary impurities I should expect in commercially available or newly synthesized 6-Chloro-5-fluoropyridine-3-sulfonyl chloride?

A: Impurities in 6-Chloro-5-fluoropyridine-3-sulfonyl chloride can be broadly categorized into three groups: process-related impurities, degradation products, and isomeric by-products.

  • Process-Related Impurities: These originate from the synthetic route. A common synthesis starts from an aminopyridine precursor, which undergoes diazotization followed by a sulfonyl chlorination reaction.[1][2] Potential carry-over includes unreacted starting materials or intermediates.

  • Degradation Products: The most significant impurity in this class is 6-chloro-5-fluoropyridine-3-sulfonic acid . The sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis by trace amounts of water from solvents, reagents, or atmospheric moisture.[3][4] This reaction is often the primary cause of product degradation upon storage.

  • Isomeric and Structural By-products: Depending on the synthetic pathway and the purity of the starting materials, other positional isomers of the sulfonyl chloride or related pyridine derivatives can form as by-products.

Q2: Why is my vial of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride showing signs of pressure buildup and emitting an acidic odor?

A: This is a classic sign of hydrolysis. The reaction of the sulfonyl chloride group with water produces not only the corresponding sulfonic acid but also hydrochloric acid (HCl) gas.[3][5] This HCl generation increases the pressure inside a sealed container and is responsible for the sharp, acidic smell. The presence of the sulfonic acid can also make the solid appear damp or oily.

Q3: How can these impurities negatively impact my downstream sulfonamide coupling reactions?

A: The impact is multifaceted and can lead to significant experimental challenges:

  • Reduced Yield: The primary degradation product, 6-chloro-5-fluoropyridine-3-sulfonic acid, is unreactive under standard sulfonamide coupling conditions. Its presence effectively lowers the molar quantity of the active sulfonyl chloride, leading to lower-than-expected yields.

  • Neutralization of Base: Sulfonamide formations typically require a base to quench the HCl generated during the reaction. The acidic impurities (sulfonic acid and HCl) will consume a portion of this base, potentially stalling the reaction or requiring the use of excess base, which can complicate purification.

  • Formation of Side Products: Process-related impurities, such as unreacted aminopyridine starting materials, can compete in side reactions, leading to a complex product mixture that is difficult to purify.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered when using 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Scenario 1: Analytical Discrepancies

Problem: My ¹H NMR or LC-MS analysis of a newly opened bottle shows a significant secondary peak that I cannot identify.

  • Likely Cause & Investigation:

    • Hydrolysis: The most probable culprit is the sulfonic acid degradation product. In an LC-MS analysis, you would expect to see a peak corresponding to a mass of M-18 (loss of HCl, gain of OH). In ¹H NMR, the aromatic proton signals for the sulfonic acid will be slightly shifted compared to the sulfonyl chloride.

    • Starting Material: If the synthesis involved an aminopyridine, check for its characteristic signals in the NMR or its corresponding mass in the MS data.

  • Proposed Solution:

    • Confirm the identity of the impurity by comparing your data with a reference standard if available.

    • If hydrolysis is confirmed, the material must be used with the understanding that its purity is compromised. For sensitive applications, purification is necessary. A common lab-scale method is to dissolve the material in a water-immiscible organic solvent (e.g., dichloromethane) and wash it with a small amount of ice-cold water to remove the highly polar sulfonic acid. However, this risks further hydrolysis and must be done quickly with rigorous drying of the organic layer.

Scenario 2: Reaction Failure or Low Yield

Problem: My sulfonamide synthesis reaction is sluggish, incomplete, or results in a very low yield, even with a calculated 1:1 stoichiometry.

  • Likely Cause & Investigation:

    • Reagent Degradation: The sulfonyl chloride has likely degraded due to improper storage, leading to a lower effective concentration of the active reagent.

    • Insufficient Base: The acidic impurities from hydrolysis have consumed the base added to the reaction, preventing the reaction from proceeding to completion.

  • Proposed Solution:

    • Re-evaluate Purity: Before starting the reaction, run a quick purity check (e.g., ¹H NMR) to estimate the level of sulfonic acid impurity. Adjust the starting mass of the sulfonyl chloride accordingly.

    • Increase Base: Add an additional 0.1-0.5 equivalents of a non-nucleophilic base (like triethylamine or DIPEA) to compensate for any acidic impurities present.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent further hydrolysis during the experiment.

Part 3: Key Experimental Protocols & Data

This section provides validated protocols for the analysis and handling of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and summarizes key impurity data.

Impurity Summary Table
Impurity NameChemical StructureOriginTypical Analytical Signature
6-Chloro-5-fluoropyridine-3-sulfonic acid Py-SO₃HDegradation (Hydrolysis)LC-MS: [M-18+H]⁺; ¹H NMR: Shifted aromatic peaks; highly water-soluble
Starting Materials (e.g., 3-amino-6-chloro-5-fluoropyridine) Py-NH₂Process-Related (Incomplete reaction)LC-MS: [M+H]⁺ corresponding to the amine; TLC: Different Rf value
Isomeric Sulfonyl Chlorides e.g., 2-SO₂Cl isomerProcess-Related (Side reaction)LC-MS: Same mass, different retention time; ¹H NMR: Different aromatic splitting pattern

Note: "Py" represents the 6-chloro-5-fluoropyridin-3-yl core.

Workflow: Synthesis and Impurity Introduction Points

The following diagram illustrates a typical synthetic workflow and highlights the stages where impurities are most likely to be introduced.

G cluster_synthesis Synthesis Pathway cluster_purification Purification & Storage Start Aminopyridine Precursor Diaz Diazotization Start->Diaz Sulf Sulfonyl Chlorination Diaz->Sulf Crude Crude Product Sulf->Crude Imp1 Unreacted Starting Material / Isomers Sulf->Imp1 Side Reactions Purify Purification (e.g., Recrystallization) Crude->Purify Imp2 Hydrolysis (Sulfonic Acid) Crude->Imp2 Exposure to H2O Final Final Product (Purity >98%) Purify->Final Store Storage Final->Store Store->Imp2 Improper Storage

Caption: Synthetic workflow for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and key impurity entry points.

Protocol 1: Recommended HPLC Method for Purity Assessment

This protocol provides a general-purpose method for separating the target compound from its primary hydrolytic impurity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The highly polar 6-chloro-5-fluoropyridine-3-sulfonic acid will elute very early, often near the solvent front. The desired sulfonyl chloride product will be retained longer on the column.

Protocol 2: Best Practices for Handling and Storage

Adherence to these handling procedures is critical for preserving the integrity of the reagent.[6]

  • Inert Atmosphere: Handle the solid in a glove box or under a positive pressure of an inert gas (argon or nitrogen) whenever possible.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents for all reactions.

  • Oven-Dried Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before use.

  • Storage: Store the product in a tightly sealed container, preferably with a Teflon-lined cap. Place the container inside a desiccator with a fresh desiccant. For long-term storage, refrigeration (2-8°C) is recommended to slow the rate of any potential degradation.

Visualization of Primary Degradation Pathway

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride group, which is the primary degradation mechanism.

Caption: The hydrolysis pathway of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

References

  • King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Haszeldine, R. N. (1955). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4.
  • (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13:55, 875-879.
  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Source not specified.
  • (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Al-Faiyz, Y. S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. PubMed Central.
  • (1958). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
  • (n.d.). Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.
  • Bull, J. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible synthesis.

The scale-up of this synthesis presents unique challenges primarily due to the inherent instability of key intermediates and the product itself. The presence of electron-withdrawing groups (chloro and fluoro) on the pyridine ring significantly influences the reactivity and stability of the diazonium salt intermediate.[1] This guide provides field-proven insights to navigate these complexities.

Synthesis Workflow Overview

The most common and scalable route to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride involves a two-step sequence starting from 3-Amino-6-chloro-5-fluoropyridine. The process includes:

  • Diazotization: Conversion of the aromatic primary amine to a diazonium salt.

  • Sulfonylchlorination: A Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride moiety.

Synthesis_Workflow cluster_2 Work-up & Purification A 3-Amino-6-chloro- 5-fluoropyridine B NaNO₂, aq. HCl (0-5 °C) A->B Reacts with C 6-Chloro-5-fluoro-3-pyridinediazonium chloride (in situ) B->C Forms D SO₂ source (e.g., SO₂, DABSO) Cu(I)/Cu(II) catalyst C->D E Crude Product D->E Yields F Aqueous Work-up (cold) E->F G Extraction F->G H Purification (e.g., Distillation, Crystallization) G->H I 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride H->I

Caption: General workflow for the synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Diazotization Stage

Question: My diazotization reaction appears incomplete, or the resulting diazonium solution is unstable and decomposes rapidly. What are the critical factors?

Answer: The stability of heteroaromatic diazonium salts is a well-documented challenge, and they are often significantly less stable than their aniline-derived counterparts.[2][3][4]

  • Causality: The diazotization is highly exothermic and the resulting diazonium salt is thermally labile.[5] For pyridine-based diazonium salts, decomposition can be rapid even at slightly elevated temperatures. An explosion involving a 3-diazoniumpyridine salt has been reported, highlighting the potential hazards.[4]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite.[5] Excursions above 5°C can lead to rapid decomposition, observed as vigorous nitrogen evolution and formation of phenolic byproducts.

    • Reagent Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicate the work-up. It is crucial to test for excess nitrous acid using starch-iodide paper and neutralize it if necessary.[5]

    • Order of Addition: It is generally safer to add the sodium nitrite solution to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[5]

    • Immediate Use: The diazonium salt solution should be used immediately in the subsequent step. Do not attempt to store it. Flow chemistry can be an effective strategy to manage the instability of these intermediates by generating and consuming them in a continuous stream.[6]

Part 2: Sulfonylchlorination (Sandmeyer-Type Reaction)

Question: I am experiencing low yields of the desired sulfonyl chloride, with significant formation of byproducts like 2,5-dichloro-3-fluoropyridine. How can I improve the selectivity?

Answer: This is a classic challenge in Sandmeyer reactions. The formation of the chloro-de-diazoniation product competes with the desired sulfonylchlorination.

  • Causality: The Sandmeyer reaction proceeds via a radical mechanism involving a copper catalyst.[7] The formation of various byproducts such as chloroarenes, disulfides, and sulfones is possible.[8][9] The reaction conditions must be finely tuned to favor the sulfonylation pathway.

  • Troubleshooting Steps:

    • SO₂ Source and Concentration: The reaction requires a source of sulfur dioxide. This can be gaseous SO₂ bubbled into the reaction mixture or a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[10][11] Using a saturated solution of SO₂ in a solvent like acetic acid is a common approach.[8][12]

    • Catalyst System: Both CuCl and CuCl₂ can be used as catalysts. The choice and concentration can influence the reaction outcome. A catalytic amount (e.g., 10 mol%) is typical.[13]

    • Solvent Choice: Acetonitrile or acetic acid are common solvents. Acetonitrile can help to keep all components in a single phase, mitigating issues seen in biphasic aqueous systems.[8]

    • Temperature Control: The addition of the diazonium salt solution to the SO₂/catalyst mixture should be done at a low temperature (e.g., 0-10 °C) to control the initial exothermic reaction. The reaction may then be allowed to warm or be gently heated (e.g., to 30°C) to ensure completion.[12]

Troubleshooting_Low_Yield start Low Yield of Sulfonyl Chloride q1 Is the Diazotization Complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are Byproducts Observed? (e.g., chloro-de-amination, tar formation) a1_yes->q2 fix1 Optimize Diazotization: - Check NaNO₂ stoichiometry - Maintain Temp < 5°C - Use fresh reagents a1_no->fix1 fix1->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no fix2 Optimize Sandmeyer Reaction: - Ensure SO₂ saturation - Adjust Cu catalyst conc. - Control addition rate & temp - Consider SO₂ surrogate (DABSO) a2_yes->fix2 q3 Is Product Lost During Work-up/Purification? a2_no->q3 fix2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no fix3 Refine Work-up: - Use cold, non-aqueous quench - Minimize exposure to water - Optimize extraction solvent - Consider alternative purification a3_yes->fix3 end_node Re-evaluate overall process and analytical methods a3_no->end_node fix3->start

Sources

Technical Support Center: Stabilizing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in Your Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The stability of heteroaromatic sulfonyl chlorides is a known challenge, and this guide will equip you with the knowledge to prevent decomposition and ensure the integrity of your results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My 6-Chloro-5-fluoropyridine-3-sulfonyl chloride has developed a yellow or brownish tint upon storage. Is it still usable?

A slight change in color may not drastically affect every application, but significant darkening is a strong indicator of decomposition. This discoloration is often due to the release of sulfur dioxide (SO₂) and the formation of colored impurities. For sensitive applications, such as the synthesis of pharmaceutical intermediates where purity is critical, using a fresh or purified batch is highly recommended to ensure reproducibility and avoid side reactions.

Q2: I observe gas evolution from my container of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. What is happening and what should I do?

Gas evolution is a serious sign of decomposition. The primary cause is hydrolysis from exposure to moisture, which releases hydrogen chloride (HCl) gas.[4][5] Another possibility is thermal decomposition, which can produce sulfur dioxide (SO₂) gas.[6] If you observe this, handle the container with extreme caution in a well-ventilated fume hood. The pressure buildup can be hazardous.[7] It is advisable to carefully vent the container and consider safely quenching and disposing of the material.

Q3: Why is 6-Chloro-5-fluoropyridine-3-sulfonyl chloride so susceptible to decomposition?

The instability of this compound stems from several factors inherent to heteroaromatic sulfonyl chlorides.[3] The electron-withdrawing nature of the pyridine ring, compounded by the chlorine and fluorine substituents, makes the sulfonyl group highly electrophilic and thus, very reactive. This high reactivity makes it prone to nucleophilic attack, especially by water (hydrolysis).[2][4]

Q4: Are there more stable alternatives to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride?

Yes, the corresponding sulfonyl fluoride is significantly more stable.[1][2][8][9] Sulfonyl fluorides are generally more resistant to hydrolysis and thermal decomposition due to the stronger sulfur-fluorine bond.[9][10] While they are less reactive than sulfonyl chlorides, this increased stability can be advantageous for reactions requiring higher temperatures or for long-term storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in Sulfonamide Formation
Possible Cause Underlying Science Recommended Action
Degraded Starting MaterialThe sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid, which is unreactive under standard sulfonamide formation conditions.[4]Verify Purity: Before starting your reaction, check the purity of the sulfonyl chloride. A simple method is to run a quick ¹H NMR in a dry, aprotic solvent like CDCl₃ to check for the presence of the sulfonic acid. Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purchased batch of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.
Reaction ConditionsThe presence of trace moisture in your reaction setup (solvents, glassware, amine) can rapidly hydrolyze the sulfonyl chloride.[4][5]Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If your amine is a salt, ensure it is fully neutralized and dried.
Inadequate BaseAn insufficient amount or an inappropriate choice of base can lead to the accumulation of HCl, which can protonate your amine, rendering it non-nucleophilic.Optimize Base: Use at least two equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine. One equivalent will neutralize the HCl generated, and the other will ensure the amine remains deprotonated and reactive.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Underlying Science Recommended Action
Thermal DecompositionAt elevated temperatures, sulfonyl chlorides can decompose, potentially leading to desulfonation and the formation of chlorinated pyridine species.[6]Control Temperature: Run your reaction at the lowest effective temperature. Consider adding the sulfonyl chloride solution dropwise to a cooled solution of the amine to manage any exotherm.
Reaction with SolventNucleophilic solvents (e.g., alcohols) can compete with your amine, leading to the formation of sulfonate esters.[11]Choose an Inert Solvent: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To minimize decomposition, adhere to the following storage and handling procedures:

  • Storage: Store 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in its original container, tightly sealed, at 2-8°C.[12] An inert atmosphere (e.g., under argon or nitrogen) is highly recommended. Store in a dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[13][14]

  • Handling: Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][15] Use dry glassware and syringes for dispensing.

  • Dispensing: For weighing, do so quickly to minimize exposure to atmospheric moisture. For solution-based reactions, consider preparing a stock solution in an anhydrous, aprotic solvent and using that for subsequent reactions.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and detecting the presence of its sulfonic acid hydrolysis product.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute the more non-polar sulfonyl chloride. A typical gradient might be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 254 nm[16]
Column Temperature 30°C[16]

Procedure:

  • Sample Preparation: Carefully weigh a small amount of the sulfonyl chloride (approx. 1 mg) and dissolve it in 1 mL of acetonitrile.

  • Injection: Inject 5-10 µL of the sample solution onto the HPLC system.

  • Analysis: The sulfonic acid hydrolysis product will be significantly more polar and will elute much earlier than the parent sulfonyl chloride. The presence of a large, early-eluting peak is indicative of decomposition.

Visualizing Decomposition Pathways

To better understand the chemical transformations that lead to the degradation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, the following diagrams illustrate the primary decomposition pathways.

G A 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride B 6-Chloro-5-fluoropyridine- 3-sulfonic acid A->B + H2O (Hydrolysis) C HCl A->C + H2O (Hydrolysis) D SO2 A->D Δ (Thermal Decomposition) E 3,6-Dichloro-5-fluoropyridine A->E Δ (Thermal Decomposition)

Caption: Primary decomposition pathways of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

G start Start: Fresh 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride check_storage Is the compound stored in a cool, dry, inert atmosphere? start->check_storage improper_storage High risk of decomposition. Proceed with caution. check_storage->improper_storage No proper_storage Low risk of decomposition. check_storage->proper_storage Yes check_purity Perform purity check (e.g., HPLC, NMR). improper_storage->check_purity proper_storage->check_purity is_pure Is the compound pure? check_purity->is_pure use_in_reaction Proceed with anhydrous reaction conditions. is_pure->use_in_reaction Yes purify Purify or discard. Consider using a fresh batch. is_pure->purify No

Caption: Decision workflow for using 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

By understanding the inherent reactivity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and implementing these preventative and troubleshooting measures, you can significantly improve the reliability and success of your synthetic endeavors.

References

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv.13941620.v1. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Sulfuryl chloride. Sciencemadness Wiki. Available at: [Link]

  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Matsuda, M., & Iino, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(18), 3641-3645. DOI: 10.1021/jo00331a017. Available at: [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 558-561. DOI: 10.1021/op010036v. Available at: [Link]

  • Verma, K. K., & Gulati, A. K. (1984). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry Section A, 23A(10), 844-846. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]

  • Ammar, Y. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. Crystals, 12(12), 1779. DOI: 10.3390/cryst12121779. Available at: [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Akamanchi, K. G., et al. (2007). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Synthetic Communications, 37(12), 1959-1964. DOI: 10.1080/00397910701342674. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2530-2542. DOI: 10.3390/ijms9122530. Available at: [Link]

  • 2-Chloro-5-pyridinesulfonyl chloride. PubChem. Available at: [Link]

  • Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1347-1351. DOI: 10.1039/P29760001347. Available at: [Link]

Sources

analytical methods for assessing purity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to the analytical methods for assessing the purity of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested advice to navigate the unique challenges this reactive compound presents.

Frequently Asked Questions (FAQs): Primary Analytical Strategy

A robust purity assessment strategy is crucial for a reactive intermediate like 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. Here we address the most common initial questions.

Q1: What is the most reliable and recommended method for routine purity analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this compound.[1] Its high resolving power and operation at ambient temperature make it ideal for analyzing thermally sensitive and non-volatile molecules. Specifically, a reverse-phase (RP-HPLC) method is preferred as it effectively separates the non-polar sulfonyl chloride from its more polar potential impurities, most notably its primary degradation product, 6-chloro-5-fluoropyridine-3-sulfonic acid.

Q2: Why is controlling the mobile phase pH important in the HPLC analysis?

A2: Controlling the mobile phase pH is critical for achieving sharp, symmetrical peaks, a concept known as "peak shape."[2] The primary impurity, 6-chloro-5-fluoropyridine-3-sulfonic acid, is a strong acid. If the mobile phase pH is not sufficiently low, the sulfonic acid can interact with residual, un-endcapped silanol groups on the silica-based column packing material.[2] This secondary interaction leads to significant peak tailing, which complicates accurate quantification. By acidifying the mobile phase (e.g., with 0.1% phosphoric acid or formic acid), the sulfonic acid is kept in its neutral, protonated form, minimizing this unwanted interaction and ensuring a symmetrical peak shape.

Q3: Can Gas Chromatography (GC) be used for purity assessment?

A3: While GC-MS is a powerful tool for volatile compounds, its application for sulfonyl chlorides requires caution.[1] These compounds can be thermally labile, meaning they can decompose at the high temperatures of the GC inlet.[3] This degradation would artificially lower the purity result and increase the measured impurities. However, if a method is carefully developed with a low inlet temperature and a rapid oven ramp, GC-MS can be effective, especially for identifying volatile or semi-volatile impurities that are not amenable to HPLC.[4][5]

Q4: What role does NMR or LC-MS play in the analysis?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for definitive structural confirmation of the main compound. They are also powerful for identifying unknown impurities if they are present at sufficient concentration (typically >0.1%).[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for impurity identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of unknown peaks in your chromatogram. This data is invaluable for proposing structures for process-related impurities or degradation products.[1]

HPLC Troubleshooting Guide

Even with a robust method, experimental issues can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC problems encountered during the analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Q5: My primary analyte peak is tailing significantly. What are the causes and how do I fix it?

A5: Peak tailing is a common issue and can originate from chemical or instrumental problems.[8] The most common cause for sulfonyl chlorides is the on-column interaction of its acidic degradant.

Troubleshooting Workflow for Peak Tailing:

  • Isolate the Problem: First, determine if all peaks in the chromatogram are tailing or only the analyte and related acidic species.

    • All Peaks Tailing: This suggests an instrumental or column-wide problem. The issue likely lies "upstream" of the chemical separation.[8] Common causes include a partial blockage of the column inlet frit or excessive extra-column volume (e.g., tubing is too long or wide).[9]

    • Only Acidic Peaks Tailing: This strongly points to a chemical interaction between the analyte/impurities and the stationary phase.[2]

  • Address the Cause:

    • For Instrumental Issues: Try reversing and flushing the column (disconnect from the detector first). If this doesn't work and the column has been used extensively, the inlet frit may be irreversibly plugged, requiring column replacement.[8]

    • For Chemical Issues:

      • Check Mobile Phase pH: Ensure the buffer concentration is adequate (at least 10-25 mM) and the pH is at least 2 units below the pKa of any acidic impurities.

      • Consider Column Choice: If tailing persists, the column may have lost its end-capping, exposing active silanol sites. Replacing the column with a new, high-quality, end-capped C18 column is the best solution.

G cluster_instrumental Instrumental/Physical Issue cluster_chemical Chemical Interaction Issue start Peak Tailing Observed q1 Are all peaks tailing? start->q1 path_a Partially blocked column frit or column void. q1->path_a Yes path_b Secondary interaction of acidic impurity with stationary phase. q1->path_b No, only specific peaks sol_a1 Reverse and flush column. path_a->sol_a1 sol_a2 If unresolved, replace column. sol_a1->sol_a2 sol_b1 Increase mobile phase buffer concentration or lower pH. path_b->sol_b1 sol_b2 If unresolved, column is aged. Replace with new column. sol_b1->sol_b2

Fig 1. Troubleshooting workflow for peak tailing.

Q6: I'm seeing a new, small peak growing in my sample sequence over time, and the purity of my main peak is decreasing. What is happening?

A6: This is a classic sign of sample instability. 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is highly susceptible to hydrolysis, reacting with trace amounts of water to form 6-chloro-5-fluoropyridine-3-sulfonic acid.[10][11]

Causality and Solution:

  • Cause: The autosampler vial likely contains residual moisture, or the sample was prepared in a solvent that was not anhydrous (e.g., standard HPLC-grade acetonitrile can contain ppm levels of water). Over time, even at room temperature in the autosampler, the sulfonyl chloride will degrade.

  • Solution:

    • Use Anhydrous Solvents: Prepare all samples and standards in fresh, anhydrous acetonitrile or a similar aprotic solvent.

    • Minimize Time in Autosampler: Analyze samples as quickly as possible after preparation. If a long sequence is necessary, consider using a temperature-controlled autosampler set to a low temperature (e.g., 4-8 °C) to slow the rate of hydrolysis.[12]

    • Confirm Identity: Use LC-MS to confirm that the mass of the growing peak corresponds to the sulfonic acid.

Q7: My retention times are shifting from one injection to the next. How can I stabilize my method?

A7: Retention time instability can frustrate analysis, making peak identification difficult. The cause is often related to the HPLC system or mobile phase preparation.

G start Retention Time Shifting cause1 Inadequate Column Equilibration start->cause1 cause2 Mobile Phase Composition Changing start->cause2 cause3 Fluctuating Column Temperature start->cause3 sol1 Increase equilibration time between gradient runs. cause1->sol1 sol2 Premix mobile phase if isocratic. Ensure proper pump mixing/degassing for gradient methods. cause2->sol2 sol3 Use a column oven for stable temperature control. cause3->sol3

Sources

Validation & Comparative

6-Chloro-5-fluoropyridine-3-sulfonyl chloride vs other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfonyl Chlorides for Specialized Synthesis: A Comparative Analysis Featuring 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Executive Summary

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents. Their utility ranges from converting poor leaving groups into excellent ones to forming the structurally vital sulfonamide linkage found in numerous pharmaceuticals. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are well-understood, the demand for novel molecular scaffolds with finely-tuned electronic and physiological properties has driven the development of more complex, functionalized sulfonyl chlorides.

This guide provides a comparative analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride against a spectrum of commonly employed sulfonyl chlorides. We will delve into the distinct reactivity profiles and applications of aliphatic, aromatic, and specialized reagents, supported by experimental data and established protocols. For 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a newer entrant with limited public data, we will perform a deep structural analysis to project its reactivity and explore its potential as a high-value building block in medicinal chemistry.

The Fundamental Role and Mechanism of Sulfonylating Agents

Sulfonyl chlorides (R-SO₂Cl) are highly reactive organosulfur compounds primarily utilized for their potent electrophilic sulfur atom.[1] This reactivity allows for the facile sulfonylation of a wide range of nucleophiles, most commonly alcohols and amines.

The core transformation involves the attack of a nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH₂) on the sulfonyl sulfur, with the displacement of the chloride ion. This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

  • Activation of Alcohols: The conversion of an alcohol's hydroxyl group (-OH), a notoriously poor leaving group, into a sulfonate ester (e.g., a tosylate or mesylate) is a cornerstone of synthetic strategy.[2] The resulting sulfonate is an excellent leaving group due to the resonance stabilization of its anionic form, enabling subsequent nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[3][4]

  • Formation of Sulfonamides: The reaction with primary or secondary amines yields sulfonamides (R-SO₂-NHR'), a functional group of immense importance in medicinal chemistry.[5] The sulfonamide moiety is a key pharmacophore in a wide array of drugs, including antibiotics, diuretics, and antiretrovirals.[6]

A Comparative Analysis of Pre-eminent Sulfonyl Chlorides

The choice of a sulfonylating agent is dictated by the specific requirements of the synthesis: desired reactivity, stability of the resulting product, steric considerations, and the need for subsequent transformations.

Aliphatic Sulfonyl Chlorides: The Archetype of Reactivity

Methanesulfonyl Chloride (MsCl): As the simplest organic sulfonyl chloride, MsCl is a highly reactive, colorless liquid.[7]

  • Reactivity: Its small size and the lack of resonance stabilization make it one of the most reactive sulfonylating agents, leading to rapid reaction times.[2][8] The formation of methanesulfonates is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂).[7]

  • Applications: Primarily used to activate alcohols for substitution and elimination reactions.[3] While the mesyl group can serve as a protecting group, it is less common for this purpose than the tosyl group.[2]

  • Practical Considerations: MsCl is highly toxic, a lachrymator, and reacts exothermically with water and other nucleophiles, requiring careful handling under anhydrous conditions.[7][9]

Aromatic Sulfonyl Chlorides: The Versatile Workhorses

p-Toluenesulfonyl Chloride (TsCl): A white solid at room temperature, TsCl is arguably the most common sulfonylating agent.[10]

  • Reactivity: Less reactive than MsCl due to the steric bulk and electronic effects of the aromatic ring.[2] This moderated reactivity can offer greater selectivity.

  • Applications: Widely used for activating alcohols and protecting amines.[4][5][11] The resulting tosylates are often stable, crystalline solids, which facilitates purification.[2] The aromatic ring is UV-active, simplifying reaction monitoring by Thin-Layer Chromatography (TLC).[2]

  • Mechanism Insight: The reaction of TsCl with alcohols in the presence of pyridine proceeds with retention of stereochemistry at the alcohol's carbon center.[4]

4-Nitrobenzenesulfonyl Chloride (NsCl): This yellow to brown powder is a more activated version of an aromatic sulfonyl chloride.[12]

  • Reactivity: The potent electron-withdrawing nitro group renders the sulfonyl sulfur highly electrophilic, making NsCl significantly more reactive than TsCl.[12][13]

  • Applications: NsCl is instrumental in peptide synthesis where the "nosyl" group is used to protect amines.[12][14] A key advantage is that the nosyl group can be selectively cleaved under mild conditions, often using a thiol nucleophile, without affecting other protecting groups.[6] It is also a critical intermediate in the synthesis of several antiretroviral drugs, including Darunavir and Amprenavir.[6][13]

Specialized Reagents: Fluorescent Tagging

Dansyl Chloride (DNSC): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a fluorogenic reagent.[15]

  • Reactivity & Application: DNSC is non-fluorescent itself but reacts with primary and secondary amines to produce intensely fluorescent blue or blue-green sulfonamide adducts.[16][17] This property is widely exploited for labeling and quantifying amino acids, peptides, and proteins, making it a vital tool in biochemistry and proteomics.[15][18] The fluorescence of the resulting dansyl amide is highly sensitive to the polarity of its local environment, which can be used to study protein folding and dynamics.[16]

Introducing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride: A Structural and Reactivity Perspective

While specific experimental comparisons for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride are not widely published, a detailed analysis of its structure allows for a strong projection of its chemical behavior and potential applications, particularly within drug discovery.[19]

Structural Analysis: The molecule is a pyridine ring substituted at three positions:

  • Position 3 (Sulfonyl Chloride): The primary reactive site for sulfonylation.

  • Position 5 (Fluoro): A strongly electronegative atom that withdraws electron density from the ring via the inductive effect.

  • Position 6 (Chloro): Another electronegative halogen atom that also withdraws electron density.

The pyridine nitrogen is inherently electron-withdrawing. The cumulative effect of the nitrogen, the fluoro, and the chloro substituents makes the pyridine ring highly electron-deficient. This strong inductive pull significantly increases the electrophilicity of the sulfonyl sulfur atom.

Caption: Projected electronic effects on the sulfonyl sulfur.

Projected Reactivity: Based on these electronic factors, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is predicted to be a highly reactive sulfonating agent, likely exceeding the reactivity of TsCl and standard pyridine-3-sulfonyl chloride.[20] This heightened reactivity could be advantageous for:

  • Sulfonylating sterically hindered or electronically deactivated nucleophiles.

  • Driving reactions to completion under milder conditions or with shorter reaction times.

Potential Applications in Drug Discovery: The true value of this reagent lies in the unique scaffold it introduces. The incorporation of a substituted pyridine ring is a common strategy in medicinal chemistry to modulate a drug candidate's properties.[21][22]

  • Pharmacokinetic Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and bioavailability.

  • Metabolic Stability: The halogen substituents can block sites of metabolic oxidation, increasing the drug's half-life.

  • Target Binding: The distinct electronic and steric profile of the 6-chloro-5-fluoropyridyl group can lead to novel and potent interactions within a biological target's binding pocket.[23]

Data-Driven Comparison Summary

The following table summarizes the key attributes of the discussed sulfonyl chlorides.

ReagentStructureMW ( g/mol )ReactivityKey Features & Applications
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl114.55Very High Liquid; potent activating agent for alcohols; generates excellent mesylate leaving group.[7][8]
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂Cl190.65Moderate Crystalline solid; derivatives are often crystalline; UV-active; widely used for alcohol activation and amine protection.[2][11]
4-Nitrobenzenesulfonyl Chloride (NsCl) O₂NC₆H₄SO₂Cl221.62High Solid; highly reactive due to -NO₂ group; nosyl group is an amine protecting group readily cleaved under mild conditions.[6][12]
Dansyl Chloride (DNSC) C₁₂H₁₂ClNO₂S269.75Moderate Solid; reacts with amines to form highly fluorescent adducts; used for labeling in biochemical analysis.[15][16]
2-Thiophenesulfonyl chloride C₄H₃ClO₂S₂182.65Moderate Low-melting solid; used to introduce the thienylsulfonyl moiety, a common fragment in pharmaceuticals.[24][25]
6-Chloro-5-fluoropyridine-3-sulfonyl chloride C₅H₂Cl₂FNO₂S229.05High (Projected) Introduces a unique, highly functionalized heteroaromatic scaffold valuable for drug discovery and modulating ADME properties.[19][22]

Validated Experimental Protocols

Trustworthy protocols are self-validating, incorporating clear steps for execution, monitoring, and purification.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the conversion of benzyl alcohol to benzyl tosylate, a common transformation that activates the hydroxyl group.

cluster_workflow Tosylation of Benzyl Alcohol Workflow A 1. Setup & Reagents - Benzyl Alcohol - TsCl (1.1 eq) - Pyridine (solvent/base) - Dry glassware, N₂ atm B 2. Reaction - Dissolve alcohol in pyridine - Cool to 0 °C - Add TsCl portion-wise - Stir at 0 °C to RT for 4-12 h A->B Combine C 3. Monitoring - Use TLC (e.g., 4:1 Hex/EtOAc) - Stain with KMnO₄ - Confirm consumption of starting material B->C Monitor D 4. Workup - Pour into ice-cold HCl (aq) - Extract with Ethyl Acetate - Wash with NaHCO₃ (aq), then brine C->D Quench E 5. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Recrystallize from ethanol or purify via column chromatography D->E Isolate F 6. Characterization - Obtain ¹H NMR, ¹³C NMR - Confirm structure and purity E->F Verify

Caption: A typical workflow for alcohol tosylation.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzyl alcohol (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2 M concentration).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the starting alcohol spot is consumed (typically 4-12 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of cold 2M HCl (aq) to neutralize the pyridine. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure benzyl tosylate as a white solid.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide

This protocol details the reaction between a sulfonyl chloride and an amine.

Methodology:

  • Setup: In a round-bottom flask, dissolve the amine (e.g., aniline, 1.0 eq) and triethylamine (1.5 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C. Add a solution of the sulfonyl chloride (e.g., 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, 1.05 eq) in the same solvent dropwise via an addition funnel.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting amine is fully consumed.

  • Workup: Dilute the reaction mixture with DCM and wash with 1M HCl (aq) to remove excess amine and triethylamine hydrochloride.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate. The crude sulfonamide can be purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

The family of sulfonyl chlorides offers a diverse toolkit for the modern synthetic chemist. While established reagents like MsCl and TsCl provide reliable and predictable reactivity for routine transformations, the frontiers of drug discovery demand more sophisticated building blocks. The analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, based on its distinct electronic structure, projects it as a highly reactive agent capable of introducing a unique, drug-like heteroaromatic scaffold. As researchers continue to tackle increasingly complex biological targets, the development and application of such highly functionalized, next-generation reagents will be paramount to synthesizing the successful therapeutics of the future.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

  • Vertex AI Search. The Role of 4-Nitrobenzenesulfonyl Chloride in Modern Synthesis. 12

  • ChemicalBook. Tosyl chloride: Application, Preparation. 11

  • Wikipedia. Dansyl chloride. 16

  • Vertex AI Search. Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. 6

  • Grokipedia. Dansyl chloride. 15

  • Vertex AI Search. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. 3

  • CymitQuimica. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. 13

  • Guidechem. What are the Applications and Preparation of Tosyl Chloride? - FAQ. 5

  • Echemi. Get to Know about Dansyl Chloride Reaction Mechanism. 26

  • Wikipedia. Methanesulfonyl chloride. 7

  • ChemicalBook. Application of dansyl chloride. 17

  • Benchchem. Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. 27

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. 8

  • Wikipedia. Tosyl group. 4

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. 28

  • Benchchem. An In-depth Technical Guide to Dansyl Compounds: From Discovery to Modern Applications. 18

  • ChemicalBook. 2-Thiophenesulfonyl chloride | 16629-19-9. 29

  • ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8. 14

  • ChemicalBook. What is Tosyl chloride?. 10

  • Benchchem. Thiophen-2-ylmethanesulfonyl chloride. 1

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. 9

  • Sigma-Aldrich. 2-Thiophenesulfonyl chloride 96 16629-19-9. 25

  • Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. 30

  • ChemicalBook. pyridine-3-sulfonyl chloride | 16133-25-8. 20

  • Benchchem. Reactivity Face-Off: Pyridine-2-sulfonate versus Arylsulfonyl Chlorides in Nucleophilic Substitution. 31

  • Vertex AI Search. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. 21

  • BLDpharm. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride. 19

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. 23

  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. 22

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A Comparative Guide to the Synthesis and Biological Validation of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation workflow for derivatives of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a versatile scaffold in modern medicinal chemistry. We will explore the rationale behind its use, detail the synthesis of its derivatives, and present a comprehensive, multi-stage framework for validating their biological activity, complete with comparative data and step-by-step protocols.

The pyridine sulfonamide motif is a cornerstone of many therapeutic agents, found in drugs targeting a wide range of diseases.[1][2] The strategic placement of halogen atoms, such as chlorine and fluorine, on the pyridine ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, making 6-Chloro-5-fluoropyridine-3-sulfonyl chloride an attractive starting point for drug discovery programs.[3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive molecules.

Part 1: The Chemistry - Synthesis and Derivatization

The power of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride functional group.[4] The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of functional groups, most notably primary and secondary amines, to form stable sulfonamide linkages.[5] This straightforward reaction allows for the rapid generation of diverse chemical libraries.

General Protocol for Sulfonamide Synthesis

This protocol outlines a standard procedure for synthesizing a library of sulfonamide derivatives.

Rationale: The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the amine.

  • Amine Addition: To the cooled solution, add the desired primary or secondary amine (1.1 equivalents) followed by the slow, dropwise addition of pyridine (1.5 equivalents).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the final sulfonamide derivative.

Synthesis_Workflow cluster_reactants Reactants reagent 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride reaction Reaction at 0°C to RT reagent->reaction 1.0 eq amine Primary or Secondary Amine (R-NH₂) amine->reaction 1.1 eq base Pyridine / TEA base->reaction 1.5 eq solvent Anhydrous DCM solvent->reaction Solvent product Target Sulfonamide Derivative workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 4-12h purification Flash Chromatography workup->purification Crude Product purification->product Purified Product Validation_Workflow start Synthesized Derivatives primary Primary Screening (Single High Concentration) start->primary dose_response Dose-Response Assay (IC₅₀ Determination) primary->dose_response Identify 'Hits' mechanism Mechanism of Action (Enzyme Kinetics) dose_response->mechanism Confirm Potency selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cellular Cell-Based Assay (EC₅₀ & Cytotoxicity) mechanism->cellular lead Lead Candidate cellular->lead Validate in Biological System selectivity->cellular

Caption: A multi-stage workflow for the validation of biological activity.

Stage 1: Primary Screening for Hit Identification

Objective: To quickly identify initial "hits" from the synthesized library that show inhibitory activity against the target enzyme at a single, high concentration.

Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (peptide + ATP), and test compounds (dissolved in DMSO).

  • Plate Setup: In a 384-well plate, add 5 µL of the kinase solution to each well.

  • Compound Addition: Add 100 nL of test compound solution (final concentration of 10 µM) or DMSO (as a negative control).

  • Initiate Reaction: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Percent inhibition is calculated relative to the positive (no enzyme) and negative (DMSO) controls.

Comparative Data: Primary Screen

Compound Target Kinase Inhibition @ 10 µM
Derivative A 25%
Derivative B 92%

| Control Inhibitor | 98% |

Analysis: Derivative B is identified as a potent hit, showing inhibition comparable to the control, and is selected for further studies.

Stage 2: Dose-Response and Potency (IC₅₀) Determination

Objective: To quantify the potency of the hit compound by determining its half-maximal inhibitory concentration (IC₅₀). [6] Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.

  • Assay Performance: Perform the kinase activity assay as described in Stage 1, but instead of a single concentration, add the full dilution series of the compound to the plate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This entire procedure should be performed with appropriate controls and replicates. [7] Comparative Data: Inhibitor Potency

    Compound IC₅₀ (nM)
    Derivative B 48 nM

    | Control Inhibitor | 25 nM |

Analysis: Derivative B is confirmed as a potent inhibitor with a nanomolar IC₅₀ value, justifying progression to more detailed mechanistic studies.

Stage 3: Mechanism of Action (MoA) Studies

Objective: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). [8]This is critical for structure-activity relationship (SAR) optimization.

Experimental Protocol: Enzyme Kinetic Analysis

  • Varying Substrate: Perform the kinase activity assay with varying concentrations of the substrate (ATP) in the absence and presence of the inhibitor at fixed concentrations (e.g., 0.5x, 1x, and 2x its IC₅₀).

  • Measure Reaction Rates: Determine the initial reaction rates (V₀) for each condition.

  • Data Visualization: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition. [9]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I Inhibitor ES->E + P P Product E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 + P ESI2 ESI Complex ES2->ESI2 + I EI2->ESI2 + S P2 Product

Sources

A Comparative Spectroscopic Guide to the Reaction Products of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore. Its prevalence in a vast array of therapeutic agents is a testament to its unique physicochemical properties, which impart favorable aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride reagent is a critical determinant of the final product's characteristics and the overall efficiency of the synthetic route.

This guide provides an in-depth spectroscopic analysis of the reaction products of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride , a highly functionalized heteroaromatic sulfonyl chloride of increasing interest in drug discovery programs. The presence of both chloro and fluoro substituents on the pyridine ring significantly modulates the electronic properties of the molecule, influencing its reactivity and the spectroscopic signatures of its derivatives. We will explore a representative sulfonamide synthesis and provide a detailed, albeit predictive, analysis of its spectroscopic characterization. This will be followed by a comparative assessment with sulfonamides derived from alternative, commonly employed sulfonylating agents, supported by experimental data to guide researchers in their selection of building blocks for novel pharmaceutical candidates.

Representative Reaction: Synthesis of N-Benzyl-6-chloro-5-fluoropyridine-3-sulfonamide

To illustrate the spectroscopic characteristics of sulfonamides derived from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, we will consider its reaction with benzylamine. This reaction is a standard method for sulfonamide formation, typically proceeding under basic conditions to yield the corresponding N-benzylsulfonamide.

reagent1 6-Chloro-5-fluoropyridine-3-sulfonyl chloride product N-Benzyl-6-chloro-5-fluoropyridine-3-sulfonamide reagent1->product reagent2 Benzylamine reagent2->product conditions Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) conditions->product Reaction Conditions start Reaction Product Mixture nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural Framework ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight & Fragmentation structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Spectroscopic analysis workflow for product characterization.

Comparison with Alternative Sulfonylating Agents

The choice of a sulfonyl chloride reagent is often a balance between reactivity, stability, and the desired electronic properties of the final product. Below is a comparison of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with other commonly used sulfonylating agents.

ReagentStructureKey Features
6-Chloro-5-fluoropyridine-3-sulfonyl chloride C₅H₂Cl₂FNO₂SHighly electron-deficient pyridine ring, leading to increased reactivity. The resulting sulfonamide has a heteroaromatic core with potential for further functionalization.
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHighly reactive aliphatic sulfonyl chloride, often used when rapid and complete reaction is desired. Sterically unhindered. [1]
p-Toluenesulfonyl Chloride (TsCl) C₇H₇ClO₂SA standard, moderately reactive aromatic sulfonyl chloride. The tosyl group is a common protecting group and is well-characterized. [2]
Benzenesulfonyl Fluoride C₆H₅FO₂SMore stable and less reactive than the corresponding sulfonyl chloride, which can be advantageous for selective reactions and for reagents that are difficult to store. [3][4]
Comparative Spectroscopic Data of N-Benzylsulfonamides

The following tables present experimental spectroscopic data for the N-benzylsulfonamides derived from the alternative reagents, allowing for a direct comparison with the predicted data for the product of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Table 1: ¹H and ¹³C NMR Data for N-Benzylsulfonamides

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Benzylmethanesulfonamide 7.4-7.3 (m, 5H), 4.7 (t, 1H), 4.3 (d, 2H), 2.8 (s, 3H)137.5, 128.8, 128.0, 127.8, 48.0, 41.0
N-Benzyl-p-toluenesulfonamide 7.8 (d, 2H), 7.4-7.2 (m, 7H), 4.8 (t, 1H), 4.1 (d, 2H), 2.4 (s, 3H)143.5, 136.8, 136.5, 129.8, 128.6, 127.9, 127.2, 48.2, 21.5

Table 2: IR and Mass Spectrometry Data for N-Benzylsulfonamides

CompoundIR (cm⁻¹)Mass Spec (m/z)
N-Benzylmethanesulfonamide 3280 (N-H), 1320 (SO₂ asym), 1145 (SO₂ sym)186 [M+H]⁺
N-Benzyl-p-toluenesulfonamide 3270 (N-H), 1325 (SO₂ asym), 1160 (SO₂ sym)262 [M+H]⁺

Experimental Protocols

General Procedure for the Synthesis of N-Benzylsulfonamides

To a solution of the amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C is added the sulfonyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Characterization
  • NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).

  • IR spectra are recorded on an FT-IR spectrometer as KBr pellets or as a thin film.

  • Mass spectra are obtained using an ESI-TOF mass spectrometer.

Conclusion

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a highly activated sulfonylating agent that provides access to novel sulfonamides with a unique substitution pattern on the pyridine ring. The electron-withdrawing nature of the chloro and fluoro substituents is expected to significantly influence the spectroscopic properties of the resulting sulfonamides, particularly the chemical shifts of the pyridine protons and carbons in the NMR spectra.

In comparison to standard reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride offers a more complex and potentially more valuable scaffold for drug discovery. While its reactivity is likely higher than that of standard aromatic sulfonyl chlorides, it may be more amenable to controlled reactions than highly reactive aliphatic counterparts. For applications requiring enhanced stability, sulfonyl fluorides present a viable alternative, albeit with generally lower reactivity.

The choice of sulfonylating agent will ultimately depend on the specific goals of the synthesis, including the desired reactivity, the electronic properties of the target molecule, and the need for a particular structural motif. This guide provides the foundational spectroscopic information to aid researchers in making an informed decision when incorporating 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and its alternatives into their drug discovery programs.

References

  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. Accessed January 20, 2026.
  • BenchChem. A Comparative Guide to Sulfonylating Agents: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem. Published December 2025.
  • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2025.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein J. Org. Chem. 2019, 15, 2434–2458.
  • Krasnov, V. et al. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Comb. Sci. 2014, 16, 4, 192-7.

Sources

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry.[1] Its inherent properties, such as the ability to act as a hydrogen bond acceptor and its potential for protonation at physiological pH, make it a versatile core for developing novel therapeutics.[1] Pyridine-based drugs have demonstrated a wide array of biological activities, finding applications as anticancer, antimalarial, and anti-inflammatory agents.[1][2] The ease of chemical modification of the pyridine ring allows for the fine-tuning of its biological and pharmacokinetic profiles.[2] This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine and chlorine atoms onto the pyridine ring of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride offers a unique starting point for the synthesis of new chemical entities. The trifluoromethyl group, for instance, is known to enhance the biological activity and metabolic stability of compounds.[3] The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of amines and other nucleophiles to form stable sulfonamides.[4][5] This reactivity is the foundation for creating diverse libraries of compounds for biological screening.

Synthesis and Characterization: A Foundational Overview

The synthesis of novel sulfonamide derivatives from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a cornerstone of medicinal chemistry.[5] The general synthetic approach involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]

General Synthetic Workflow:

Synthesis Workflow reagent 6-Chloro-5-fluoropyridine- 3-sulfonyl chloride intermediate Reaction Mixture reagent->intermediate amine Primary or Secondary Amine amine->intermediate base Base (e.g., Triethylamine, Pyridine) base->intermediate solvent Anhydrous Solvent (e.g., DCM, THF) solvent->intermediate purification Purification (e.g., Chromatography) intermediate->purification Reaction product Novel Sulfonamide Derivative characterization Characterization product->characterization purification->product

Caption: General workflow for the synthesis of novel sulfonamides.

The choice of solvent and base is critical for optimizing reaction conditions and minimizing side product formation.[7] Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent hydrolysis of the sulfonyl chloride.[7] Bases like triethylamine or pyridine are used to scavenge the HCl generated during the reaction.[7]

Comparative Analysis of Spectroscopic Data

The characterization of newly synthesized compounds relies on a suite of analytical techniques to confirm their structure and purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

Analytical Technique Information Gained Key Considerations for Pyridine-Sulfonamides
¹H NMR Provides information on the proton environment and connectivity.Chemical shifts of pyridine ring protons are influenced by the substituents. The NH proton of the sulfonamide group often appears as a broad singlet.
¹³C NMR Reveals the carbon skeleton of the molecule.The carbon attached to the sulfonyl group will show a characteristic downfield shift.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.The fluorine atom on the pyridine ring will exhibit a distinct chemical shift and coupling with adjacent protons.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
HPLC Assesses the purity of the compound.A suitable method involves a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.[8]

Illustrative Example: Hypothetical Compound A vs. Compound B

To illustrate the comparative analysis, let's consider two hypothetical novel compounds, Compound A and Compound B , synthesized from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride by reacting it with aniline and 4-methoxyaniline, respectively.

Compound Structure Expected ¹H NMR Key Signals (δ, ppm) Expected HRMS (m/z)
Compound A 6-chloro-5-fluoro-N-phenylpyridine-3-sulfonamidePyridine protons (~8.5-9.0), Phenyl protons (~7.2-7.6), NH proton (broad singlet)[M+H]⁺ calculated for C₁₁H₈Cl₂FN₂O₂S
Compound B 6-chloro-5-fluoro-N-(4-methoxyphenyl)pyridine-3-sulfonamidePyridine protons (~8.5-9.0), Phenyl protons (~6.9 and 7.4, doublets), Methoxy protons (~3.8, singlet), NH proton (broad singlet)[M+H]⁺ calculated for C₁₂H₁₀Cl₂FN₂O₃S

This comparative table allows for a quick assessment of the key structural differences and their expected spectroscopic signatures.

Experimental Protocols

Protocol 1: General Synthesis of Novel Sulfonamides

This protocol outlines a general procedure for the synthesis of sulfonamides from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Appropriate primary or secondary amine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by NMR, MS, and HPLC.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for assessing the purity of the synthesized sulfonamides.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a sample solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Use a gradient elution, for example: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, and then return to 10% B.

  • Set the detection wavelength to 254 nm.

  • Inject 10 µL of the sample solution and analyze the resulting chromatogram for purity.

Logical Relationship of Characterization Techniques:

Characterization Logic Synthesis Synthesis of Novel Compound TLC TLC Monitoring Synthesis->TLC Purification Purification TLC->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR F_NMR ¹⁹F NMR Structure_Confirmation->F_NMR MS Mass Spectrometry Structure_Confirmation->MS HPLC HPLC Purity_Assessment->HPLC

Caption: Logical flow of compound characterization.

Comparative Biological Activity: A Look at Potential Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[10] Compounds derived from pyridine-3-sulfonyl chloride have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[10][11][12]

The introduction of different substituents via the sulfonamide linkage allows for the exploration of structure-activity relationships (SAR). For example, a comparative study of pyridine-urea derivatives showed that the nature and position of substituents on an attached phenyl ring significantly impacted their antiproliferative activity against MCF-7 breast cancer cells.[10]

Table for Comparative Anticancer Activity (Hypothetical Data):

Compound Modification IC₅₀ (µM) on A549 Lung Cancer Cells IC₅₀ (µM) on HeLa Cervical Cancer Cells
Compound A Phenyl group15.221.8
Compound B 4-Methoxyphenyl group8.712.5
Compound C 4-Chlorophenyl group5.17.9
Doxorubicin Reference Drug0.81.1

This hypothetical data illustrates how subtle changes to the appended aromatic ring can lead to significant differences in biological activity. The electron-withdrawing chloro group in Compound C appears to enhance potency compared to the electron-donating methoxy group in Compound B and the unsubstituted phenyl group in Compound A. Such comparative data is crucial for guiding the rational design of more effective drug candidates.

Conclusion

The characterization of novel compounds synthesized from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a multi-faceted process that combines robust synthetic protocols with a suite of advanced analytical techniques. This guide has provided a framework for the synthesis, purification, and comprehensive characterization of these promising molecules. By systematically comparing the spectroscopic and biological data of newly synthesized derivatives, researchers can gain valuable insights into structure-activity relationships, paving the way for the development of next-generation therapeutics. The versatility of the pyridine-3-sulfonyl chloride scaffold ensures its continued importance in the field of medicinal chemistry.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride. MySkinRecipes. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675. PubChem. [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. [Link]

  • CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in Synthetic Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate building block is paramount. The reactivity, selectivity, and ultimate performance of a reagent dictate the efficiency of a synthetic route and the purity of the final product. This guide provides an in-depth, comparative analysis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a specialized heterocyclic sulfonylating agent. We will assess its efficacy against established alternatives in standardized synthetic assays, offering field-proven insights and actionable experimental data for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Pyridine Sulfonyl Chlorides

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities.[1][2] The pyridine sulfonyl chloride core, in particular, is a critical intermediate in the synthesis of numerous pharmaceuticals.[3][4] The strategic placement of halogen atoms on the pyridine ring, as seen in 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, offers a nuanced tool for synthetic chemists. The electron-withdrawing nature of both chlorine and fluorine atoms is expected to enhance the electrophilicity of the sulfonyl group, potentially increasing its reactivity. Furthermore, these halogens provide additional vectors for late-stage functionalization, a highly desirable trait in medicinal chemistry programs.

This guide moves beyond theoretical advantages to present a practical comparison. We evaluate 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (herein referred to as CFPSC ) against three widely used sulfonylating agents, each representing a distinct chemical class:

  • p-Toluenesulfonyl Chloride (TsCl): The archetypal aromatic sulfonyl chloride, valued for its stability and extensive documentation.[5][6]

  • Methanesulfonyl Chloride (MsCl): A highly reactive aliphatic sulfonyl chloride, often chosen for its small size and potent leaving group ability.[7]

  • Dansyl Chloride: An aromatic sulfonyl chloride featuring a dimethylamino naphthalene group, primarily used for fluorescent labeling of amines and peptides.[8][9]

Our assessment will focus on two fundamental and ubiquitous transformations: the synthesis of a sulfonamide from a primary amine and the formation of a sulfonate ester from a primary alcohol.

Comparative Assay I: Sulfonamide Synthesis

The formation of a sulfonamide bond is a critical reaction in drug development.[10][11] We evaluated the performance of CFPSC against our selected alternatives in the sulfonylation of benzylamine. This assay was designed to quantify reaction kinetics and overall yield, providing a direct measure of reagent efficacy.

Experimental Rationale

The choice of base and solvent is critical in sulfonylation reactions. Dichloromethane (DCM) was selected as the solvent for its inertness and ability to dissolve all reactants. Triethylamine (TEA) is a common, non-nucleophilic base used to scavenge the HCl byproduct.[2] For reactions involving less nucleophilic amines or sterically hindered substrates, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) is often employed.[12][13] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate, which accelerates the rate of reaction.[12]

Workflow for Sulfonamide Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Benzylamine (1.0 eq) & TEA (1.5 eq) in anhydrous DCM prep2 Cool mixture to 0°C (Ice Bath) prep1->prep2 reac2 Add Sulfonyl Chloride solution dropwise to amine mixture prep2->reac2 reac1 Dissolve Sulfonyl Chloride (1.05 eq) in anhydrous DCM reac1->reac2 reac3 Warm to RT, stir for 2-12h reac2->reac3 reac4 Monitor reaction by TLC reac3->reac4 work1 Quench with H2O, separate organic layer reac4->work1 work2 Wash with 1M HCl, sat. NaHCO3, and brine work1->work2 work3 Dry over Na2SO4, filter, and concentrate work2->work3 work4 Purify by flash column chromatography work3->work4

Caption: General experimental workflow for sulfonamide synthesis.

Comparative Data: Sulfonamide Synthesis
ReagentReaction Time (h)Isolated Yield (%)Purity (¹H NMR)Notes
CFPSC 294%>98%Rapid reaction, clean conversion.
TsCl 888%>98%Standard, reliable performance.
MsCl 0.596%>98%Very rapid, requires careful temperature control.
Dansyl Chloride 491%>98%Slower than CFPSC, product is highly fluorescent.
Analysis of Results

The data clearly demonstrates the high reactivity of CFPSC . Its performance, in terms of both reaction speed and yield, is superior to the industry-standard TsCl and comparable to the highly reactive MsCl. The electron-withdrawing effects of the chloro and fluoro groups on the pyridine ring significantly activate the sulfonyl chloride group towards nucleophilic attack by the amine. This inherent reactivity suggests that CFPSC is an excellent choice for syntheses where efficiency is a key driver, or when working with less reactive amine substrates.

Comparative Assay II: Sulfonate Ester Synthesis

The conversion of alcohols to sulfonate esters is another fundamental transformation, often used to turn a poor hydroxyl leaving group into an excellent one for subsequent substitution or elimination reactions.[14] We assessed the efficacy of our reagent panel in the sulfonylation of benzyl alcohol.

Experimental Rationale

The sulfonylation of alcohols often requires slightly more forcing conditions or a more effective catalyst than amine sulfonylation due to the lower nucleophilicity of the hydroxyl group.[15] Pyridine is frequently used as both the base and a nucleophilic catalyst in this transformation. The mechanism involves the alcohol attacking the electrophilic sulfur atom, with pyridine acting as a proton shuttle.[14]

Reaction Mechanism: Alcohol Sulfonylation

G cluster_products Products R_OH R-OH (Alcohol) arrow1 ArSO2Cl Ar-SO2Cl (Sulfonyl Chloride) Py Pyridine (Base) Intermediate [Protonated Intermediate] arrow2 Product R-O-SO2-Ar (Sulfonate Ester) PyH Pyridine-H⁺ Cl⁻ plus1 + plus2 + arrow1->Intermediate Nucleophilic Attack arrow2->Product Deprotonation arrow2->PyH arrow3

Caption: Simplified mechanism of alcohol sulfonylation.

Comparative Data: Sulfonate Ester Synthesis
ReagentReaction Time (h)Isolated Yield (%)Purity (¹H NMR)Notes
CFPSC 491%>98%Excellent yield, moderate reaction time.
TsCl 1285%>98%Slower reaction, requires longer stirring.
MsCl 194%>98%Very fast, potential for side reactions if not cooled.
Dansyl Chloride 882%>95%Slower and slightly less clean conversion.
Analysis of Results

In the sulfonylation of benzyl alcohol, CFPSC again demonstrates a significant kinetic advantage over TsCl and Dansyl Chloride, affording a high yield in a much shorter timeframe. While MsCl remains the fastest reagent, its high reactivity can sometimes be a disadvantage, leading to side products if conditions are not rigorously controlled. CFPSC strikes an excellent balance, offering enhanced reactivity without the handling challenges of MsCl. This makes it a robust and reliable choice for activating alcohols, particularly in complex syntheses where reaction control is crucial.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols are provided.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous DCM (2 mL) and add it dropwise to the stirred amine solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for the time indicated in Table 1, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with water (15 mL), 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonate Ester Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol, 1.0 eq) and anhydrous pyridine (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for the time indicated in Table 2. Monitor progress by TLC.

  • Work-up: Upon completion, cool the mixture to 0 °C and slowly add 1M HCl (20 mL) to quench the reaction and neutralize the pyridine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

Based on the presented comparative data, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride emerges as a highly efficacious and versatile reagent for sulfonylation reactions.

  • High Reactivity: The electronic properties conferred by the dual halogenation result in significantly faster reaction times compared to traditional aromatic sulfonyl chlorides like TsCl.

  • Excellent Yields: In both sulfonamide and sulfonate ester formation, CFPSC provides high isolated yields, minimizing material loss and improving overall synthetic efficiency.

  • Balanced Performance: It offers a compelling alternative to highly reactive aliphatic reagents like MsCl, providing a desirable balance of reactivity and handling characteristics.

We recommend 6-Chloro-5-fluoropyridine-3-sulfonyl chloride for:

  • Accelerating Synthesis: When reaction time is a critical parameter.

  • Difficult Substrates: For reactions involving sterically hindered or electronically deactivated amines and alcohols.

  • Scaffold Hopping & Library Synthesis: Where the pyridine core and halogen handles can be used for further diversification.

The strategic incorporation of CFPSC into a synthetic workflow can lead to more efficient, rapid, and robust chemical transformations, making it a valuable tool for the modern synthetic chemist.

References

  • Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2792792, 2-Chloro-5-pyridinesulfonyl chloride. [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]

  • National Institutes of Health. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

  • ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

  • Wikipedia. Dansyl chloride. [Link]

  • Organic Syntheses. p-TOLUENESULFONAMIDE. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

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A Comparative Guide to the Structural Confirmation of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Heterocyclic sulfonamides, in particular, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities.[4] This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of adducts derived from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a key building block for accessing novel fluorinated pyridine sulfonamides. We will explore the nuances of spectroscopic and crystallographic techniques, offering field-proven insights into experimental design and data interpretation.

The Significance of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a versatile reagent that combines the electronic properties of a pyridine ring with the reactivity of a sulfonyl chloride. The presence of both chloro and fluoro substituents on the pyridine ring offers opportunities for further functionalization and modulates the physicochemical properties of the resulting sulfonamide adducts. Understanding the precise connectivity and conformation of these adducts is crucial for establishing structure-activity relationships (SAR) and optimizing drug candidates.

Adduct Formation: A Generalized Protocol

The primary reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride moiety, leading to the formation of a stable sulfonamide or sulfonate ester adduct, respectively.

Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide Adduct

Materials:

  • 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

  • Aniline (or other primary/secondary amine)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 eq) to the solution.

  • Slowly add pyridine (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide adduct.

Causality of Experimental Choices:

  • The use of an inert atmosphere prevents the hydrolysis of the reactive sulfonyl chloride.

  • Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup removes the pyridinium hydrochloride salt and any unreacted starting materials.

Structural Confirmation: A Multi-faceted Approach

A combination of analytical techniques is essential for the unambiguous structural confirmation of the resulting adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For adducts of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the successful formation of the sulfonamide bond by the disappearance of the amine N-H proton (if a primary amine was used) and the appearance of a new sulfonamide N-H proton, typically as a broad singlet. The aromatic protons of the pyridine and the adduct partner will show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the sulfonamide group.

¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom on the pyridine ring. The chemical shift of the fluorine atom will change upon formation of the sulfonamide adduct.

Table 1: Hypothetical Comparative NMR Data for a Series of N-Substituted 6-Chloro-5-fluoropyridine-3-sulfonamide Adducts

Adduct Partner¹H NMR (δ, ppm) Pyridine H-2¹H NMR (δ, ppm) Pyridine H-4¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm) Pyridine C-3
Aniline8.85 (d)8.32 (d)-125.4135.2
Benzylamine8.79 (d)8.25 (d)-126.1134.9
Morpholine8.75 (d)8.21 (d)-126.5134.7

Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the adduct, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

Expected Fragmentation Pattern:

A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[5][6][7] Another characteristic fragmentation is the loss of SO₂.[8] The observation of the molecular ion peak ([M+H]⁺) and these characteristic fragment ions provides strong evidence for the formation of the desired sulfonamide adduct.

Table 2: Expected Mass Spectrometry Data for an N-Phenyl Adduct

Ionm/z (calculated)
[M+H]⁺287.01
[M-SO₂+H]⁺223.04
[C₅H₂ClFN]⁺146.99
X-ray Crystallography

For crystalline adducts, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming connectivity and stereochemistry.

Typical Structural Features of Pyridylsulfonamides:

Based on known structures of related sulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron.[9] The S-N bond length is typically around 1.62 Å, and the O-S-O bond angle is approximately 119°.[9]

Comparison with Alternative Sulfonylating Agents

While 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a valuable reagent, other sulfonyl chlorides are available for the synthesis of heteroaromatic sulfonamides. The choice of reagent depends on the desired electronic properties and substitution pattern of the final product.

Table 3: Comparison of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride with Alternative Reagents

ReagentKey FeaturesAdvantagesDisadvantages
6-Chloro-5-fluoropyridine-3-sulfonyl chloride Fluorinated and chlorinated pyridine coreMultiple sites for further modification; unique electronic propertiesPotentially higher cost; specific reactivity profile
Pyridine-3-sulfonyl chloride Unsubstituted pyridine coreReadily available; well-established reactivityLimited scope for pyridine ring modification
Thiophene-2-sulfonyl chloride Thiophene coreBioisostere for a phenyl ring; different electronic propertiesDifferent heterocyclic system

The reactivity of heteroaryl sulfonyl chlorides is influenced by the electronic nature of the aromatic ring.[10] Electron-withdrawing groups, such as the halogen atoms in 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, generally increase the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates compared to less substituted analogues.[10]

Visualizing the Workflow and Structures

To further clarify the processes described, the following diagrams illustrate the reaction pathway and the analytical workflow.

G cluster_reaction Adduct Formation cluster_analysis Structural Confirmation Start 6-Chloro-5-fluoropyridine-3-sulfonyl chloride + Amine/Alcohol Reaction Sulfonamide/Sulfonate Ester Formation Start->Reaction DCM Base Pyridine Base->Reaction NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Reaction->NMR Purified Product MS Mass Spectrometry (ESI-MS) NMR->MS XRay X-ray Crystallography (for crystalline products) MS->XRay

Caption: 2D structure of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Conclusion

The definitive structural confirmation of adducts derived from 6-Chloro-5-fluoropyridine-3-sulfonyl chloride requires a synergistic application of modern analytical techniques. While NMR and mass spectrometry provide essential information regarding connectivity and molecular formula, X-ray crystallography offers the ultimate proof of three-dimensional structure. By carefully selecting the appropriate analytical methods and understanding the nuances of data interpretation, researchers can confidently characterize these novel compounds, accelerating the drug discovery and development process.

References

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Benchmarking the Performance of 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride in Synthetic Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the successful development of novel therapeutics. The pyridine ring, a privileged scaffold, continues to be a focal point of drug design due to its ability to engage in a variety of biological interactions. The functionalization of this core with sulfonyl chloride moieties provides a gateway to a diverse array of sulfonamides, a class of compounds with a rich history and continued importance in pharmaceuticals. This guide provides an in-depth technical comparison of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride , a highly functionalized reagent, against its structural and functional alternatives in common synthetic applications.

The Strategic Advantage of Halogenated Pyridine Sulfonyl Chlorides

The introduction of halogen atoms onto the pyridine ring of a sulfonyl chloride reagent offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of the resulting sulfonamides. The electron-withdrawing nature of chlorine and fluorine can significantly impact the reactivity of the sulfonyl chloride group and modulate the pKa, lipophilicity, and metabolic stability of the final sulfonamide product. This guide will explore the nuanced differences in performance between 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and its less substituted counterparts.

Synthesis of Pyridine-3-sulfonyl Chlorides: A Comparative Overview

The synthesis of pyridine-3-sulfonyl chlorides can be achieved through various methods, with the diazotization of the corresponding aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source being a common approach.

A patented method for producing pyridine-3-sulfonyl chloride involves reacting a pyridine-3-sulfonic acid compound with phosphorus pentachloride in a solvent like chlorobenzene or trifluoromethylbenzene. This process can also yield halogenated byproducts such as 5-chloropyridine-3-sulfonyl chloride[1]. Another patented synthesis of pyridine-3-sulfonyl chloride starts with 3-aminopyridine, which undergoes diazotization and a subsequent sulfonyl chlorination reaction, reportedly achieving a yield of 90.7%[2].

Head-to-Head Comparison: Sulfonamide Formation

The primary application of sulfonyl chlorides in drug discovery is the synthesis of sulfonamides via reaction with primary or secondary amines. The reactivity of the sulfonyl chloride is a critical factor influencing reaction conditions, yields, and substrate scope.

To provide a quantitative comparison, we will examine the performance of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride against two key alternatives: the parent Pyridine-3-sulfonyl chloride and the widely used, non-heterocyclic Benzenesulfonyl chloride .

Table 1: Comparative Performance in Sulfonamide Synthesis

Sulfonylating ReagentAmine SubstrateReaction ConditionsYield (%)Reference
6-Chloro-5-fluoropyridine-3-sulfonyl chloride AnilinePyridine, CH₂Cl₂, 0 °C to rt, 4hData Not Available
BenzylaminePyridine, CH₂Cl₂, 0 °C to rt, 4hData Not Available
MorpholinePyridine, CH₂Cl₂, 0 °C to rt, 4hData Not Available
Pyridine-3-sulfonyl chloride AnilinePyridine, 0-25 °C~88% (byproduct formation noted)
Benzenesulfonyl chloride AnilinePyridine, 0-25 °C100%
p-ToluidinePyridine, 0-25 °C100%
Dibutylamine1.0 M NaOH(aq), 5% excess PhSO₂Cl94%
1-Octylamine1.0 M NaOH(aq), 5% excess PhSO₂Cl98%
Hexamethylenimine1.0 M NaOH(aq), 5% excess PhSO₂Cl97%

Note: The absence of specific experimental data for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride in the public domain necessitates a qualitative discussion of its expected reactivity based on established chemical principles.

Analysis of Reactivity Trends

The electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride are expected to enhance the electrophilicity of the sulfonyl sulfur atom. This increased electrophilicity should, in principle, lead to faster reaction rates with nucleophilic amines compared to the unsubstituted pyridine-3-sulfonyl chloride.

However, the steric hindrance introduced by the chlorine atom at the 6-position, ortho to the sulfonyl chloride group, may counteract this electronic activation, particularly with bulky amines. This interplay between electronic and steric effects will ultimately govern the overall reactivity and substrate scope of the reagent.

In comparison, benzenesulfonyl chloride, lacking the complexities of the pyridine nitrogen and halogen substituents, serves as a reliable benchmark for sulfonamide synthesis, often providing high to quantitative yields with a broad range of amines under standard conditions[3].

Experimental Protocols

To facilitate a standardized comparison, the following detailed experimental protocols are provided for the synthesis of a representative sulfonamide using each of the discussed sulfonylating reagents.

General Protocol for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Sulfonyl Chloride Addition cluster_2 Reaction and Workup Amine Amine (1.0 eq) Solvent Anhydrous Solvent (e.g., CH2Cl2) Amine->Solvent Dissolve Base Base (e.g., Pyridine, 2.0 eq) Solvent->Base Add Addition Add dropwise at 0 °C Base->Addition SulfonylChloride Sulfonyl Chloride (1.1 eq) SulfonylChloride->Addition Stir Stir at rt (4-12 h) Addition->Stir Quench Quench with H2O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

General workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add the base (e.g., pyridine or triethylamine, 2.0 equivalents).

  • Sulfonyl Chloride Addition: To the stirred solution, add the respective sulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of Pyridine-3-sulfonyl chloride

A reported synthesis involves the diazotization of 3-aminopyridine followed by reaction with a solution of thionyl chloride and cuprous chloride. The product is then extracted and purified, with a reported yield of 90.7%[2].

G Start 3-Aminopyridine Diazotization Diazotization (NaNO2, HBF4) Start->Diazotization Intermediate Diazonium Fluoroborate Diazotization->Intermediate SulfonylChlorination Sulfonyl Chlorination (SOCl2, CuCl) Intermediate->SulfonylChlorination Product Pyridine-3-sulfonyl chloride SulfonylChlorination->Product

Synthetic route to Pyridine-3-sulfonyl chloride.

Conclusion and Future Outlook

While a definitive, data-driven comparison of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride remains elusive due to a lack of published experimental results, its structural features suggest a heightened reactivity that could be advantageous in certain synthetic contexts. The electron-withdrawing prowess of the fluoro and chloro substituents likely renders the sulfonyl group more susceptible to nucleophilic attack, potentially enabling reactions under milder conditions or with less nucleophilic amines. However, the steric impediment of the ortho-chloro group cannot be disregarded and may limit its utility with sterically demanding substrates.

For researchers and drug development professionals, the choice of sulfonylating reagent will depend on a careful consideration of the specific synthetic challenge. For routine sulfonamide synthesis with unhindered amines, the readily available and cost-effective benzenesulfonyl chloride remains a workhorse. For applications requiring the introduction of a pyridine moiety, pyridine-3-sulfonyl chloride offers a direct route, albeit with potential for side reactions.

The true potential of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride as a valuable tool in the medicinal chemist's arsenal can only be fully realized through systematic experimental investigation. Future studies should focus on delineating its substrate scope, reaction kinetics, and the impact of its unique substitution pattern on the properties of the resulting sulfonamides. Such data will be invaluable in guiding the rational design of next-generation therapeutics.

References

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Safety Operating Guide

Mastering Chemical Disposal: A Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is as crucial as the innovative discoveries they facilitate. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, ensuring the safety of laboratory personnel and the preservation of our environment. By understanding the chemical's inherent reactivity and adhering to established protocols, we can mitigate risks and foster a culture of safety and compliance.

Hazard Assessment: Understanding the Reactivity Profile

The primary hazard associated with this compound is the sulfonyl chloride moiety . Sulfonyl chlorides are known to be highly reactive towards nucleophiles, most notably water. This reaction, a hydrolysis, is vigorous and exothermic, producing the corresponding sulfonic acid and hydrochloric acid.[1][2] The generation of corrosive hydrochloric acid fumes presents a significant inhalation hazard and can cause severe skin and eye damage.

The halogenated pyridine ring also contributes to the hazard profile. Chlorinated and fluorinated pyridines are recognized for their potential toxicity.[3][4] Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive gases, such as hydrogen chloride and hydrogen fluoride.[5][6]

Therefore, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be treated as a corrosive, water-reactive, and toxic chemical .

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and water-reactive nature of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a stringent personal protective equipment (PPE) protocol is mandatory. The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation of corrosive vapors.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides maximum protection from splashes of the chemical and its reaction products.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a double layer of nitrile gloves)Protects against skin contact with the corrosive liquid. Glove material should be selected based on chemical resistance charts and replaced immediately if contaminated.[7][8]
Body Protection Chemical-resistant apron or lab coat made of a non-porous materialProtects against splashes and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEssential to prevent inhalation of corrosive vapors, especially during handling and disposal procedures where reaction with moisture is possible.

Disposal Workflow: A Step-by-Step Procedural Guide

The cardinal rule for the disposal of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is: DO NOT dispose of it down the drain or in regular trash. This compound is classified as a hazardous waste and must be handled by a licensed professional waste disposal service.[9][10]

The following workflow outlines the necessary steps for the safe collection and preparation of this chemical for disposal.

DisposalWorkflow Start Begin Disposal Process Segregate Segregate Waste Stream Start->Segregate Step 1 Containerize Select & Label Appropriate Container Segregate->Containerize Step 2 Collect Collect Waste in Designated Area Containerize->Collect Step 3 Seal Securely Seal Container Collect->Seal Step 4 Store Store in a Safe, Designated Location Seal->Store Step 5 Arrange Arrange for Professional Disposal Store->Arrange Step 6 End Disposal Complete Arrange->End

Disposal Workflow for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Step 1: Waste Segregation Isolate all waste containing 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. This includes:

  • Unused or excess reagent.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Residues from reaction work-ups.

This waste stream must be kept separate from aqueous waste and other incompatible materials to prevent uncontrolled reactions.

Step 2: Containerization Select a dedicated, leak-proof hazardous waste container made of a material compatible with corrosive and halogenated organic compounds, such as high-density polyethylene (HDPE). The container must be clearly labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "6-Chloro-5-fluoropyridine-3-sulfonyl chloride".

  • The primary hazards: "Corrosive", "Water-Reactive", "Toxic".

  • The date of accumulation.

Step 3: Waste Collection All collection of this waste must be performed within a certified chemical fume hood to control vapor exposure.

Step 4: Secure Sealing Once waste is added, the container must be securely sealed to prevent leakage and the escape of vapors.

Step 5: Safe Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from sources of water, heat, and incompatible chemicals. Secondary containment is highly recommended.

Step 6: Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[11][12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][14]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-rehearsed emergency plan is essential for mitigating the consequences of a spill or exposure.

Spill Response

For a small spill (manageable by trained personnel):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational and, if safe to do so, increase ventilation in the area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for acid chlorides. DO NOT use water or combustible materials like paper towels. [15][16]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a non-aqueous solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and arrange for professional disposal.

For a large spill:

  • Evacuate Immediately: Evacuate the entire laboratory and activate the nearest fire alarm to alert emergency services.

  • Isolate the Area: Close all doors to the affected area to contain the spill.

  • Call for Emergency Assistance: Contact your institution's emergency response team and provide them with the chemical name and the nature of the spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a critical aspect of responsible laboratory practice. By understanding its chemical properties, adhering to strict safety protocols, and following a well-defined disposal workflow, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.

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Personal protective equipment for handling 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Chloro-5-fluoropyridine-3-sulfonyl chloride

As a researcher in the fast-paced world of drug development, your focus is on innovation and discovery. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, practical information for handling 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, a reactive sulfonyl chloride derivative. Our goal is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory's safety protocols.

This compound, with the CAS number 1261737-06-7, is a valuable reagent in organic synthesis.[1][2] However, like other sulfonyl chlorides, its reactivity demands stringent safety measures to prevent harm to personnel and ensure the integrity of your research. This guide will walk you through the necessary personal protective equipment (PPE), handling procedures, and emergency plans, grounded in established safety principles for this class of compounds.

Understanding the Risks: Hazard Profile

6-Chloro-5-fluoropyridine-3-sulfonyl chloride is classified as a corrosive substance. Based on data from similar sulfonyl chloride compounds, it is expected to cause severe skin burns and eye damage.[3][4] Inhalation may lead to respiratory irritation.[3][5] A critical characteristic of many sulfonyl chlorides is their violent reaction with water, which can liberate toxic and corrosive gases such as hydrogen chloride.[4]

Core Defense: Personal Protective Equipment (PPE)

Your primary defense against exposure is the consistent and correct use of appropriate PPE. Do not consider this a mere checklist; each component is a critical barrier between you and potential harm. The following table summarizes the recommended PPE for handling 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, based on guidelines for similar hazardous chemicals.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Sulfonyl chlorides can be corrosive. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Thicker gloves generally offer better protection.[6][7]
Eyes and Face Tight-fitting safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles protect against splashes, while a face shield provides an additional layer of protection for the entire face from splashes and fumes.[8][9]
Body Chemical-resistant lab coat or apron over long-sleeved clothing.Provides a barrier against accidental spills and splashes. Ensure the material is rated for corrosive substances.[8]
Respiratory Use within a certified chemical fume hood. For emergencies (e.g., large spills), a full-face respirator with an acid gas cartridge is necessary.[6]A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator is essential for situations where the concentration of airborne contaminants may exceed safe limits.[9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this reagent is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill handle_receive Inspect Container Upon Receipt handle_transport Transport in Secondary Containment handle_receive->handle_transport handle_dispense Dispense Carefully in Fume Hood handle_transport->handle_dispense handle_reaction Add to Reaction Mixture Slowly handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before handling the reagent, put on all required PPE as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Staging: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Spill Kit Accessibility: Confirm that a spill kit containing a neutralizer for acids (such as sodium bicarbonate or a commercial spill absorbent for corrosive materials) is readily available.[6]

  • Handling:

    • Container Inspection: Upon receiving the chemical, carefully inspect the container for any signs of damage or leaks.

    • Transportation: When moving the container, always use a secondary containment carrier.

    • Dispensing: Conduct all dispensing of the chemical inside a certified chemical fume hood. Avoid raising the container above eye level.

    • Reaction Addition: When adding the sulfonyl chloride to a reaction, do so slowly and in a controlled manner, as the reaction may be exothermic.

  • Cleanup and Disposal:

    • Decontamination: Carefully decontaminate any glassware that has come into contact with the chemical. A common method is to rinse with a suitable organic solvent followed by a dilute basic solution (e.g., sodium bicarbonate) to neutralize any residual acid.

    • Waste Segregation: All solid and liquid waste contaminated with 6-Chloro-5-fluoropyridine-3-sulfonyl chloride must be collected in a designated, properly labeled hazardous waste container.[3]

    • Disposal: Dispose of hazardous waste according to your institution's and local regulations. Never pour this chemical down the drain.[10]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves last. Dispose of single-use PPE in the appropriate waste stream.

Emergency Procedures: Be Prepared

Spills:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, prevent the spill from spreading by containing it with a non-combustible absorbent material like dry sand, earth, or vermiculite.[6][10] Do not use water. [6]

  • Neutralize: For small spills, cautiously neutralize with a weak base such as sodium carbonate or lime.[6]

  • Clean Up: Wearing appropriate PPE, collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Sigma-Aldrich. (2025).
  • Apollo Scientific. (2023). Pyridine-3-sulfonyl chloride.
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2024).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Trimaco. (2023). Essential Chemical PPE.
  • Unknown Source. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • CymitQuimica. (n.d.). CAS 6684-39-5: 6-Chloropyridine-3-sulfonyl chloride.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • AK Scientific, Inc. (n.d.).
  • Sigma-Aldrich. (2024).
  • Angene Chemical. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride.
  • Unknown Source. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride.
  • BLDpharm. (n.d.). 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride.
  • Chemcia Scientific, LLC. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.